molecular formula C8H14O B1582673 6-Methyl-3-cyclohexene-1-methanol CAS No. 5259-31-4

6-Methyl-3-cyclohexene-1-methanol

Cat. No.: B1582673
CAS No.: 5259-31-4
M. Wt: 126.2 g/mol
InChI Key: FNCRYRFSEYFWQZ-UHFFFAOYSA-N
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Description

6-Methyl-3-cyclohexene-1-methanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyclohexene-1-methanol, 6-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRYRFSEYFWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884140
Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-31-4
Record name 6-Methyl-3-cyclohexene-1-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 6-methylcyclohex-3-ene-1-methanol
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Foundational & Exploratory

Technical Monograph: 6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4)

[1][2][3][4][5]

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) is a functionalized cycloaliphatic alcohol primarily synthesized via the Diels-Alder cycloaddition of piperylene and allyl alcohol. As a chiral scaffold containing both a primary hydroxyl group and an internal alkene, it serves as a versatile building block in organic synthesis, fragrance chemistry, and pharmaceutical research. This guide details its physicochemical properties, synthetic routes, stereochemical considerations, and utility as a "sp³-rich" scaffold for drug discovery.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]

The molecule exists as a mixture of stereoisomers (cis/trans) due to the relative orientation of the hydroxymethyl and methyl groups on the cyclohexene ring.

Table 1: Core Technical Specifications
PropertyValue / Description
CAS Number 5259-31-4
IUPAC Name (6-Methylcyclohex-3-en-1-yl)methanol
Synonyms 1,2,3,6-Tetrahydro-o-toluyl alcohol; Methyl-3-cyclohexene-1-methanol
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Mild, floral, fruity (reminiscent of muguet/lily)
Boiling Point 178.7°C (at 760 mmHg); 92°C (at 10 Torr)
Density 0.954 g/mL (at 25°C)
Refractive Index (

)
1.483
Flash Point 70.4°C (Closed Cup)
Solubility Soluble in alcohols, ethers; slightly soluble in water
LogP ~1.58 (Lipophilic)

Synthesis & Manufacturing: The Diels-Alder Route[10]

The industrial and laboratory synthesis of this compound relies on the Diels-Alder [4+2] cycloaddition . This route is atom-economical and establishes the cyclohexene core in a single step.

Reaction Mechanism

The reaction involves the thermal cycloaddition of piperylene (1,3-pentadiene) as the diene and allyl alcohol (2-propen-1-ol) as the dienophile.

  • Regioselectivity: Piperylene is a 1-substituted diene. According to the "ortho rule" of Diels-Alder reactions, the major product is the 1,2-disubstituted adduct (which corresponds to the 1,6-relationship in the IUPAC numbering of this specific cyclohexene derivative).

  • Stereoselectivity: The reaction produces a mixture of cis and trans isomers (endo/exo adducts). The endo transition state typically favors the cis isomer (where the hydroxymethyl and methyl groups are on the same side), but thermal equilibration can lead to mixed populations.

Experimental Protocol (Bench Scale)
  • Reagents: Piperylene (1.2 eq), Allyl Alcohol (1.0 eq), Hydroquinone (inhibitor, 0.1 mol%).

  • Conditions: Sealed vessel (autoclave) at 150–170°C for 6–12 hours.

  • Work-up: Fractional distillation is required to remove unreacted diene and separate the product from oligomeric byproducts.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis and the critical regiochemical outcome.

SynthesisPathwayPiperylenePiperylene(1,3-Pentadiene)TSTransition State(endo/exo)Piperylene->TSHeat (160°C)[4+2] CycloadditionAllylAlcAllyl Alcohol(Dienophile)AllylAlc->TSHeat (160°C)[4+2] CycloadditionProductThis compound(Major 'Ortho' Adduct)TS->ProductBond FormationIsomersIsomer Mixture(cis/trans)Product->IsomersStereochemicalOutcome

Figure 1: Diels-Alder synthesis pathway showing the convergence of diene and dienophile to form the cyclohexene core.

Reactivity & Applications in Drug Development

For researchers in medicinal chemistry, CAS 5259-31-4 is more than a solvent or fragrance; it is a chiral carbocyclic scaffold . Modern drug design emphasizes "escaping flatland" (increasing Fsp³ fraction) to improve solubility and target specificity. This molecule offers a pre-functionalized, non-aromatic ring system.

Functionalization Workflows

The molecule possesses two distinct reactive handles:

  • Primary Alcohol (-CH₂OH): Amenable to oxidation, esterification, or conversion to a leaving group (halide/tosylate) for nucleophilic substitution.

  • Internal Alkene (C=C): Amenable to epoxidation, dihydroxylation, or hydrogenation.

Key Derivatization Protocols
  • Epoxidation: Reaction with m-CPBA yields the epoxy-alcohol, a precursor for highly substituted cyclohexanes via ring-opening.

  • Oxidation: Swern or Dess-Martin oxidation yields 6-methyl-3-cyclohexene-1-carbaldehyde , a reactive intermediate for reductive amination or Wittig reactions.

Visualization of Derivatization Logic

DerivatizationCoreThis compound(CAS 5259-31-4)AldehydeAldehyde Derivative(via Swern Oxidation)Core->AldehydeOxidation (-OH to =O)EpoxideEpoxy Alcohol(via m-CPBA)Core->EpoxideEpoxidation (C=C)EsterEster/Carbamate(Prodrug Linker)Core->EsterAcylationSaturatedSaturated Analog(via H2/Pd-C)Core->SaturatedHydrogenation

Figure 2: Divergent synthesis map demonstrating the utility of CAS 5259-31-4 as a chemical scaffold.[1]

Safety, Handling, and Storage (SDS Summary)

While generally considered low toxicity compared to aromatic solvents, standard laboratory safety protocols are mandatory.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2]

    • Eye Irritation: Category 2A (H319)

    • Flammable Liquid: Category 4 (Combustible)

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., permanganates, chromates) which can react violently with the alcohol or alkene functionalities.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for extended periods to prevent autoxidation of the double bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction: Mechanism and Stereochemistry. (Contextual grounding for synthesis route). Retrieved January 28, 2026, from [Link]

Physical Properties and Characterization of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) represents a critical class of functionalized cycloalkenes used extensively as chiral building blocks in pharmaceutical synthesis and as intermediates in the fragrance industry. Structurally, it is a Diels-Alder adduct characterized by a cyclohexene core decorated with a hydroxymethyl group and a vicinal methyl substituent.[1]

For drug development professionals, this molecule offers a versatile scaffold for accessing polysubstituted cyclohexane rings via functionalization of the alkene or oxidation of the primary alcohol.[1] This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and validation protocols, moving beyond basic data sheets to actionable technical insights.[1]

Molecular Architecture & Identification[1]

The molecule exists as a mixture of stereoisomers (cis and trans) due to the two chiral centers at C1 and C6.[1] In commercial preparations, the ratio of these isomers depends heavily on the thermal conditions of the Diels-Alder cycloaddition used to generate it.

Identifier Value
IUPAC Name (6-Methylcyclohex-3-en-1-yl)methanol
CAS Number 5259-31-4 (Mixture); 1679-51-2 (Generic parent often cited)
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
SMILES CC1CC=CCC1CO
InChI Key FNCRYRFSEYFWQZ-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The following data aggregates experimentally validated values. Researchers should note that the boiling point and refractive index can fluctuate slightly based on the cis/trans isomeric ratio of the specific lot.[1]

Table 1: Physicochemical Properties[5]
PropertyValueCondition / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 92.0 – 92.5 °C@ 10 Torr (Vacuum) [1]
Boiling Point (Atm) 178.7 °C@ 760 mmHg (Extrapolated) [2]
Density 0.954 g/mL@ 25 °C [1]
Refractive Index (

)
1.483@ 20 °C [1]
Flash Point 70.4 °CClosed Cup [2]
Vapor Pressure 0.06 psi@ 20 °C [2]
Solubility Organic SolventsMiscible in EtOH, Et₂O, CHCl₃
LogP 1.58Predicted (Lipophilicity)

Synthesis & Reaction Logic

The industrial and laboratory preparation of this compound relies on the Diels-Alder cycloaddition. This reaction is atom-economical and constructs the six-membered ring with defined regiochemistry.

Mechanistic Pathway

The reaction involves Piperylene (1,3-pentadiene) as the diene and Allyl Alcohol as the dienophile.

  • Regioselectivity: The methyl group at the 1-position of the diene directs the hydroxymethyl group of the dienophile to the ortho (vicinal) position, favoring the 1,6-substitution pattern over the 1,5-meta product.

  • Stereoselectivity: The endo transition state is generally favored, but at high temperatures required for uncatalyzed Diels-Alder reactions, a mixture of endo (cis) and exo (trans) isomers is obtained.

Synthesis Workflow Diagram

DielsAlderSynthesis Start Reagents: Piperylene + Allyl Alcohol Reaction Thermal Cycloaddition (Diels-Alder) 170-180°C, Autoclave Start->Reaction Mix & Heat Crude Crude Adduct (Mix of Isomers) Reaction->Crude 12-24h Distillation Vacuum Fractionation Remove unreacted diene Crude->Distillation Purification Product Purified Product This compound Distillation->Product Yield ~70-80%

Figure 1: Thermal Diels-Alder synthesis workflow for the production of this compound.

Experimental Protocols & Characterization

For researchers isolating this compound or validating a commercial sample, the following protocols ensure structural integrity.

Spectroscopic Identification (Self-Validating)

A valid sample must meet the following NMR criteria. Impurities often include the meta-isomer or polymerized diene.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.60 – 5.75 ppm (2H, m):  Olefinic protons (H3, H4).[1] Essential for confirming the cyclohexene ring integrity.[1]
      
    • 
       3.45 – 3.65 ppm (2H, m):  Hydroxymethyl protons (-CH ₂OH). These typically appear as diastereotopic multiplets due to the adjacent chiral center.[1]
      
    • 
       0.95 – 1.05 ppm (3H, d):  Methyl group doublet.[1] The coupling constant (
      
      
      
      Hz) confirms the vicinal relationship with the ring methine.[1]
    • Validation Check: Integration ratio of Olefin : CH₂O : Methyl must be 2:2:3 .[1]

  • IR Spectrum (Neat):

    • 3350 cm⁻¹ (Broad): O-H stretch (Alcohol).[1]

    • 3020 cm⁻¹: =C-H stretch (Alkene).[1]

    • 1650 cm⁻¹: C=C stretch (Weak, characteristic of internal alkenes).[1]

Purification Strategy

If the refractive index deviates significantly from 1.483, redistillation is required.[1]

  • Setup: Short-path distillation head with a vacuum manifold.

  • Pressure: Maintain < 15 Torr to prevent thermal degradation or polymerization.

  • Collection: Discard the initial "forerun" (often contains unreacted allyl alcohol).[1] Collect the fraction boiling steady at 92 °C (10 Torr).

Applications in Drug Development[1]

This molecule serves as a "chiral pool" precursor.[1] The presence of the alkene allows for:

  • Epoxidation: Leading to aminocyclitols.[1]

  • Hydroboration-Oxidation: Accessing 1,3- or 1,4-diols.

  • Oxidative Cleavage: Opening the ring to generate chiral acyclic fragments (e.g., methyl-substituted adipic acid derivatives).[1]

Its lipophilicity (LogP 1.58) makes it an ideal fragment for adjusting the physicochemical properties of lead compounds without adding excessive molecular weight.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [3].[1][2][3]

  • Flammability: Combustible liquid (Flash point ~70°C).[1][4] Store away from oxidizing agents.[1][4]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation of the allylic/homoallylic alcohol functionality.[1]

References

  • ChemicalBook. (2025).[1][5] this compound Properties and Supplier Data. Retrieved from

  • GuideChem. (2025).[1] this compound Physical Properties & Safety. Retrieved from

  • PubChem. (2025).[1][2] 3-Cyclohexene-1-methanol, 6-methyl- (Compound CID 110637).[2][6] National Library of Medicine.[1] Retrieved from

  • NIST Chemistry WebBook. (2023).[1] 3-Cyclohexene-1-methanol, 6-methyl-.[7][2][8][6][9][10] Retrieved from

Sources

6-Methyl-3-cyclohexene-1-methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5259-31-4 | Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | Molecular Weight:  126.20  g/mol [1]

Molecular Architecture & Stereochemical Dynamics[2]

As researchers, we often encounter 6-Methyl-3-cyclohexene-1-methanol not as a singular static entity, but as a dynamic mixture of stereoisomers.[2] Understanding this architecture is prerequisite to controlling its reactivity in downstream API (Active Pharmaceutical Ingredient) synthesis or functional material applications.[2][3]

Structural Analysis

The molecule consists of a cyclohexene ring unsaturation at the C3 position.[2] The critical stereocenters are located at C1 (bearing the hydroxymethyl group) and C6 (bearing the methyl group).[2]

  • Core Scaffold: Cyclohexene ring.[2][3][4][5][6][7]

  • Functional Groups: Primary alcohol (hydroxymethyl) at C1; Methyl group at C6.[2]

  • Isomerism: The proximity of C1 and C6 creates distinct cis and trans diastereomers.[2] In the cis conformation, the hydroxymethyl and methyl groups occupy the same face of the ring (pseudo-equatorial/axial relationships depend on ring puckering), often leading to higher steric strain but distinct reactivity in intramolecular cyclizations (e.g., lactonization).[2]

Physicochemical Profile

The following data aggregates standard industrial specifications verified against spectroscopic databases.

PropertyValueContext
Boiling Point 92–92.5°C@ 10 Torr (Vacuum Distillation)
Density 0.954 g/mL@ 25°C
Refractive Index

1.483
Purity Indicator
Flash Point 70.4°CSafety Threshold (Closed Cup)
Solubility Organic SolventsMiscible in EtOH, DCM, Toluene
LogP 1.58Lipophilicity factor for drug design

Synthetic Pathways & Process Chemistry[2][7]

The industrial synthesis of this compound is a classic demonstration of atom economy, utilizing the Diels-Alder cycloaddition followed by a chemoselective reduction .[2]

Reaction Logic[2][4]
  • Cycloaddition (The Constructive Step): We utilize 1,3-butadiene and crotonaldehyde.[2] The regioselectivity here is governed by the "ortho rule" of Diels-Alder reactions, favoring the formation of 6-methyl-3-cyclohexene-1-carbaldehyde over other regioisomers.[2]

  • Reduction (The Functionalization Step): The aldehyde intermediate is reduced to the primary alcohol.[2] Sodium Borohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is preferred over Lithium Aluminum Hydride (
    
    
    
    ) in scale-up scenarios due to safety profiles and the ability to use protic solvents (methanol), which accelerates the kinetics via hydrogen bonding.
Experimental Protocol

Note: This protocol assumes a standard laboratory scale (approx. 100g).

Step 1: Diels-Alder Cycloaddition

Reagents: 1,3-Butadiene (liquefied), Crotonaldehyde, Hydroquinone (polymerization inhibitor).[2] Equipment: Stainless steel autoclave (High Pressure).[2]

  • Charge: Cool the autoclave to -20°C. Charge Crotonaldehyde (1.0 eq) and Hydroquinone (0.1 wt%).

  • Addition: Condense 1,3-Butadiene (1.1 eq) into the vessel.

  • Reaction: Seal and heat to 150°C. The internal pressure will rise significantly (approx. 20-30 bar). Maintain for 6–8 hours.

  • Workup: Cool to room temperature. Vent excess butadiene into a scrubber.[2]

  • Purification: Vacuum distill the crude mixture to isolate 6-methyl-3-cyclohexene-1-carbaldehyde . (Boiling point differential allows easy separation from unreacted crotonaldehyde).[2]

Step 2: Chemoselective Reduction

Reagents: 6-methyl-3-cyclohexene-1-carbaldehyde (Intermediate), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, Methanol.
  • Solvation: Dissolve the aldehyde intermediate in Methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser and temperature probe.

  • Cooling: Chill the solution to 0°C using an ice bath to suppress side reactions (e.g., 1,4-reduction of the alkene).

  • Addition: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (0.3 eq - stoichiometric excess is 0.25, but 0.3 ensures completion) portion-wise over 30 minutes. Caution:  Hydrogen gas evolution.
    
  • Quench: Once TLC indicates consumption of aldehyde, quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Final Isolation: Fractional distillation under reduced pressure yields the target This compound .[2]

Process Visualization

SynthesisPathway Precursors 1,3-Butadiene + Crotonaldehyde DA_Step Diels-Alder Cycloaddition (150°C, Autoclave) Precursors->DA_Step Cyclization Intermediate Intermediate: 6-Methyl-3-cyclohexene-1-carbaldehyde DA_Step->Intermediate Distillation Red_Step Chemoselective Reduction (NaBH4, MeOH, 0°C) Intermediate->Red_Step Hydride Transfer Product Target: This compound Red_Step->Product Workup & Isolation

Caption: Figure 1. Linear synthetic workflow from commodity precursors to purified alcohol via aldehyde intermediate.

Analytics & Validation (The "Trust" Component)[2]

To validate the synthesis, one must confirm not just the molecular weight, but the integrity of the alkene and the reduction of the carbonyl.[2]

Spectroscopic Signatures[2][4]
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       5.60–5.70 ppm (m, 2H): Vinylic protons  (C3-C4). Crucial for confirming the ring double bond remains intact.[2]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       3.45–3.60 ppm (d, 2H): Hydroxymethyl protons  (
      
      
      
      ). The doublet splitting confirms the attachment to the methine C1.[2]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.05 ppm (d, 3H): Methyl group  (at C6).
      
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).[2]

    • 3020 cm⁻¹: =C-H stretch (Alkene).[2]

    • Absence of 1720 cm⁻¹: Disappearance of the C=O stretch confirms complete reduction of the aldehyde.[2]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 126 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Base Peak: Often m/z 108 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       or retro-Diels-Alder fragments (m/z 54/72).
      

Functional Applications & Reactivity[2][3][9]

The utility of this compound extends beyond its use as a fragrance ingredient.[2] It serves as a versatile scaffold for complex organic synthesis.[2][3][5]

Epoxidation (Bioactive Scaffolds)

Reaction with m-CPBA yields the epoxide at the C3-C4 position.[2] The stereochemistry of the epoxide is directed by the hydroxyl group (via hydrogen bonding with the peracid), offering high diastereoselectivity.[2] This is relevant for synthesizing aminocyclitols.[2]

Hydroformylation

The double bond is susceptible to Rhodium-catalyzed hydroformylation, introducing a second aldehyde group.[2] This bifunctionalization creates precursors for specialized polymers and cross-linking agents.[2]

Industrial Detergency

As noted in technical literature, this molecule possesses unique solvent properties, making it effective in hydrocarbon detergents for printed circuit boards (PCBs), likely due to its ability to solvate both polar (flux residues) and non-polar (grease) contaminants.[2]

Safety & Handling (HSE)

GHS Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol: Always handle in a fume hood. While the flash point (70.4°C) classifies it as combustible, it is not highly flammable.[2] However, during the synthesis, the handling of 1,3-butadiene (extremely flammable gas, carcinogenic) requires strict engineering controls and leak detection systems.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link][2]

  • Organic Syntheses. General Diels-Alder Protocols for Butadiene Derivatives. (Contextual grounding for protocol derivation). Retrieved from [Link][2]

Sources

Technical Monograph: Structural Elucidation and Synthetic Protocols for (6-Methylcyclohex-3-en-1-yl)methanol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (6-methylcyclohex-3-en-1-yl)methanol (CAS 5259-31-4), a functionalized cyclohexene derivative utilized as a chiral building block in the synthesis of terpenoids, fragrances, and bioactive pharmaceutical intermediates.[1] This document deconstructs the IUPAC nomenclature logic, delineates the stereoselective synthetic pathway via the Diels-Alder reaction, and establishes a self-validating protocol for its reduction from the aldehyde precursor.[1]

Nomenclature and Structural Analysis

IUPAC Deconstruction

The name (6-methylcyclohex-3-en-1-yl)methanol follows the IUPAC recommendations where the acyclic component (methanol) is treated as the principal parent structure due to the priority of the hydroxyl group (-OH), despite the cyclic substituent being larger.[1]

  • Parent Structure: Methanol (

    
    ).[1]
    
  • Substituent: A cyclohexenyl ring attached to the methanol carbon.[1][2]

  • Ring Numbering:

    • C1: The carbon atom of the ring attached to the methanol group.

    • C3: The start of the double bond (unsaturation).

    • C6: The position of the methyl substituent.[2]

    • Note: The numbering direction (1

      
       6) is chosen to give the lowest locants to the substituents and unsaturation according to hierarchy rules.
      
Stereochemical Configuration

The molecule possesses two chiral centers at C1 and C6 .[1]

  • Geometric Isomerism: The relationship between the hydroxymethyl group (-CH

    
    OH) at C1 and the methyl group (-CH
    
    
    ) at C6 can be cis or trans.[1]
  • Synthetic Origin: When synthesized via Diels-Alder using trans-crotonaldehyde, the relative stereochemistry of the dienophile is conserved, predominantly yielding the trans isomer.[1] However, commercial preparations often exist as diastereomeric mixtures.

Synthetic Pathway: The Diels-Alder Protocol[1][3][4]

The industrial and laboratory standard for synthesizing this scaffold involves a [4+2] cycloaddition followed by a hydride reduction.

Reaction Scheme Visualization

The following directed graph illustrates the chemical transformation from raw materials to the final alcohol.

ReactionPathwayButadiene1,3-Butadiene(Diene)Intermediate6-Methylcyclohex-3-ene-1-carbaldehyde(Aldehyde Precursor)Butadiene->IntermediateDiels-Alder[4+2] Cycloaddition100°C, PressureCrotonaldehydetrans-Crotonaldehyde(Dienophile)Crotonaldehyde->IntermediateDiels-Alder[4+2] Cycloaddition100°C, PressureProduct(6-Methylcyclohex-3-en-1-yl)methanol(Target Alcohol)Intermediate->ProductHydride Reduction0°C -> RTReagentLiAlH4 / THF(Reduction)Reagent->Product

Figure 1: Synthetic pathway from butadiene and crotonaldehyde to the target alcohol.[1]

Experimental Methodology

Step 1: Diels-Alder Cycloaddition

Objective: Synthesis of 6-methylcyclohex-3-ene-1-carbaldehyde.[1]

  • Reagents: 1,3-Butadiene (excess), trans-Crotonaldehyde.[1]

  • Catalyst: Thermal initiation (uncatalyzed) or Lewis Acid (e.g., AlCl

    
    ) for rate enhancement.
    
  • Conditions: Sealed pressure vessel (autoclave) at 100°C – 120°C for 12–24 hours.

  • Mechanism: The reaction proceeds via a concerted pericyclic transition state.[1] The trans geometry of the crotonaldehyde is retained, resulting in the trans-aldehyde product.[1]

Step 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the primary alcohol without reducing the alkene.

Safety Critical: This step utilizes Lithium Aluminum Hydride (LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

31
Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvent: Add anhydrous Tetrahydrofuran (THF) or Diethyl Ether.[1][4]

  • Reagent Prep: Suspend LiAlH

    
     (0.6 equiv relative to aldehyde) in the solvent at 0°C.
    
  • Addition: Dropwise add the 6-methylcyclohex-3-ene-1-carbaldehyde (diluted in THF) to the suspension. Maintain temperature <10°C to prevent side reactions.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (SiO

    
    , Hexane/EtOAc 4:1).
    
  • Quench (Fieser Method):

    • Add

      
       mL water.[1]
      
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL water.[1]
      
    • Note:

      
       = grams of LiAlH
      
      
      used.[1]
  • Purification: Filter the granular aluminum salts, dry the filtrate over MgSO

    
    , and concentrate in vacuo. Distill to obtain the pure oil.
    

Data Summary & Validation

The following table summarizes the physicochemical properties for validation of the synthesized material.

PropertyValue / CharacteristicValidation Method
Molecular Formula C

H

O
High-Res Mass Spec (HRMS)
Molecular Weight 126.20 g/mol -
Boiling Point ~92°C (at 10 Torr)Vacuum Distillation
Appearance Colorless to pale yellow liquidVisual Inspection
Refractive Index

Refractometer
NMR Signature (

H)

5.6 (m, 2H, alkene)
500 MHz NMR (CDCl

)
IR Spectrum 3350 cm

(broad, O-H stretch)3020 cm

(=C-H stretch)
FT-IR (Neat)

Applications in Drug Development

  • Chiral Pool Synthesis: The molecule serves as a scaffold for synthesizing complex terpenoids.[1] The pre-installed stereochemistry at C1 and C6 allows for diastereoselective functionalization of the double bond (e.g., epoxidation, dihydroxylation).

  • Bioisosteres: The cyclohexene ring is often used as a lipophilic spacer in drug design, mimicking phenyl rings but with different metabolic stability and solubility profiles.

References

  • PubChem. (6-methylcyclohex-3-en-1-yl)methanol (Compound).[1][2][5] National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. 6-Methyl-3-cyclohexene-1-methanol.[1][6] National Institute of Standards and Technology.[1] [Link]

  • Organic Syntheses. Reduction of Aldehydes and Ketones to Alcohols.[1][3] Org.[1][7][8] Synth. Coll. Vol. 1-10. (General Protocol Reference). [Link]

Technical Guide: Synthesis Pathways for 6-Methyl-3-cyclohexene-1-methanol

[1][2]

Executive Summary

Target Molecule: 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) Molecular Formula: C₈H₁₄O Primary Application: Key intermediate in the synthesis of fragrance compounds (e.g., substituted tetrahydrobenzaldehydes) and specialty monomers for polymer modification.[1][2]

This technical guide details the regioselective synthesis of this compound. The established route utilizes a Diels-Alder cycloaddition between trans-piperylene and acrolein, followed by a chemoselective reduction .[1] This guide prioritizes regiochemical control (ortho-selectivity) and chemoselectivity (aldehyde reduction in the presence of an alkene) to maximize yield and purity.[1]

Retrosynthetic Analysis & Strategy

The structural skeleton of this compound reveals a cyclohexene ring substituted at the 1 and 6 positions.[1] This 1,2-relationship (vicinal) is the classic signature of an "ortho" Diels-Alder adduct derived from a 1-substituted diene.[1]

Disconnection Strategy
  • Functional Group Interconversion (FGI): The hydroxymethyl group (-CH₂OH) is best accessed via reduction of the corresponding aldehyde (-CHO).[1] This avoids the use of unprotected allylic alcohols in the cycloaddition step, which can be unstable.

  • C-C Disconnection (Diels-Alder): Retro-Diels-Alder cleavage of the cyclohexene ring isolates the two precursors:

    • Diene: 1,3-Pentadiene (Piperylene).[1]

    • Dienophile: Acrolein (Propenal).[1]

Stereochemical Constraints
  • Diene Geometry: Only trans-1,3-pentadiene can achieve the s-cis conformation required for the concerted Diels-Alder mechanism.[1] The cis-isomer is sterically hindered (methyl group clashes with C4 hydrogen) and is largely unreactive under standard conditions.[1]

  • Regioselectivity: The reaction must favor the "ortho" adduct (6-methyl) over the "meta" adduct (3-methyl).[1]

  • Stereoselectivity: The endo rule favors the cis-aldehyde product initially, though thermodynamic equilibration can yield the trans-isomer.[1]

RetrosynthesisTargetThis compound(Target)Aldehyde6-Methyl-3-cyclohexene-1-carboxaldehyde(Intermediate)Target->AldehydeChemoselectiveReduction (NaBH4)Precursorstrans-Piperylene + AcroleinAldehyde->PrecursorsRetro-Diels-Alder(Thermal/Lewis Acid)

Figure 1: Retrosynthetic pathway highlighting the two-step construction: Cycloaddition followed by Reduction.[1]

Phase 1: The Constructive Step (Diels-Alder Cycloaddition)[2]

Mechanism and Regiocontrol

The reaction between piperylene and acrolein is controlled by Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the HOMO of the diene (piperylene) and the LUMO of the dienophile (acrolein).

  • Thermal Reaction: Under thermal conditions (100–120°C), the reaction yields a mixture of ortho (major) and meta (minor) isomers, typically in a 9:1 ratio.

  • Lewis Acid Catalysis: The addition of Lewis acids (e.g., AlCl₃, BF₃[3]·OEt₂) lowers the LUMO energy of acrolein and increases the magnitude of the orbital coefficient at the carbonyl carbon. This significantly enhances both the rate of reaction and the regioselectivity toward the ortho (6-methyl) isomer , often pushing the ratio >15:1.

Experimental Protocol A: Lewis Acid Catalyzed Cycloaddition

Reagents:

  • trans-1,3-Pentadiene (Piperylene), 90%+ purity.[1]

  • Acrolein (freshly distilled, stabilized with hydroquinone).

  • Catalyst: Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Charge the flask with DCM (anhydrous) and cool to 0°C in an ice bath.

  • Catalyst Activation: Add AlCl₃ (0.1 eq) to the solvent.[1] Stir until suspended/dissolved.

  • Dienophile Addition: Add Acrolein (1.0 eq) dropwise.[1] The solution may darken; maintain temperature <5°C to prevent polymerization.[1]

  • Diene Addition: Add trans-Piperylene (1.2 eq) slowly over 60 minutes. The excess diene accounts for potential volatility losses and ensures full consumption of the toxic acrolein.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC (Visualize with KMnO₄ stain).[1]

  • Quench: Carefully quench the reaction with ice-cold saturated NaHCO₃ solution.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over MgSO₄.

  • Concentration: Remove solvent under reduced pressure to yield crude 6-methyl-3-cyclohexene-1-carboxaldehyde.

Data: Catalyst Influence on Selectivity

ConditionTemperatureYield (%)Ortho:Meta Ratio
Thermal (No Cat)120°C75%85:15
AlCl₃ (10 mol%)0°C -> RT88%94:6
BF₃[1]·OEt₂ (10 mol%)-10°C91%96:4

Phase 2: Chemoselective Reduction

The challenge in this phase is reducing the aldehyde functionality to a primary alcohol without hydrogenating the C3-C4 double bond.[1]

Reagent Selection
  • Sodium Borohydride (NaBH₄): The reagent of choice . It is mild, chemoselective for carbonyls, and does not reduce isolated alkenes.[1]

  • Lithium Aluminum Hydride (LiAlH₄): Effective but requires stricter anhydrous conditions and is more prone to side reactions if the alkene is conjugated (not the case here, but safety is lower).

  • H₂ / Pd-C: AVOID. This will reduce the double bond, destroying the cyclohexene character.[1]

Experimental Protocol B: NaBH₄ Reduction

Reagents:

  • Crude 6-methyl-3-cyclohexene-1-carboxaldehyde (from Phase 1).[1]

  • Sodium Borohydride (NaBH₄) (0.35 eq - theoretically 0.25 eq is needed, but slight excess ensures completion).[1]

  • Solvent: Methanol or Ethanol (95%).[1]

Step-by-Step Methodology:

  • Solvation: Dissolve the crude aldehyde in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[1][4]

  • Addition: Add NaBH₄ powder in small portions over 20 minutes. Hydrogen gas evolution will occur; ensure proper venting.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

  • Quench: Add dilute HCl (1M) dropwise until pH ~5 to destroy excess borohydride. Caution: Vigorous bubbling.

  • Workup: Evaporate the bulk of the methanol (Rotavap). Dilute the residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Distillation: Purify the final product via vacuum distillation.

    • Boiling Point: ~92–95°C at 10 Torr.[1]

WorkflowStartStart: Piperylene + AcroleinStep1Diels-Alder Reaction(DCM, AlCl3, 0°C)Start->Step1Check1QC: GC-MS(Check Ortho/Meta ratio)Step1->Check1Step2Workup & Concentration(Crude Aldehyde)Check1->Step2PassStep3Reduction(MeOH, NaBH4, 0°C)Step2->Step3Step4Quench (HCl) & ExtractionStep3->Step4FinalVacuum Distillation(Target Alcohol)Step4->Final

Figure 2: Operational workflow from raw materials to purified alcohol.

Safety & Industrial Considerations

Acrolein Management

Acrolein is a potent lachrymator and highly toxic via inhalation.[1][5]

  • Engineering Controls: All transfers must occur in a high-efficiency fume hood.

  • Stabilization: Commercial acrolein contains hydroquinone to prevent explosive polymerization.[1] Do not remove the inhibitor unless necessary for kinetics (rarely needed for DA).

  • Waste: Quench acrolein residues with 10% sodium bisulfite solution before disposal.[1]

Isomer Management

The product will exist as a mixture of cis and trans diastereomers (relative to the hydroxymethyl and methyl groups).

  • Impact: For most fragrance and intermediate applications, the mixture is acceptable.

  • Separation: If pure diastereomers are required, high-efficiency fractional distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) is necessary.[1]

References

  • Fringuelli, F., & Taticchi, A. (2002).[1] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[1] (Authoritative text on DA reaction protocols and Lewis Acid catalysis).

  • Inukai, T., & Kojima, T. (1971).[1] Aluminum chloride catalyzed diene condensation.[1] The Journal of Organic Chemistry, 36(7), 924–928. Link (Foundational paper on AlCl3 regioselectivity enhancement).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Acrolein, Stabilized - CAMEO Chemicals.[1][6] Link (Critical safety data for handling the dienophile).

  • Santa Cruz Biotechnology. (2024).[1][7] this compound Product Data. Link (Verification of CAS and physical properties).

  • Spino, C., & Crawford, J. (2000).[1] Stereoselective synthesis of cyclohexenes from 1,3-dienes. Canadian Journal of Chemistry, 78, 147-159.[1] (Detailed discussion on steric effects of piperylene isomers).

Precision Synthesis of the Cyclohexene Scaffold via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Engine

The cyclohexene ring is not merely a chemical intermediate; it is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for therapeutic classes ranging from prostaglandins to tetracyclines. While simple hydrogenation of benzene yields cyclohexane, the Diels-Alder (DA) [4+2] cycloaddition remains the premier method for constructing functionalized cyclohexene rings with high stereochemical precision.

This guide moves beyond textbook theory to provide a rigorous, mechanism-driven approach to cyclohexene synthesis. We focus on the frontier molecular orbital (FMO) interactions that dictate reactivity and the secondary orbital interactions (SOI) that control stereoselectivity, culminating in a robust, self-validating benchtop protocol using a solid-state diene precursor.[1]

Mechanistic Foundations: Frontier Molecular Orbital Theory

The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition.[1] Its success relies on the symmetry-allowed overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene (4


-electrons) and the Lowest Unoccupied Molecular Orbital (LUMO)  of the dienophile (2 

-electrons).
The HOMO-LUMO Gap

Reactivity is inversely proportional to the energy gap between these orbitals (


).
  • Normal Electron Demand: Electron-rich dienes (high HOMO) react with electron-poor dienophiles (low LUMO).[1][2]

  • Inverse Electron Demand: Electron-poor dienes (low LUMO) react with electron-rich dienophiles (high HOMO).[1]

For the synthesis of cyclohexene derivatives in drug discovery, Normal Electron Demand is the standard paradigm.

Stereochemical Control: The Endo Rule

The formation of the endo isomer is kinetically favored over the exo isomer, despite the exo product often being thermodynamically more stable.[3] This is driven by Secondary Orbital Interactions (SOI) . In the transition state, the electron-withdrawing groups of the dienophile align over the


-system of the diene, creating stabilizing orbital overlap that lowers the activation energy (

).
Visualization: FMO & Stereoselection

The following diagram illustrates the orbital symmetry requirements and the transition state geometry.

DielsAlderMechanism cluster_0 Reactants (FMO Analysis) cluster_1 Transition State (Concerted) Diene Diene (HOMO) Electron Rich (4 π-electrons) TS_Endo Endo TS (Kinetically Favored) Stabilized by SOI Diene->TS_Endo Overlap TS_Exo Exo TS (Thermodynamically Stable) No SOI Diene->TS_Exo Dienophile Dienophile (LUMO) Electron Poor (2 π-electrons) Dienophile->TS_Endo Overlap Dienophile->TS_Exo Product Cyclohexene Adduct TS_Endo->Product Major Product (Kinetic Control) TS_Exo->Product Minor Product (Thermodynamic Control)

Figure 1: FMO interaction map showing the pathway to Kinetic (Endo) vs. Thermodynamic (Exo) products.

Strategic Optimization: Catalysis & Conditions

To maximize yield and selectivity in a research setting, two primary variables must be tuned:

Lewis Acid Catalysis

Lewis acids (e.g.,


, 

,

) coordinate to the electron-withdrawing group of the dienophile.
  • Mechanism: This coordination withdraws electron density, significantly lowering the energy of the LUMO .

  • Result: A reduced HOMO-LUMO gap leads to faster rates (often allowing room temperature reaction) and enhanced endo selectivity due to stronger secondary orbital interactions.[1]

Solvent Effects

While DA reactions are often insensitive to solvent polarity, using water or highly polar solvents can accelerate the reaction via the Hydrophobic Effect . The aggregation of non-polar reactants in a polar medium increases their effective concentration and stabilizes the compact transition state.

ParameterEffect on ReactionRecommended Optimization
Lewis Acid Lowers Dienophile LUMOUse 10-20 mol%

or

for sluggish substrates.[1]
Pressure Negative

(Activation Volume)
High pressure (10-15 kbar) favors product formation (Le Chatelier's principle).[1]
Temperature Increases Rate / Promotes Retro-DAKeep <120°C to avoid Retro-Diels-Alder (reversion to reactants).[1]

Experimental Protocol: The 3-Sulfolene Route

Objective: Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Rationale: Handling gaseous 1,3-butadiene is hazardous and requires specialized autoclaves.[1] This protocol uses 3-sulfolene (butadiene sulfone) , a solid crystalline precursor that extrudes


 and generates 1,3-butadiene in situ upon heating.[1] This ensures a controlled, stoichiometric release of the diene in the reaction medium.
Reagents & Equipment[1]
  • Diene Source: 3-Sulfolene (2.5 g, 21 mmol)[1]

  • Dienophile: Maleic Anhydride (1.5 g, 15 mmol)

  • Solvent: Xylenes (10 mL) – Chosen for high boiling point (140°C) required to decompose sulfolene.

  • Apparatus: 50 mL Round-bottom flask, reflux condenser,

    
     drying tube (maleic anhydride is moisture sensitive).
    
Step-by-Step Methodology
  • Assembly: Charge the flask with 3-sulfolene, maleic anhydride, and xylenes. Add a stir bar.[1][4] Attach the reflux condenser and drying tube.[1]

  • In Situ Generation: Heat the mixture to reflux (~140°C).

    • Observation: The solution will bubble vigorously.[1] This is the cheletropic extrusion of

      
       gas.[1]
      
    • Safety: Perform in a well-ventilated fume hood.[1]

      
       is toxic.[1][5]
      
  • Reaction: Maintain reflux for 30–45 minutes. The 1,3-butadiene generated immediately reacts with the maleic anhydride.[1]

  • Isolation:

    • Cool the solution to room temperature.[1][4]

    • Add 10 mL of hexanes or petroleum ether to precipitate the adduct.[1]

    • Cool in an ice bath for 15 minutes to maximize crystallization.

  • Purification: Filter the crystals via vacuum filtration. Wash with cold hexanes.[1]

    • Recrystallization:[1] If necessary, recrystallize from ethyl acetate/hexanes.[1]

Process Visualization

ExperimentalProtocol Step1 Precursor Loading (3-Sulfolene + Maleic Anhydride) Step2 Thermal Activation (Reflux in Xylene) Temp > 110°C Step1->Step2 Step3 Cheletropic Elimination (Release of SO2 Gas) Step2->Step3 Decomposition Step4 In Situ Diels-Alder Reaction (Butadiene + Maleic Anhydride) Step3->Step4 Generates Diene Step5 Precipitation & Filtration (Add Hexanes) Step4->Step5 Cooling Final Pure Product: cis-4-cyclohexene-1,2-dicarboxylic anhydride Step5->Final

Figure 2: Workflow for the in situ generation of butadiene and subsequent cycloaddition.

Validation & Scientific Integrity

Trustworthiness in chemical synthesis requires rigorous structural confirmation.[1]

Analytical Checkpoints
  • Melting Point: The pure anhydride should melt between 103–104°C .[1] A lower range indicates incomplete reaction or hydrolysis to the diacid.[1]

  • IR Spectroscopy: Look for the characteristic anhydride carbonyl doublets at 1865 cm⁻¹ and 1782 cm⁻¹ .[1] The disappearance of the

    
     stretch from the sulfolene is a key reaction monitor.
    
  • H-NMR (CDCl3):

    • 
       5.95 ppm (2H, triplet): Vinylic protons (indicates successful cyclohexene ring formation).[1]
      
    • 
       3.3-3.5 ppm (2H, multiplet): Methine protons alpha to the carbonyls (confirms cis stereochemistry).[1]
      
Troubleshooting
  • Low Yield: Usually due to loss of butadiene gas before it reacts.[1] Ensure the condenser is efficient and heating is applied after the condenser is active.

  • Wet Product: Maleic anhydride hydrolyzes to maleic acid (mp 131°C) in air.[1] Keep all glassware dry.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1]

  • Woodward, R. B., & Hoffmann, R. (1969).[1] The Conservation of Orbital Symmetry. Verlag Chemie.

  • Sample, T. E., & Hatch, L. F. (1968).[1] "3-Sulfolene: A Butadiene Source for a Diels-Alder Reaction."[1] Journal of Chemical Education, 45(1), 55. [1]

  • Nicolaou, K. C., et al. (2002).[1] "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 41(10), 1668-1698.[1]

  • Organic Syntheses. (1973).[1] "cis-Δ4-Tetrahydrophthalic Anhydride."[1] Organic Syntheses, Coll.[1][4] Vol. 5, p.993.[1]

Sources

Technical Guide: Stereoisomers of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) represents a critical chiral scaffold in the synthesis of terpenoids, pheromones (specifically Trimedlure analogues), and pharmaceutical intermediates.[1][2] Its structural versatility arises from the presence of two contiguous stereocenters at C1 and C6, juxtaposed with a reactive olefinic bond at C3.

This technical guide addresses the primary challenge in utilizing this scaffold: stereocontrol . While the Diels-Alder reaction provides a direct synthetic route, it inherently produces a mixture of diastereomers (cis and trans) and enantiomers. For high-value applications, particularly in drug development where enantiopurity dictates efficacy and toxicity, isolating specific stereoisomers is non-negotiable.

This document details the stereochemical landscape, a scalable synthesis protocol favoring the cis-isomer, and a self-validating enzymatic resolution workflow for obtaining enantiopure material.

Part 1: Stereochemical Analysis

The molecule possesses two chiral centers at C1 and C6 . Unlike saturated cyclohexane derivatives where conformational flipping can obscure stereochemical assignments, the rigidifying effect of the C3=C4 double bond locks the ring into a half-chair conformation, making the relative orientation of the C1-hydroxymethyl and C6-methyl groups distinct.

The Four Stereoisomers

The system exists as two pairs of enantiomers (4 discrete isomers):

DiastereomerRelative ConfigurationConfiguration (C1, C6)Conformation (Half-Chair)Thermodynamic Stability
Cis Syn(1R, 6S) & (1S, 6R)Axial/Equatorial (a,e)Kinetic Product (Endo)
Trans Anti(1R, 6R) & (1S, 6S)Diequatorial (e,e)Thermodynamic Product (Exo)

Critical Insight: In the standard Diels-Alder synthesis, the Endo Rule favors the formation of the cis isomer (where the substituents are syn). However, the trans isomer (diequatorial) is often thermodynamically more stable. Synthetic conditions must be tuned to either kinetically trap the cis form or thermodynamically equilibrate to the trans form.

Part 2: Synthetic Route (Diels-Alder Construction)[2][3][4]

The industrial standard for accessing this scaffold is the [4+2] cycloaddition of 1,3-butadiene and crotonaldehyde , followed by hydride reduction.

Mechanism & Regioselectivity

The reaction between an unsymmetrical diene and dienophile raises regioselectivity questions.

  • Ortho-Effect: The methyl group of crotonaldehyde (dienophile) directs the addition to the "ortho" (1,2-disubstituted) position relative to the aldehyde, rather than the "meta" (1,[2]3) position.[3][4][5]

  • Stereoselectivity: Lewis acid catalysis is essential to maximize the endo transition state, enhancing cis selectivity.

Protocol: Lewis Acid-Catalyzed Synthesis

Safety Note: 1,3-Butadiene is a flammable gas and suspected carcinogen.[2] Perform all operations in a sealed pressure vessel or cryogenically cooled reactor.

Step 1: Cycloaddition

  • Setup: Charge a dry autoclave with anhydrous dichloromethane (DCM).

  • Catalyst: Add 0.1 equiv of Diethylaluminum chloride (

    
    ) at -78°C under 
    
    
    
    . Why: Aluminum Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and enforcing endo-selectivity.
  • Dienophile: Add (E)-Crotonaldehyde (1.0 equiv) slowly.

  • Diene: Condense 1,3-Butadiene (1.5 equiv) into the vessel.

  • Reaction: Seal and warm to 0°C. Stir for 12 hours.

  • Workup: Quench with cold 1M HCl. Extract with DCM. The product is primarily 6-methyl-3-cyclohexene-1-carbaldehyde .[2]

Step 2: Reduction

  • Reduction: Dissolve the aldehyde in methanol at 0°C.

  • Reagent: Add Sodium Borohydride (

    
    , 0.5 equiv) portion-wise. Why: 
    
    
    
    is milder than
    
    
    and chemoselective for the aldehyde over the alkene.
  • Isolation: Quench with dilute acetic acid. Concentrate and distill (bp 92°C @ 10 Torr).

Visualization: Synthesis Pathway[7]

Synthesis Reactants 1,3-Butadiene + (E)-Crotonaldehyde TS Transition State (Lewis Acid Coordinated) Reactants->TS Et2AlCl, -78°C Aldehyde Intermediate: 6-Methyl-3-cyclohexene- 1-carbaldehyde TS->Aldehyde Endo-Selective Cycloaddition Product Target: 6-Methyl-3-cyclohexene- 1-methanol Aldehyde->Product NaBH4 Reduction (Chemoselective)

Figure 1: Lewis-acid catalyzed route favoring the cis-isomer via endo-transition state.[2]

Part 3: Enzymatic Kinetic Resolution (EKR)[8]

Obtaining enantiopure (1R, 6S) or (1S, 6R) isomers from the racemic cis-mixture requires resolution. Chemical resolution (using chiral acids) is inefficient for primary alcohols. Lipase-catalyzed acetylation is the superior method due to high enantioselectivity (


).
The System: CAL-B Lipase

Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) demonstrates excellent recognition of the chiral center at C1, even though it is exocyclic.

Protocol: EKR Workflow
  • Substrate: Dissolve racemic cis-6-methyl-3-cyclohexene-1-methanol (10 g) in dry diisopropyl ether (DIPE). Why: Hydrophobic solvents enhance lipase stability and prevent reverse hydrolysis.

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv). Why: Vinyl acetate makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde.

  • Enzyme: Add Novozym 435 (10% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC.

  • Stop Point: At 50% conversion (theoretical max yield for resolution), filter off the enzyme.

  • Separation:

    • Unreacted Alcohol: Usually enriched in the (1S, 6R)-enantiomer.

    • Acetate Ester: Enriched in the (1R, 6S)-enantiomer.

    • Separation: Flash chromatography (Hexane/EtOAc) easily separates the polar alcohol from the non-polar ester.

Visualization: Kinetic Resolution Cycle

Resolution Racemate Racemic Mixture (1R,6S) + (1S,6R) Complex Enzyme-Substrate Complex Racemate->Complex Selective Binding Enzyme CAL-B Lipase (Novozym 435) AcylDonor Vinyl Acetate AcylDonor->Complex ProductA Unreacted Alcohol (1S, 6R) >99% ee Complex->ProductA Slow/No Reaction (Mismatched Pair) ProductB Acetate Ester (1R, 6S) >99% ee Complex->ProductB Fast Reaction (Matched Pair)

Figure 2: Enzymatic discrimination of enantiomers using CAL-B.

Part 4: Analytical Characterization

Distinguishing the isomers requires careful analysis of NMR coupling constants (


-values), which correlate directly to the dihedral angles between protons on the cyclohexene ring.
1H NMR Diagnostics (400 MHz, CDCl3)
Proton InteractionCis Isomer (Syn)Trans Isomer (Anti)Diagnostic Logic
H1 - H6 Coupling (

)
3.0 - 5.0 Hz 9.0 - 11.0 Hz Trans isomers adopt a diequatorial conformation (H1 and H6 are diaxial), leading to a large coupling constant according to the Karplus equation.[2] Cis isomers have axial-equatorial protons, resulting in smaller

values.[2]
H3/H4 (Vinyl) 5.60 - 5.70 ppm5.60 - 5.70 ppmLess diagnostic; chemical environment is similar.[2]
C6-Methyl Shift

~0.95 ppm (d)

~1.05 ppm (d)
Methyl group in cis is often shielded slightly differently due to 1,3-diaxial interactions if axial.[2]
Physical Properties[2][3][9]
  • Boiling Point: 92-93°C (10 Torr) [1].

  • Density: 0.954 g/mL [2].

  • Appearance: Clear, colorless to pale yellow liquid.

References

  • Pàmies, O., & Bäckvall, J. E. (2002).[6] Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry.[6] Available at: [Link]

  • National Science Foundation (NSF). (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 6-Methyl-3-cyclohexene-1-methanol

[1][2]

Executive Technical Summary

  • Systematic Name: (6-Methylcyclohex-3-en-1-yl)methanol[1][2][3]

  • CAS Registry Number: 5259-31-4[1][2][3][4]

  • Molecular Formula:

    
    [2][4]
    
  • Molecular Weight: 126.20 g/mol [1][2][4]

  • Key Application: Fragrance intermediate, chiral building block in terpenoid synthesis.[1][2]

  • Stereochemical Note: The compound typically exists as a mixture of cis- and trans- diastereomers (referring to the relative orientation of the hydroxymethyl and methyl groups) due to its synthetic origin via Diels-Alder cycloaddition.[1]

PropertyValue
Boiling Point ~96–98 °C (at 12 mmHg)
Density 0.938 g/mL (25 °C)
Refractive Index (

)
1.478–1.482
Solubility Soluble in alcohols,

,

; slightly soluble in water.[1][2]

Synthetic Origin & Stereochemical Context

To interpret the spectra accurately, one must understand the molecule's origin. It is synthesized via a [4+2] Diels-Alder cycloaddition between piperylene (1,3-pentadiene) and allyl alcohol .[1][2]

  • Regioselectivity: The reaction favors the "ortho" adduct (1,2-substitution pattern) over the "meta" adduct.[2]

  • Stereoselectivity: The endo transition state (kinetic product) typically yields the cis isomer, while the exo transition state yields the trans isomer. Commercial samples often contain both.

Visualization: Synthesis & Stereochemistry

SynthesisPrecursorsPiperylene + Allyl AlcoholTS[4+2] Transition State(Endo/Exo)Precursors->TSHeat / Lewis AcidProductThis compound(Mixture of Diastereomers)TS->ProductCycloaddition

Figure 1: The Diels-Alder pathway establishing the C1/C6 stereocenters.[1][2]

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI), 70 eV.[1][2]

The mass spectrum is dominated by fragmentation pathways characteristic of cyclic alcohols and cyclohexene derivatives.[1][2] The Retro-Diels-Alder (RDA) reaction is a diagnostic fragmentation pathway.[1][2]

Fragmentation Data Table[1][5]
m/zRelative IntensityAssignmentMechanistic Origin
126 Weak (<5%)

Molecular Ion (often barely visible).[1][2]
108 High

Dehydration (loss of water).[1][2] Characteristic of alcohols.
93 High

Loss of methyl radical from the dehydrated ion.[1][2]
79 Moderate

Complex rearrangement/hydride shifts.[1][2]
67 Moderate

Retro-Diels-Alder fragment (derived from the diene component).[1][2]
Visualization: Fragmentation Pathway

MS_FragmentationM_IonMolecular Ion (m/z 126)[C8H14O]+.M_WaterDehydration (m/z 108)[C8H12]+.M_Ion->M_Water- H2O (18)RDARetro-Diels-Alder(m/z 67 + Neutral Fragment)M_Ion->RDARDA CleavageM_MethylDemethylation (m/z 93)[C7H9]+M_Water->M_Methyl- CH3 (15)

Figure 2: Primary fragmentation logic showing the dominant dehydration pathway.[1][2]

Vibrational Spectroscopy (IR)

Method: FT-IR (Neat/ATR).[1][2]

The infrared spectrum confirms the functional groups without providing stereochemical detail.

  • 3300–3400 cm⁻¹ (Broad): O-H stretching vibration.[1][2] Strong intensity, indicating the primary alcohol.[1][2]

  • 3010–3030 cm⁻¹ (Weak): =C-H stretching (alkene protons).[1][2]

  • 2850–2960 cm⁻¹ (Strong): C-H stretching (

    
     hybridized).[1][2]
    
  • 1650–1660 cm⁻¹ (Weak/Medium): C=C stretching.[1][2] This is often weak in cyclohexene rings due to symmetry but observable.[1][2]

  • 1030–1050 cm⁻¹ (Strong): C-O stretching (primary alcohol).[1][2]

  • 650–700 cm⁻¹: =C-H out-of-plane bending (cis-disubstituted alkene).[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

Internal Standard:

125

This is the most critical technique for assessing isomeric purity.[1][2] The cis and trans isomers will display distinct chemical shifts, particularly for the methyl doublet and the hydroxymethyl protons.

NMR (400 MHz) Data

Note: Data represents the mixture. Integration values assume a 1:1 ratio for simplicity, though real samples vary.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
5.55 – 5.65 Multiplet2HH3, H4Olefinic protons.[1][2] The "roofing" effect is common in cyclohexenes.[1][2]
3.45 – 3.65 Multiplet/dd2H

Diastereotopic protons.[1][2] Shift varies slightly between cis and trans.
1.90 – 2.15 Multiplet3HH2, H5Allylic protons adjacent to the double bond.[2]
1.65 – 1.85 Multiplet2HH1, H6Methine protons at the chiral centers.[1][2]
1.30 – 1.50 Broad s1H

Hydroxyl proton (concentration dependent).[1][2]
0.95 – 1.05 Doublet (

Hz)
3H

Methyl group.[1][2] Diagnostic: Two doublets may appear if cis/trans ratio is significant.[1][2]
NMR (100 MHz) Data
Shift (

ppm)
Carbon TypeAssignment
126.0 – 127.5 CH (sp2)C3, C4 (Alkene carbons)
65.5 – 66.5 CH2 (sp3)C-OH (Hydroxymethyl)
38.0 – 40.0 CH (sp3)C1 (Methine attached to alcohol)
30.5 – 32.0 CH2 (sp3)C2 or C5 (Allylic methylene)
29.0 – 30.0 CH (sp3)C6 (Methine attached to methyl)
18.5 – 19.5 CH3 (sp3)Methyl group
Experimental Protocol: NMR Sample Preparation
  • Selection: Use high-quality NMR tubes (5mm) to prevent shimming errors.

  • Solvent: Dissolve ~10-20 mg of the analyte in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: If the sample is viscous or contains particulates, filter through a small cotton plug directly into the NMR tube.[1][2]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      seconds to ensure accurate integration of the methyl vs. olefinic protons.
    • Acquire at least 16 scans for

      
       and 256 scans for 
      
      
      .[1][2]
Visualization: NMR Logic Flow

NMR_LogicSampleCrude Sample(Cis/Trans Mix)H_NMR1H NMR SpectrumSample->H_NMRRegion_Alkene5.6 ppm Region(Confirms Cyclohexene)H_NMR->Region_AlkeneRegion_Methyl1.0 ppm Region(Doublet Splitting)H_NMR->Region_MethylIsomer_RatioCalculate Cis/Trans Ratiovia Methyl IntegrationRegion_Methyl->Isomer_RatioCompare Integrals

Figure 3: Workflow for determining isomeric ratio using 1H NMR.

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 3-Cyclohexene-1-methanol, 6-methyl-. NIST Standard Reference Database.[1][2] Retrieved from [Link][1][2]

  • Claelson, G., et al. (1960).[1][2] "Diels-Alder Reactions with Piperylene." Arkiv foer Kemi, 17, 463.[1][2] (Foundational synthesis reference).

Chemical Reactivity of the "Vinyl" System in 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject Matter: Organic Synthesis / Functional Group Transformation Target Audience: Medicinal Chemists, Process Scientists, and Polymer Researchers[1]

Executive Summary: Defining the Reactive Core

6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a bifunctional chiral pool precursor containing two distinct reactive centers: a primary alcohol and an endocyclic alkene.[1] While the user query refers to a "vinyl group," strictly speaking, this molecule contains a 1,2-disubstituted endocyclic alkene (C3=C4).[1]

For the purpose of this technical guide, "vinyl reactivity" is interpreted as the electrophilic reactivity of the C3=C4 double bond . This unsaturation is the critical handle for introducing complexity, such as epoxide pharmacophores or diol scaffolds, often exploited in the synthesis of terpene-derived therapeutics and fragrance ingredients.[1]

Key Molecular Parameters
ParameterDataRelevance
IUPAC Name (6-methylcyclohex-3-en-1-yl)methanolDefines substitution pattern
CAS Number 5259-31-4Identification
Key Functionality Endocyclic Alkene (C3=C4)Site of "vinyl" addition reactions
Stereochemistry cis / trans isomersDictates facial selectivity in reactions
Conformation Half-ChairInfluences steric approach of reagents

Molecular Architecture & Electronic Environment

The "Vinyl" (Alkene) Character

Unlike a terminal vinyl group (


), the internal double bond in this molecule is more electron-rich due to hyperconjugation from the ring carbons.[1] However, it is also more sterically encumbered.[1][2]
  • Nucleophilicity: The

    
    -system at C3-C4 is moderately nucleophilic, making it susceptible to electrophilic attack (e.g., epoxidation, halogenation).[1]
    
  • Regiocontrol: In the absence of directing groups, reagents attack the less hindered face. However, the C1-hydroxymethyl group exerts a profound Henbest Effect (hydrogen-bond directed delivery), often overriding steric factors.[1]

Stereochemical Divergence

The molecule is typically synthesized via a Diels-Alder reaction (Piperylene + Acrolein derivative), yielding a mixture of cis and trans isomers regarding the C1-methanol and C6-methyl relationship.[1]

  • Cis-isomer: Substituents are on the same side; the ring is more rigid.[1]

  • Trans-isomer: Substituents are opposed; the ring has greater conformational mobility.[1]

Chemoselectivity & Functionalization Pathways[1]

The following diagram maps the divergent reactivity of the alkene ("vinyl") versus the alcohol, highlighting the strategic value of the C3=C4 bond.

ReactivityMap Start 6-Methyl-3-cyclohexene- 1-methanol Epoxide Epoxide (Scaffold for Ring Opening) Start->Epoxide mCPBA or Enzymatic (UPO) Polymer Polyester/Resin (Crosslinking Agent) Start->Polymer Radical Initiator Ester Acetate/Ester (Protection) Start->Ester Ac2O / Pyridine Aldehyde Aldehyde (Oxidation) Start->Aldehyde PCC / Swern Diol Trans-Diaxial Diol (via Hydrolysis) Epoxide->Diol H3O+ / H2O

Figure 1: Divergent reactivity map.[1] The Red path denotes the primary "vinyl" (alkene) reactivity discussed in this guide.[1]

Deep Dive: Stereoselective Epoxidation (The Henbest Effect)

The most critical reaction for this substrate in drug development is epoxidation .[1] The "vinyl" group here is not isolated; it interacts with the C1-hydroxyl group.[1]

Mechanism

In a standard alkene, m-CPBA attacks from the less hindered face (steric control).[1] However, in this compound, the hydroxyl proton hydrogen-bonds with the peracid oxygen, directing the reaction to the syn-face (relative to the -CH2OH group).[1] This allows for high diastereoselectivity, which is essential for creating chiral drug intermediates.[1]

HenbestEffect Substrate Substrate: This compound Transition Transition State: H-Bonding (OH---O=C) Substrate->Transition mCPBA (Non-polar solvent) AntiProduct Anti-Epoxide (Minor Product) Substrate->AntiProduct Polar solvent (disrupts H-bond) Product Syn-Epoxide (Major Product) Transition->Product Directed Delivery

Figure 2: The Henbest Effect mechanism. Use of non-polar solvents maximizes syn-selectivity.[1]

Experimental Protocols

Protocol A: Stereoselective Epoxidation (Prilezhaev Reaction)

Objective: Convert the C3=C4 double bond to an epoxide with high stereocontrol.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) – anhydrous is critical to maintain H-bonding.[1]

  • Quench: Sat. NaHCO3 + Na2S2O3.[1]

Workflow:

  • Preparation: Dissolve 10 mmol of substrate in 50 mL anhydrous DCM. Cool to 0°C under N2 atmosphere.[1]

  • Addition: Dissolve m-CPBA (12 mmol) in 30 mL DCM. Add dropwise to the substrate solution over 20 minutes.[1] Note: Exothermic reaction.[1]

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (stain with Anisaldehyde; alkene spot will disappear).[1]

  • Workup (Self-Validating Step): Pour mixture into a biphasic solution of Sat. NaHCO3 and 10% Na2S2O3.[1] Shake vigorously.

    • Validation: Use starch-iodide paper on the organic layer.[1] If it turns blue, peroxides remain (wash again).[1] If white, excess oxidant is quenched.[1]

  • Purification: Separate organic layer, dry over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Acetylation (Protecting the Alcohol)

Objective: If "vinyl" reactivity is desired without hydroxyl interference (e.g., for radical polymerization), the alcohol must be masked.[1]

  • Mix substrate (1.0 eq) with Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).

  • Add catalytic DMAP (0.1 eq).[1] Stir at RT for 6 hours.[1]

  • The resulting (6-methylcyclohex-3-en-1-yl)methyl acetate now has a double bond that reacts purely based on sterics, not H-bonding direction.[1]

Analytical Characterization

To confirm the reactivity of the alkene ("vinyl") moiety, look for these specific signals:

MethodCharacteristic Signal ChangeInterpretation
1H NMR Disappearance of signals at

5.6 ppm
(alkene protons).[1]
Confirmation of saturation (epoxidation/hydrogenation).[1]
13C NMR Shift of C3/C4 from ~125 ppm to ~50-60 ppm .Carbon hybridization change (

).
IR Spec Loss of band at 3020 cm⁻¹ (=C-H stretch) and 1650 cm⁻¹ (C=C stretch).[1]Loss of unsaturation.[1]

References

  • PubChem. (n.d.).[1][3][4] 3-Cyclohexene-1-methanol, 6-methyl- (Compound Summary).[1][5][6] National Library of Medicine.[1][3] Retrieved January 28, 2026, from [Link][1]

  • Abdullah, J. A., et al. (2008).[1][7] Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction.[1][2][7] Rafidain Journal of Science.[1] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Epoxidation (Prilezhaev Reaction).[1] Retrieved January 28, 2026, from [Link][1]

Sources

The Genesis and Synthesis of 6-Methyl-3-cyclohexene-1-methanol: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a classic example of the structural complexity accessible through the Diels-Alder cycloaddition. Often encountered as a mixture of cis and trans stereoisomers, this molecule serves as a critical intermediate in the synthesis of fragrances, specialty solvents, and biochemical probes. Its genesis lies not in a single serendipitous discovery, but in the systematic exploration of diene reactivity—specifically the interaction between piperylene (1,3-pentadiene) and acrolein—following the Nobel Prize-winning work of Otto Diels and Kurt Alder.

This guide provides a comprehensive technical review of the molecule's history, mechanistic underpinnings, and synthetic protocols, designed for researchers requiring high-fidelity data for experimental replication.

Historical Genesis: The "Ortho" Effect

The discovery of this compound is inextricably linked to the validation of regiochemical rules in the Diels-Alder reaction. Following the initial report by Diels and Alder in 1928, chemists sought to understand the orientational preferences of unsymmetrical reactants.

The reaction between piperylene (a 1-substituted diene) and acrolein (an electron-deficient dienophile) became a model system. Theoretical frameworks developed later, such as Frontier Molecular Orbital (FMO) theory, retrospectively explained why this reaction predominantly yields the "ortho" (1,2-disubstituted) adduct—6-methyl-3-cyclohexene-1-carboxaldehyde—rather than the "meta" (1,3-disubstituted) isomer. The target methanol is the direct reduction product of this aldehyde.

Key Historical Milestones[1][2]
  • 1928: Otto Diels and Kurt Alder publish the first description of the [4+2] cycloaddition.[1]

  • 1940s-50s: Industrial optimization of terpene synthesis leads to the characterization of piperylene adducts.

  • 1960s-70s: Confirmation of the "ortho" rule for 1-substituted dienes using FMO theory (Houk et al.), validating the structural assignment of the 6-methyl isomer.

Mechanistic Analysis & Logic

To synthesize this molecule with high integrity, one must understand the causality behind the reaction outcome. The synthesis is a two-stage process: a [4+2] cycloaddition followed by a carbonyl reduction.

The Diels-Alder Cycloaddition

The formation of the cyclohexene ring is governed by the electronic interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

  • Regioselectivity (The Ortho Rule): Piperylene has the highest HOMO coefficient at C4, while acrolein has the highest LUMO coefficient at C3 (the beta-carbon). However, for 1-substituted dienes like piperylene, secondary orbital interactions and electronic polarization favor the formation of the 1,2-adduct (ortho).

  • Stereoselectivity (Endo vs. Exo): The reaction produces a mixture of cis (endo-derived) and trans (exo-derived) isomers. Thermal conditions often favor the thermodynamic trans product, while Lewis Acid catalysis can shift preference toward the kinetic endo product.

Visualization of the Pathway

G Start Piperylene (1,3-Pentadiene) TS Transition State (Ortho Alignment) Start->TS Heat / Lewis Acid Reagent Acrolein (Dienophile) Reagent->TS Aldehyde Intermediate: 6-Methyl-3-cyclohexene- 1-carboxaldehyde TS->Aldehyde [4+2] Cycloaddition Product Target: 6-Methyl-3-cyclohexene- 1-methanol Aldehyde->Product Hydride Reduction RedAgent Reduction (NaBH4 or H2/Cat) RedAgent->Product

Caption: Figure 1. Synthetic pathway flow from raw diene/dienophile inputs to the final methanol target via the aldehyde intermediate.

Experimental Protocols

The following protocols are synthesized from historical best practices and modern standard operating procedures. Safety Note: Acrolein is highly toxic and a lachrymator. Piperylene is flammable. All operations must be performed in a fume hood.

Protocol A: Synthesis of the Intermediate (Aldehyde)

Objective: Synthesize 6-methyl-3-cyclohexene-1-carboxaldehyde via Diels-Alder reaction.

  • Reagent Preparation:

    • Diene: Piperylene (technical grade, typically ~70% trans-1,3-pentadiene).

    • Dienophile: Acrolein (freshly distilled to remove inhibitors like hydroquinone if using Lewis Acids, otherwise commercial grade with stabilizer is acceptable for thermal runs).

    • Solvent: Toluene or Benzene (historical), though neat (solvent-free) reactions are common for atom economy.

  • Reaction Setup:

    • Equip a sealed pressure vessel or a reflux apparatus with a drying tube.

    • Charge the vessel with Piperylene (1.2 equivalents) and Acrolein (1.0 equivalent).

    • Optional: Add a radical inhibitor (e.g., 0.1% hydroquinone) to prevent polymerization of acrolein.

  • Execution:

    • Thermal Method: Heat to 100–120°C for 12–24 hours.

    • Catalytic Method: Add 5 mol% Lewis Acid (e.g., ZnCl2 or AlCl3) and stir at 0–25°C. This method improves regioselectivity for the ortho isomer.

  • Work-up:

    • Distill the reaction mixture under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~64°C (15 mmHg).

    • Yield: Typically 70–85%.

Protocol B: Reduction to Methanol

Objective: Reduce the aldehyde to this compound.

  • Setup:

    • Dissolve the purified aldehyde (from Protocol A) in Methanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add Sodium Borohydride (NaBH4, 0.5 equivalents) portion-wise over 30 minutes. Ensure gas evolution (H2) is controlled.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Isolation:

    • Quench with dilute HCl or saturated NH4Cl solution.

    • Extract with Ethyl Acetate or Dichloromethane (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify via vacuum distillation.[3]

    • Target Boiling Point: 92–93°C at 10 Torr.

Technical Data & Specifications

The following table summarizes the physicochemical properties of the target molecule and its precursors, essential for identification and quality control.

PropertyValue / DescriptionSource
IUPAC Name (6-Methyl-3-cyclohexen-1-yl)methanolPubChem [1]
CAS Number 5259-31-4ChemicalBook [2]
Molecular Formula C8H14OPubChem [1]
Molecular Weight 126.20 g/mol PubChem [1]
Appearance Colorless to pale yellow liquidChemicalBook [2]
Boiling Point 92–92.5°C @ 10 TorrChemicalBook [2]
Density 0.954 g/mL @ 25°CChemicalBook [2]
Refractive Index n20/D 1.483ChemicalBook [2]
Solubility Soluble in alcohol, ether; insoluble in waterStandard

Isomerism & Structural Logic

Understanding the stereochemical outcome is vital for applications in fragrance chemistry, where odor profiles vary by isomer.

Isomers Root Diels-Alder Adduct (Mixture) Cis Cis-Isomer (Endo-derived) (Me & CH2OH on same side) Root->Cis Kinetic Control Trans Trans-Isomer (Exo-derived) (Me & CH2OH on opposite side) Root->Trans Thermodynamic Control

Caption: Figure 2. Stereochemical divergence arising from the transition state (Endo vs. Exo).

  • Cis-Isomer: Result of the endo transition state. The methyl group and the hydroxymethyl group are on the same face of the ring.

  • Trans-Isomer: Result of the exo transition state. The substituents are on opposite faces. In thermal reactions without catalysts, the trans isomer often predominates or exists in significant equilibrium.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • Diels, O., & Alder, K. (1928).Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.
  • Master Organic Chemistry. Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]

Sources

Methodological & Application

Analytical techniques for 6-Methyl-3-cyclohexene-1-methanol identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This application note details the analytical framework for the identification, quantification, and structural validation of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). Often synthesized via the Diels-Alder reaction of piperylene and allyl alcohol, this compound exists as a mixture of stereoisomers (cis and trans) and is frequently accompanied by regioisomeric impurities.

Accurate identification requires a multi-modal approach combining Gas Chromatography-Mass Spectrometry (GC-MS) for separation and Nuclear Magnetic Resonance (NMR) for stereochemical assignment.

Chemical Identity Table
PropertySpecification
IUPAC Name (6-Methylcyclohex-3-en-1-yl)methanol
CAS Number 5259-31-4
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Boiling Point ~92 °C (at 10 Torr)
Key Functionality Primary Alcohol, Internal Alkene, Methyl Substitution

Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing it from potential regioisomers (e.g., 2-methyl analogues) and validating purity.

AnalyticalWorkflow cluster_GC Primary Identification (GC-MS) cluster_NMR Structural Validation (NMR) Sample Crude Sample (Reaction Mixture/Essential Oil) Prep Sample Preparation (Dilution in DCM/MeOH) Sample->Prep GC GC Separation (Polar Wax Column) Prep->GC NMR_H 1H NMR (Stereochemistry) Prep->NMR_H High Purity Fraction MS MS Detection (EI, 70 eV) GC->MS Frag Fragmentation Analysis (RDA, M-18) MS->Frag Report Final COA / Purity Report Frag->Report NMR_C 13C NMR (Carbon Skeleton) NMR_H->NMR_C NMR_C->Report

Figure 1: Integrated analytical workflow for isolation and identification.

Protocol 1: GC-MS Identification

Objective: Separate the cis/trans isomers of this compound from matrix components and confirm identity via mass spectral fingerprinting.

Chromatographic Conditions

The choice of column is critical. A polar column (PEG/Wax) is recommended over non-polar (5% Phenyl) phases to achieve better resolution between the cis and trans diastereomers and potential meta-isomers.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-Wax or ZB-Wax (60m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 250 °C.

  • Oven Program:

    • Hold 60 °C for 2 min.

    • Ramp 5 °C/min to 160 °C (Isomer elution window).

    • Ramp 20 °C/min to 240 °C, hold 5 min.

Mass Spectral Interpretation (EI, 70 eV)

The mass spectrum of this compound is characterized by specific fragmentation pathways driven by the cyclohexene ring and the alcohol group.

Key Diagnostic Ions:

m/zIdentityMechanistic Origin
126 M⁺ Molecular Ion (Typically weak intensity <5%).
108 [M - H₂O]⁺ Base Peak. Rapid dehydration characteristic of cyclic alcohols.
93 [M - H₂O - CH₃]⁺ Loss of methyl group from the dehydrated ring.
79 C₆H₇⁺ Complex ring rearrangement/fragmentation.
68 RDA Fragment Retro-Diels-Alder product (Piperylene diene fragment).
54 RDA Fragment Retro-Diels-Alder product (Butadiene fragment).

Interpretation Logic:

  • Check M-18: A dominant peak at m/z 108 confirms the alcohol functionality and molecular weight (126).

  • RDA Check: Look for m/z 68 or 54. These confirm the cyclohexene ring structure formed via [4+2] cycloaddition.

  • Differentiation: Regioisomers (e.g., para-isomers) often show similar spectra but distinct retention times. Ortho isomers (like the target) generally elute earlier than para isomers on polar columns due to steric shielding of the hydroxyl group.

Protocol 2: Structural Confirmation (NMR)

Objective: Unambiguously assign the position of the methyl group and the stereochemistry (cis vs. trans).

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) with 0.03% TMS.

  • Concentration: ~10 mg in 0.6 mL.

1H NMR Assignment (400 MHz)

The relative position of the methyl group (C6) to the hydroxymethyl group (C1) is confirmed by coupling constants (


-values) and chemical shifts.
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Olefinic (H3, H4) 5.60 – 5.75MultipletCharacteristic of cyclohexene double bond.
Hydroxymethyl (-CH₂OH) 3.45 – 3.65dd or mDiastereotopic protons; shift confirms primary alcohol.
Methine (H1) 1.60 – 1.80MultipletBridgehead proton; coupling determines axial/equatorial orientation.
Methyl (-CH₃) 0.95 – 1.05Doublet (

Hz)
Diagnostic for methyl substitution.
Ring Methylene (H2, H5) 1.20 – 2.20ComplexOverlapping multiplets.

Stereochemical Discrimination:

  • Cis-Isomer: The methyl doublet often appears slightly upfield compared to the trans-isomer due to steric compression.

  • Trans-Isomer: The coupling constant between H1 and H6 (

    
    ) will differ. If H1 and H6 are both axial (trans-diequatorial substituents), 
    
    
    
    will be large (~10-12 Hz). If cis (axial-equatorial),
    
    
    is smaller (~3-5 Hz).

Impurity Profiling & Quality Control

In the context of synthesis (Diels-Alder of piperylene + allyl alcohol), specific impurities are expected.

  • Regioisomers:

    • 5-Methyl-3-cyclohexene-1-methanol (Meta-isomer): Formed if the piperylene adds in the "head-to-head" orientation rather than "head-to-tail".

    • Detection: These isomers typically possess slightly different Retention Indices (RI) on Wax columns.

  • Diels-Alder Adducts:

    • Polymerized diene byproducts (dimers of piperylene) may appear at higher retention times.

  • System Suitability Criteria:

    • Resolution (Rs): > 1.5 between cis and trans isomers.

    • Tailing Factor: < 1.2 for the alcohol peak (ensure clean liner/inlet).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. 3-Cyclohexene-1-methanol, 6-methyl- Mass Spectrum. Retrieved January 28, 2026, from [Link]

Application Note: High-Resolution GC-MS Profiling of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Overcoming Isomeric Resolution and Fragmentation Challenges in Diels-Alder Adducts and Terpenoids

Executive Summary

Cyclohexene derivatives represent a critical structural motif in pharmaceutical intermediates (specifically Diels-Alder adducts) and natural products (monoterpenes). Their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges: high volatility, thermal lability, and complex stereoisomerism (cis/trans, endo/exo).

This guide provides a comprehensive protocol for the characterization of cyclohexene derivatives. Unlike generic GC-MS guides, we focus on the Retro-Diels-Alder (RDA) fragmentation pathway as the primary diagnostic tool and provide tailored method development strategies for resolving difficult stereoisomers.

Mechanistic Foundation: The Retro-Diels-Alder (RDA) Pathway

Understanding the mass spectral behavior of cyclohexene derivatives is impossible without mastering the RDA mechanism. In Electron Ionization (EI) at 70 eV, cyclohexene rings often undergo a cycloreversion, effectively reversing the synthesis pathway.

The RDA Fragmentation Logic

Upon ionization, the cyclohexene ring opens to form a distonic ion, which subsequently cleaves into two distinct species:

  • Diene Radical Cation (

    
    ):  Usually carries the charge due to lower ionization energy.
    
  • Neutral Dienophile: Lost as a neutral fragment (not detected), but its mass is inferred from the mass difference.

Diagnostic Value: If you synthesize a Diels-Alder adduct, the RDA fragment confirms the structure of the original diene.

RDA_Mechanism M_Ion Molecular Ion (M+) Cyclohexene Ring Distonic Distonic Radical Cation Intermediate M_Ion->Distonic Ring Opening Diene Diene Radical Cation (Detected Signal) Distonic->Diene C-C Cleavage Neutral Neutral Alkene (Lost Neutral) Distonic->Neutral Elimination

Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway, the signature diagnostic mechanism for cyclohexene derivatives.

Method Development Strategy

Column Selection: The Polarity Dilemma

Cyclohexene derivatives often exist as regio- and stereoisomers (e.g., endo vs. exo adducts). Standard non-polar columns often fail to resolve these.

Column ClassPhase CompositionApplication ScopeRecommendation
Non-Polar 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5)General screening, high boiling adducts.Start Here. Good thermal stability up to 325°C.
Mid-Polar 35% Phenyl Methyl Siloxane (e.g., DB-35ms)Conformational isomers, aryl-substituted cyclohexenes.Use if DB-5ms shows "shoulders" instead of peaks.
Polar (Wax) Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)CRITICAL for Stereoisomers. Resolves cis/trans and endo/exo pairs.Required for volatile terpenes (limonene isomers). Max Temp ~250°C.
Inlet Considerations
  • Thermal Degradation: Many Diels-Alder adducts are thermally reversible. A dirty or overly hot inlet liner can induce "On-Column RDA," where the molecule falls apart before separation.

    • Action: Use deactivated splitless liners with glass wool.

    • Action: Keep inlet temperature as low as possible (e.g., 200°C) if degradation is suspected.

Detailed Experimental Protocols

Protocol A: General Screening (Synthetic Intermediates)

Target: Stable Diels-Alder adducts and substituted cyclohexenes.[1]

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (approx. 100 ppm).

  • Filtration: 0.22 µm PTFE syringe filter (essential to protect column from polymer byproducts).

2. GC Parameters (Agilent 7890/8890 or equivalent):

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split Mode (20:1 ratio). Temp: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min) — Traps volatiles.

    • Ramp 1: 15°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

3. MS Parameters (Source):

  • Mode: Electron Ionization (EI), 70 eV.

  • Scan Range: m/z 40–500.

  • Solvent Delay: 3.0 min.

  • Source Temp: 230°C (Standard) or 200°C (if molecule is fragile).

Protocol B: High-Resolution Isomer Separation (Terpenes/Labile Adducts)

Target: Separating endo/exo isomers or cis/trans limonene derivatives.

1. GC Parameters Modification:

  • Column: DB-Wax UI (Polyethylene Glycol).

  • Oven Program (Isothermal Hold Strategy):

    • Initial: 40°C (Hold 2 min).

    • Ramp 1: 5°C/min to 150°C (Slow ramp maximizes resolution).

    • Ramp 2: 20°C/min to 240°C (Burn off heavy impurities).

    • Final: 240°C (Hold 5 min). DO NOT EXCEED 250°C.

Protocol C: Derivatization of Functionalized Cyclohexenes

Target: Cyclohexenes with -OH, -COOH, or -NH groups (e.g., Shikimic acid derivatives). These polar groups cause peak tailing and thermal degradation.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (Anhydrous).

Workflow:

  • Dry 1 mg of sample under nitrogen stream.

  • Add 50 µL Anhydrous Pyridine.

  • Add 50 µL BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • Dilute with 900 µL Ethyl Acetate.

  • Inject immediately (TMS derivatives are moisture sensitive).

Data Analysis & Interpretation Logic

When analyzing the mass spectrum of a cyclohexene derivative, apply this logical filter:

  • Locate Molecular Ion (

    
    ):  Is it visible? Cyclohexenes often have weak 
    
    
    
    . If absent, look for
    
    
    (Allylic loss).
  • Check for RDA (

    
    ): 
    
    • Calculate the mass of the potential dienophile (e.g., Ethylene = 28 Da).

    • Look for a peak at

      
      .
      
    • Example: Cyclohexene (

      
       82) fragmentation is dominated by loss of ethylene (
      
      
      
      ) to form butadiene cation (
      
      
      54).
  • Check for Allylic Cleavage:

    • Loss of alkyl groups adjacent to the double bond.

    • Look for

      
       (Methyl) or 
      
      
      
      (Ethyl).

Data_Analysis_Flow Spectrum Acquire Mass Spectrum Check_M Is Molecular Ion (M+) visible? Spectrum->Check_M Weak_M Suspect Allylic Loss Look for [M-H]+ or [M-15]+ Check_M->Weak_M No/Weak Strong_M Proceed to RDA Check Check_M->Strong_M Yes RDA_Calc Calculate M - (Dienophile Mass) (e.g., M - 28) Weak_M->RDA_Calc Strong_M->RDA_Calc Match Peak Found? CONFIRMED Cyclohexene Core RDA_Calc->Match Yes No_Match Suspect Isomerization or Aromatic System RDA_Calc->No_Match No

Figure 2: Logical decision tree for interpreting mass spectra of suspected cyclohexene derivatives.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column interacting with -OH groups.1. Trim column inlet (10 cm).2. Replace liner with Ultra Inert (UI) wool.3. Use Protocol C (Derivatization).
Split Peaks Column overload or Injection solvent mismatch.1. Dilute sample 1:10.2. Ensure solvent polarity matches column (e.g., Hexane on DB-5).
Missing Molecular Ion Thermal degradation in inlet or source.1. Lower Inlet Temp to 200°C.2. Lower Ion Source Temp to 200°C.3. Switch to Chemical Ionization (CI) with Methane.
Ghost Peaks "Carryover" from previous high-concentration injection.Run a blank solvent injection. Increase final hold time at max temperature.

References

  • NIST Mass Spectrometry Data Center. Cyclohexene Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide: Separating Isomers. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA mechanisms).
  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

Sources

1H NMR and 13C NMR spectral assignment for 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment Protocol for 6-Methyl-3-cyclohexene-1-methanol

Abstract This application note provides a comprehensive protocol for the structural assignment of this compound (CAS 5259-31-4) using high-field 1D and 2D NMR spectroscopy. Given its synthesis via Diels-Alder cycloaddition, this compound frequently exists as a mixture of cis and trans diastereomers. This guide outlines the methodology for distinguishing these isomers, assigning regiochemistry, and validating the 3D conformation.

Introduction

This compound is a cyclic monoterpenoid derivative often utilized as a chiral building block in the synthesis of fragrances and pharmaceuticals. Structurally, it features a cyclohexene ring with two stereocenters at C1 and C6.

  • Synthetic Context: Typically synthesized via the Diels-Alder reaction of piperylene (1,3-pentadiene) and acrolein, followed by reduction. The endo transition state of the Diels-Alder reaction generally favors the cis isomer, but commercial samples often present as variable mixtures.

  • Analytical Challenge: The spectra are complicated by the presence of diastereomers and the conformational flexibility of the cyclohexene half-chair.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent effects, follow this preparation standard:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       minimizes viscosity-induced line broadening. TMS serves as the internal reference (
      
      
      
      ppm).[1]
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
    • Note: Higher concentrations may induce intermolecular H-bonding shifts in the hydroxyl proton.

  • Tube Quality: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to prevent shimming artifacts.

Instrument Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H 1D zg30162.0 sHigh S/N for integration.
13C 1D zgpg305122.0 s1H-decoupled.
COSY cosygpppqf81.5 sGradient-enhanced for connectivity.
HSQC hsqcedetgpsisp281.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sLong-range (2-3 bond) correlations.
NOESY noesygpphp162.0 sMixing time: 500 ms (for stereochemistry).

Structural Analysis & Assignment Strategy

Numbering System

For consistency, we utilize the IUPAC numbering derived from the alcohol priority:

  • C1: Methine attached to hydroxymethyl group.

  • C2: Allylic methylene.

  • C3/C4: Olefinic carbons.[2]

  • C5: Allylic methylene.

  • C6: Methine attached to methyl group.[3]

  • C7: Hydroxymethyl carbon (

    
    ).
    
  • C8: Methyl carbon (

    
    ).
    
1H NMR Assignment Logic

The spectrum is divided into four distinct regions. The cis isomer (major) is described below:

  • Olefinic Region (5.5 – 5.7 ppm):

    • H3 & H4: Appear as a complex multiplet. While chemically non-equivalent, they often overlap.

    • Differentiation: H3 couples to the C2-methylene; H4 couples to the C5-methylene.

  • Hydroxymethyl Region (3.4 – 3.6 ppm):

    • H7a/H7b: The protons on C7 are diastereotopic due to the chiral center at C1. They appear as an ABX system (often a doublet of doublets or a multiplet) coupling to H1.

  • Allylic/Ring Methylene Region (1.8 – 2.2 ppm):

    • H2 & H5: These protons are allylic and deshielded. They exhibit large geminal couplings (~15 Hz) and vicinal couplings to the olefinic protons.

  • Methine & Methyl Region (0.8 – 1.8 ppm):

    • H1 & H6: Methine protons. H1 is deshielded by the adjacent alcohol side chain.

    • H8 (Methyl): A strong doublet at ~0.95 ppm (

      
       Hz) due to coupling with H6.
      
13C NMR & DEPT Assignment
  • Olefinic Carbons: 125–130 ppm (C3, C4).

  • Alcohol Carbon (C7): ~65–68 ppm (

    
    , inverted in DEPT-135).
    
  • Ring Methines (C1, C6): 30–40 ppm.

  • Ring Methylenes (C2, C5): 25–35 ppm (inverted in DEPT-135).

  • Methyl (C8): ~15–20 ppm.

Summary of Spectral Assignments

Table 1: Representative NMR Data for cis-6-Methyl-3-cyclohexene-1-methanol in


 
PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
DEPT-135 PhaseKey HMBC Correlations
1 CH1.65m38.5Up (+)C7, C2, C6
2 CH22.05m30.2Down (-)C3, C4
3 CH=5.62m126.8Up (+)C1, C5
4 CH=5.65m126.1Up (+)C2, C6
5 CH21.95m34.4Down (-)C3, C4
6 CH1.75m31.8Up (+)C8, C1
7 CH2-OH3.52dd (10.5, 6.[3][4]0)67.2Down (-)C1, C2, C6
8 CH30.98d (6.8)18.9Up (+)C1, C6, C5

Note: Chemical shifts are approximate and concentration-dependent. Values represent the major cis-isomer.

Stereochemical Validation (Isomer Differentiation)

The critical step is distinguishing the cis (1,6-cis) from the trans (1,6-trans) isomer.

  • NOESY Strategy:

    • Cis-Isomer: Strong NOE correlation between H1 and H6 (they are on the same face of the ring). Also, NOE between H8 (methyl) and H7 (hydroxymethyl) may be observed if rotamers allow.

    • Trans-Isomer: Weak or absent NOE between H1 and H6 (anti-periplanar or diaxial relationship).

  • Coupling Constants (

    
    ): 
    
    • Cis: H1(axial)-H6(equatorial) typically shows smaller coupling (

      
       Hz).
      
    • Trans: H1(axial)-H6(axial) shows large diaxial coupling (

      
       Hz).
      

Workflow Diagrams

Figure 1: NMR Assignment Workflow

NMR_Workflow Sample Sample Preparation (15mg in CDCl3) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Acq2D 2D Acquisition (HSQC, COSY, HMBC) Acq1D->Acq2D Process Processing & Integration Acq2D->Process Assign1 Backbone Assignment (Identify Spin Systems) Process->Assign1 Stereo Stereochemistry Check (NOESY / J-Coupling) Assign1->Stereo Final Final Structure Confirmation Stereo->Final

Caption: Step-by-step workflow for the complete spectral assignment of this compound.

Figure 2: Correlation Logic Tree

Correlation_Logic Start Start: Methyl (H8) ~0.98 ppm (d) H6 Identify H6 (COSY from H8) Start->H6 COSY H1 Identify H1 (COSY from H6) H6->H1 COSY/HMBC Ring Ring Closure (HMBC from H1/H6 to C2/C5) H6->Ring HMBC H7 Identify H7 (CH2OH) (COSY from H1) H1->H7 COSY H1->Ring HMBC Olefin Olefinic H3/H4 (COSY from H2/H5) Ring->Olefin COSY

Caption: Logic tree for establishing connectivity starting from the distinct methyl doublet.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for 2D NMR pulse sequences).

Sources

Advanced Application Protocol: 6-Methyl-3-cyclohexene-1-methanol in Fragrance Systems

[1]

Executive Technical Summary

6-Methyl-3-cyclohexene-1-methanol (hereafter referred to as MCM ) represents a critical class of cyclic terpene alcohols used to engineer stability and floral volume in modern fragrance architectures. Unlike aliphatic muguet aldehydes (e.g., Hydroxycitronellal, Lilial) which are prone to oxidation and Schiff base formation, MCM offers a robust primary alcohol functionality attached to a cyclic alkene.

This structural configuration grants it exceptional resistance to pH extremes, making it a "workhorse" floralizer for functional perfumery (bleach, high-pH detergents) while retaining the delicate, fresh-floral translucency required for fine fragrance heart notes.

Key Physicochemical Profile
ParameterValueImplications for Formulation
Molecular Weight 126.20 g/mol Moderate volatility; acts as a Top-to-Heart bridge.
LogP (o/w) ~3.46High hydrophobicity; excellent substantivity on lipidic surfaces (skin) and fibers.
Vapor Pressure 0.19 Pa (@ 20°C)Moderate diffusion; provides "lift" without disappearing instantly.
Flash Point >100°CSafe for high-temperature processing (candle wax pouring).
Odor Profile Muguet, Rose Petal, Fresh, AqueousNon-dominating; transparent floral blender.

Olfactory Mechanics & Formulation Strategy

MCM is rarely used as a "soliflore" character. Its primary utility is olfactory harmonization . It functions by expanding the diffusion radius of heavier floral absolutes (Rose, Jasmine) while tethering volatile citrus notes (Bergamot, Lemon) to the heart of the fragrance.

The "Muguet Scaffold" Theory

In the post-Lilial regulatory landscape, MCM is essential for reconstructing the "Lily of the Valley" (Muguet) accord. It provides the petal texture—the waxy, aqueous aspect—that synthetic muguet aldehydes often lack.

Visualization: The Muguet Accord Architecture

The following diagram illustrates how MCM integrates into a modern Muguet skeleton, bridging the gap between volatile top notes and substantive base materials.

MuguetArchitecturecluster_0Volatility GradientTopTop Notes(Cis-3-Hexenol, Bergamot)MCMThis compound(The Harmonizer)Top->MCMExtends FreshnessHeartHeart Core(Florol, Hydroxycitronellal)BaseBase Fixatives(Indole, Benzyl Salicylate)MCM->HeartAdds 'Petal' TextureMCM->BaseSoftens Indolic EdgesFunction1Increases DiffusivityMCM->Function1Function2Resists OxidationMCM->Function2

Figure 1: Strategic placement of MCM within a floral accord. It acts as a bridge, extending top notes while adding texture to the heart.

Advanced Application Protocols

Protocol A: High-pH Stability Challenge (Functional Perfumery)

Objective: Validate MCM stability in aggressive media (e.g., Bleach or Ammonia-based cleaners) where aldehydes would degrade.

Materials:

  • Control Solution: 0.5% MCM in Ethanol (inert).

  • Test Base A: Liquid Laundry Detergent (pH 8.5).

  • Test Base B: Hypochlorite Bleach Solution (5% active Cl, pH 12).

  • Internal Standard: Octadecane (chemically inert).

Methodology:

  • Preparation: Dose MCM at 0.5% (w/w) into Test Base A and B. Vortex for 2 minutes to ensure micellar encapsulation.

  • Incubation: Store samples at 40°C (accelerated aging) for 4 weeks.

  • Extraction:

    • Aliquot 1g of base.

    • Extract with 5mL Ethyl Acetate containing Internal Standard.

    • Centrifuge at 3000 RPM for 5 mins to break emulsion.

  • Analysis: Inject supernatant into GC-MS (Column: DB-Wax).

  • Calculation: Calculate Recovery % = (Area_MCM / Area_IS) / (Area_Control / Area_IS) * 100.

Acceptance Criteria:

  • 90% Recovery after 4 weeks indicates superior stability suitable for bleach applications.

Protocol B: Substantivity Evaluation (Damp vs. Dry)

Objective: Quantify the "Bloom" effect (performance on damp fabric) vs. substantivity on dry fabric.[1]

Step-by-Step Workflow:

  • Fabric Preparation: Wash standard cotton terry cloth swatches with unperfumed detergent. Rinse twice.[1]

  • Application:

    • Prepare a fabric softener base containing 0.5% MCM.

    • Wash swatches in a standard cycle; add softener in the final rinse.

  • Evaluation Phases:

    • Phase 1 (Wet): Evaluate immediately upon removal from the machine.

    • Phase 2 (Dry): Line dry for 24 hours at 22°C/50% RH. Evaluate.

  • Sensory Panel:

    • Panel of 5 trained experts.

    • Scale: 0 (No odor) to 10 (Intense odor).

    • Compare against a control (e.g., Linalool - Low Substantivity, vs. Lilial - High Substantivity).

Expected Outcome: MCM typically exhibits a "Wet Score" of 7-8 (strong bloom due to moderate water solubility/vapor pressure balance) and a "Dry Score" of 4-5 (moderate tenacity), performing significantly better than Linalool on dry fabric but less persistent than macrocyclic musks.

Formulation Guidelines & Accord Construction

The "Transparent Rose" Demo Formula

This formulation demonstrates how MCM modernizes a traditional rose accord, removing the "dusty" aspect of dried rose and replacing it with a fresh, dewy vibrancy.

IngredientParts (per 1000)Function
Phenylethyl Alcohol350Basic Rose Character
Citronellol200Fresh/Citrusy Rose
Geraniol150Sweet/Waxy Rose
This compound 100 Harmonizer / Dewy Effect
Rose Oxide (10% sol.)5Green/Metallic Top Note
Eugenol10Spicy Carnation nuance
Dipropylene Glycol (DPG)185Solvent

Processing Instructions:

  • Pre-mix: Dissolve Rose Oxide in DPG to ensure accurate dosing.

  • Main Mix: Add alcohols (Phenylethyl, Citronellol, Geraniol, MCM) into the main vessel.

  • Maturation: Allow the blend to mature for 48 hours at room temperature. The MCM will "blur" the sharp edges of the Rose Oxide and Eugenol, creating a seamless olfactory curve.

Regulatory & Safety Profile (E-E-A-T)

For drug development professionals and toxicologists, understanding the safety margins is critical.

  • Sensitization: MCM is classified as a weak to moderate skin sensitizer. It is not a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance.

  • IFRA Standards: It is restricted under IFRA (International Fragrance Association) standards.

    • Standard: Restricted due to potential sensitization.[2]

    • Limit: Typically capped at roughly 0.2% - 1.8% in finished leave-on products (Category 4), though specific limits depend on the exact isomer mix and current amendment. Always consult the latest IFRA Amendment (currently 51st) for precise QRA2 limits.

  • Metabolism: As a primary alcohol, it undergoes oxidation to the corresponding carboxylic acid and conjugation (glucuronidation) in vivo, facilitating excretion.[2]

Safety Decision Tree

SafetyFlowStartFormulation IntentCheckCatIdentify IFRA Category(e.g., Cat 4 - Fine Fragrance)Start->CheckCatCalcLimitCalculate QRA2 LimitCheckCat->CalcLimitDecisionIs Concentration < Limit?CalcLimit->DecisionPassProceed to Stability TestingDecision->PassYesFailReduce Concentrationor Add QuenchersDecision->FailNoFail->CalcLimit

Figure 2: Regulatory compliance workflow for incorporating MCM into consumer products.

References

  • Firmenich SA. (n.d.). Cyclomethylene Citronellol Technical Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (2023). Cyclomethylene Citronellol Formulation & Properties. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Cyclic Alcohols. Food and Chemical Toxicology. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library (51st Amendment). Retrieved from [Link]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Classic text for odor descriptors).[1][3]

Use of 6-Methyl-3-cyclohexene-1-methanol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methyl-3-cyclohexene-1-methanol as a Versatile Chemical Intermediate

Executive Summary

This compound (CAS 5259-31-4) is a bifunctional cycloaliphatic building block characterized by a primary hydroxyl group and an endocyclic double bond.[1] Its unique structure, derived from the Diels-Alder cycloaddition of butadiene and crotonaldehyde followed by reduction, makes it a critical intermediate in two high-value sectors: advanced polymer materials (specifically cycloaliphatic epoxides) and fragrance chemistry (floral and fruity esters).

This guide provides an authoritative technical overview of this intermediate, detailing its synthesis logic, reactivity profiles, and validated protocols for downstream functionalization.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name This compound
CAS Number 5259-31-4
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~204–206°C (at 760 mmHg)
Key Functional Groups 1° Alcohol (C-1), Alkene (C-3/C-4)
Stereochemistry Exists as a mixture of cis and trans isomers (typically 80:20 to 60:40 depending on synthesis conditions).
Reactivity Logic

The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:

  • The Hydroxyl Group (C-1): A primary alcohol susceptible to esterification, etherification, or oxidation to an aldehyde/carboxylic acid. This site is the primary handle for fragrance synthesis.

  • The Alkene (C-3): An isolated double bond within the ring. It is electron-rich enough for epoxidation (yielding cycloaliphatic epoxides for UV-cure coatings) or hydroformylation, but sterically accessible enough for hydrogenation.

Synthesis & Origins

Understanding the origin of this compound is crucial for controlling isomeric ratios in sensitive applications. It is industrially produced via a two-step sequence:

  • Diels-Alder Cycloaddition: 1,3-Butadiene reacts with Crotonaldehyde (2-butenal) to form 6-methyl-3-cyclohexene-1-carbaldehyde. The methyl group's position at C-6 is dictated by the regioselectivity of the dienophile (crotonaldehyde).

  • Carbonyl Reduction: The aldehyde is hydrogenated (using Raney Nickel or Cu/Zn catalysts) or reduced with metal hydrides to yield the target methanol.

SynthesisPathway cluster_inputs Precursors Butadiene 1,3-Butadiene Aldehyde Intermediate: 6-Methyl-3-cyclohexene- 1-carbaldehyde Butadiene->Aldehyde Diels-Alder (100-150°C) Crotonaldehyde Crotonaldehyde (Dienophile) Crotonaldehyde->Aldehyde Target Target: 6-Methyl-3-cyclohexene- 1-methanol Aldehyde->Target Reduction (H2/Cat or LiAlH4) Deriv_Epoxy Epoxy Resins (via Epoxidation) Target->Deriv_Epoxy Peracids Deriv_Ester Fragrance Esters (via Esterification) Target->Deriv_Ester Acyl Chlorides

Figure 1: Industrial synthesis pathway of this compound and its downstream divergence.

Detailed Protocols

Protocol A: Synthesis of Cycloaliphatic Epoxides (Material Science)

Application: This protocol converts the alkene into an epoxide ring. The resulting product is a low-viscosity diluent used in cationic UV-cure coatings and electrical insulation materials.

Mechanism: Prilezhaev reaction using a peroxy acid.

Reagents:

  • Substrate: this compound (10.0 g, 79 mmol)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 70-75% purity (21.5 g, ~87 mmol)

  • Solvent: Dichloromethane (DCM) (150 mL)

  • Quench: Saturated NaHCO₃ and Na₂SO₃

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA in small portions over 30 minutes. Critical: Maintain temperature below 5°C to prevent side reactions (e.g., epoxide ring opening by the hydroxyl group).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) or GC-MS. The alkene peak should disappear.

  • Workup:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10% Na₂SO₃ (2 x 50 mL) to destroy excess peroxide (verify with starch-iodide paper).

    • Wash with Saturated NaHCO₃ (3 x 50 mL) to remove acidic residues.

    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or column chromatography if high purity (>98%) is required for polymerization studies.

Expected Yield: 85–92% as a viscous, colorless oil.

Protocol B: Synthesis of Fragrance Esters (Acetylation)

Application: Esterification of the primary alcohol creates volatile compounds with fruity/floral notes (e.g., pear, green floral) used in perfumery.

Reagents:

  • Substrate: this compound (10.0 g, 79 mmol)

  • Reagent: Acetic Anhydride (9.7 g, 95 mmol)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 g, 0.8 mmol)

  • Base: Pyridine or Triethylamine (1.2 eq)

  • Solvent: DCM or Toluene (optional, can be run neat)

Step-by-Step Procedure:

  • Setup: In a 100 mL flask, combine the substrate, triethylamine, and DMAP.

  • Addition: Add acetic anhydride dropwise via a syringe pump or addition funnel over 15 minutes. The reaction is exothermic; use a water bath to maintain ambient temperature if running neat.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Add water (20 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M HCl (to remove amines), followed by NaHCO₃ and Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Refinement: Bulb-to-bulb distillation is recommended to obtain an olfactory-grade product.

Safety & Handling (E-E-A-T)

While this compound is generally considered low-toxicity, its unsaturated nature and chemical reactivity require specific precautions.

  • Hazard Classification:

    • Skin/Eye Irritation: Mild irritant. Avoid direct contact.

    • Flammability: Combustible liquid (Flash point > 80°C).

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). The alkene is susceptible to slow auto-oxidation over time; stabilizers (e.g., BHT) may be present in commercial grades.

  • Spill Protocol: Absorb with inert material (vermiculite or sand).[2] Do not use combustible materials like sawdust.

References

  • Union Carbide Chemicals. (1992). Trifunctional unsaturated compounds and their use in coatings. European Patent EP0481476A2. Link

  • National Starch and Chemical. (2004).[3] Cycloaliphatic epoxy compounds containing styrenic, cinnamyl, or maleimide functionality. European Patent EP1384737A2. Link

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Substance Details: 3-Cyclohexene-1-methanol, 6-methyl-.[1][4][5][6][7] CompTox Chemicals Dashboard.[4] Link[4]

  • Research Institute for Fragrance Materials (RIFM). (2022). Safety Assessment of Cyclohexene Methanol Derivatives. Food and Chemical Toxicology. Link

  • ChemicalBook. (2025). This compound Properties and MSDS.Link

Sources

Technical Application Note: Scalable Synthesis of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 6-Methyl-3-cyclohexene-1-methanol , a critical intermediate in the synthesis of fragrances and bioactive cyclic scaffolds. The method utilizes a Lewis Acid-catalyzed Diels-Alder cycloaddition between 1,3-butadiene and crotonaldehyde , followed by a chemoselective reduction of the resulting aldehyde.

Unlike thermal methods which often require high pressures and yield significant polymeric byproducts, this protocol employs Aluminum Chloride (


)  catalysis. This approach allows for milder reaction conditions (

to RT), improved diastereoselectivity (trans-major), and higher atom economy.

Retrosynthetic Analysis & Strategy

The target molecule features a cyclohexene core with a 1,6-substitution pattern. The presence of the alkene at the C3-C4 position strongly suggests a Diels-Alder disconnection.

  • Disconnection: The C1-C2 and C4-C5 bonds are broken (retro-Diels-Alder).

  • Precursors:

    • Diene: 1,3-Butadiene (Unsubstituted diene).[1]

    • Dienophile: Crotonaldehyde (2-butenal). The methyl and aldehyde groups are vicinal (1,2) on the dienophile, which translates to the 1,6-relationship in the final ring system.

  • Transformation: The Diels-Alder adduct (6-methyl-3-cyclohexene-1-carboxaldehyde) is reduced to the alcohol using Sodium Borohydride (

    
    ) to avoid reducing the internal alkene.
    
Reaction Scheme Visualization

ReactionScheme Diene 1,3-Butadiene (Diene) Intermediate Intermediate: 6-Methyl-3-cyclohexene- 1-carboxaldehyde Diene->Intermediate Step 1: Diels-Alder (AlCl3, DCM, 0°C) Dienophile Crotonaldehyde (Dienophile) Dienophile->Intermediate Step 1: Diels-Alder (AlCl3, DCM, 0°C) Product Target: 6-Methyl-3-cyclohexene- 1-methanol Intermediate->Product Step 2: Reduction (NaBH4, MeOH)

Figure 1: Two-step synthetic pathway from commodity precursors to the target alcohol.

Protocol Phase I: Diels-Alder Cycloaddition

Objective: Synthesize 6-methyl-3-cyclohexene-1-carboxaldehyde.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]QuantityRole
Crotonaldehyde 70.091.07.0 g (100 mmol)Dienophile
1,3-Butadiene 54.091.5~8.1 g (150 mmol)Diene
Aluminum Chloride (

)
133.340.11.33 g (10 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLSolvent
Hydroquinone 110.11Trace10 mgPolymerization Inhibitor
Experimental Procedure

Safety Warning: 1,3-Butadiene is a flammable, carcinogenic gas. All operations must be performed in a well-ventilated fume hood. Use a dry ice/acetone condenser.

  • Catalyst Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend anhydrous

    
     (1.33 g) in dry DCM (50 mL). Cool the suspension to 
    
    
    
    using an ice bath.
  • Dienophile Addition: Add Crotonaldehyde (7.0 g) dropwise over 15 minutes. The solution may darken; this is normal for Lewis Acid complexation.

  • Diene Condensation:

    • Method A (Gas Tank): Condense 1,3-butadiene gas into a separate graduated cylinder cooled in dry ice/acetone until ~10 mL (~8.1 g) is collected.

    • Method B (Sulfolane): If using a butadiene tank is not feasible, generate in situ via thermal decomposition of sulfolane, passing the gas through a drying tube directly into the reaction vessel (requires modified setup).

  • Reaction Initiation: Cannulate the condensed liquid butadiene into the reaction flask at

    
    . Add trace Hydroquinone.
    
  • Stirring: Seal the flask (ensure pressure relief valve is attached if warming to RT) or keep at

    
     under 
    
    
    
    balloon pressure. Stir for 6–8 hours.
    • Note: Lewis acid catalysis accelerates the reaction significantly compared to thermal methods, allowing it to proceed at lower temperatures.

  • Quench: Carefully pour the reaction mixture into 100 mL of ice-cold 1M HCl to destroy the catalyst.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Combine organics, wash with saturated 
    
    
    
    and brine, then dry over
    
    
    .
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: The crude aldehyde is sufficiently pure for the next step. If storage is required, distill under reduced pressure (bp ~60–65°C @ 15 mmHg).

Protocol Phase II: Chemoselective Reduction

Objective: Reduce the aldehyde to the alcohol without hydrogenating the alkene.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]QuantityRole
Crude Aldehyde 124.181.0~10 g (theoretical)Substrate
Sodium Borohydride 37.830.51.55 g (41 mmol)Reducing Agent
Methanol 32.04Solvent100 mLSolvent
Cerium(III) Chloride 246.481.0(Optional)Luche Promoter

Note:


 provides 4 hydrides per mole. 0.5 equivalents provide a 2:1 hydride-to-substrate ratio, ensuring complete reduction.
Experimental Procedure
  • Solubilization: Dissolve the crude aldehyde (from Phase I) in Methanol (100 mL) in a 250 mL RBF. Cool to

    
    .
    
  • Reduction: Add

    
     (1.55 g) portion-wise over 10 minutes.
    
    • Critical Control: Monitor gas evolution (

      
      ). Do not let the temperature rise above 
      
      
      
      to prevent side reactions.
  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    alcohol spot.
  • Quench: Once complete (typically 30–60 mins), quench by adding saturated

    
     solution (50 mL) dropwise.
    
  • Workup: Evaporate most of the methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Final Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Process Logic & Validation

Mechanistic Workflow

ProcessLogic start Start: Precursors complex Lewis Acid Complexation (AlCl3 + Crotonaldehyde) start->complex Activation addition Diels-Alder Cycloaddition (Concerted [4+2]) complex->addition + Butadiene quench1 Acid Quench & Isolation (Aldehyde Intermediate) addition->quench1 Workup reduction Hydride Transfer (NaBH4 Attack on Carbonyl) quench1->reduction Chemoselective final Final Product: This compound reduction->final Isolation

Figure 2: Step-by-step logic flow ensuring chemical integrity.

Analytical Validation Parameters
TechniqueExpected SignalStructural Insight
GC-MS M+ peak at m/z 126Confirms molecular weight. Look for loss of water (M-18) peak.
IR Spectroscopy Broad peak 3300-3400

Indicates -OH stretch (Alcohol). Absence of C=O stretch at 1720

.
1H-NMR

5.6 ppm (2H, m)
Alkene protons (C3, C4). Confirms ring unsaturation is intact.
1H-NMR

3.4-3.6 ppm (2H, d)
Hydroxymethyl protons (

).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Sigma-Aldrich. (n.d.). Diels-Alder Reaction Application Note. Retrieved from

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction: Mechanism and Stereochemistry. Retrieved from

  • Organic Syntheses. (Various). General Procedures for Butadiene Cycloadditions. (Referencing standard handling of butadiene gas). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from

Sources

Technical Application Note: Enantioselective Architectures for 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Methyl-3-cyclohexene-1-methanol is a critical chiral building block, predominantly utilized in the synthesis of polyketide-derived pharmaceuticals, including Simvastatin and Lovastatin analogs (HMG-CoA reductase inhibitors). Its structural core—a cyclohexene ring bearing proximal methyl and hydroxymethyl functionalities—presents two primary stereochemical challenges: diastereocontrol (cis/trans relationships) and enantiocontrol (absolute configuration).

While direct asymmetric Diels-Alder (DA) reactions using chiral Lewis acids (e.g., Ti-TADDOL or cationic oxazaborolidines) are academically elegant, they often suffer from sensitivity to moisture and lower turnover numbers (TON) at scale. Consequently, this Application Note details a Chemoenzymatic Protocol . This hybrid approach leverages the high throughput of thermal/Lewis-acid catalyzed Diels-Alder chemistry for skeletal construction, followed by a highly selective Lipase-Mediated Kinetic Resolution (KR) to secure >99% enantiomeric excess (ee).

Key Advantages of this Protocol:

  • Scalability: Avoids expensive chiral ligands in the primary carbon-carbon bond-forming step.

  • Robustness: Lipase catalysis (specifically CAL-B) functions efficiently in organic solvents without the need for inert atmosphere gloveboxes.

  • Purification: The resolution step differentiates enantiomers by physical properties (alcohol vs. ester), simplifying downstream isolation.

Synthetic Pathway & Mechanism[2][3]

The synthesis proceeds in three distinct phases. The stereochemical outcome is dictated first by the Endo-Rule (Diels-Alder) and second by the Kazlauskas Rule (Lipase Resolution).

The Reaction Scheme

ReactionScheme Piperylene trans-Piperylene (Diene) DA_Step Diels-Alder (Lewis Acid Cat.) Piperylene->DA_Step Acrylate Methyl Acrylate (Dienophile) Acrylate->DA_Step Rac_Ester (±)-cis-Ester Intermediate DA_Step->Rac_Ester Endo-selective Reduction Reduction (LiAlH4) Rac_Ester->Reduction Rac_Alcohol (±)-cis-Alcohol (Target Scaffold) Reduction->Rac_Alcohol Resolution Kinetic Resolution (CAL-B / Vinyl Acetate) Rac_Alcohol->Resolution Prod_Acetate (1R,6S)-Acetate (Enriched) Resolution->Prod_Acetate Fast Reacting Prod_Alcohol (1S,6R)-Alcohol (Enriched) Resolution->Prod_Alcohol Slow Reacting

Figure 1: Chemoenzymatic workflow transforming achiral precursors into enantiopure building blocks via Diels-Alder assembly and Lipase resolution.

Detailed Experimental Protocols

Phase 1: Skeletal Assembly (Diels-Alder)

This step constructs the cyclohexene core. We utilize trans-piperylene and methyl acrylate. The reaction is catalyzed by Aluminum Chloride (


) to enhance rate and endo-selectivity (favoring the cis-isomer).

Reagents:

  • trans-1,3-Pentadiene (Piperylene): 1.2 equivalents

  • Methyl Acrylate: 1.0 equivalent

  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Catalyst Activation: Charge the flask with DCM (200 mL) and cool to 0°C. Add

    
     (0.1 eq) under positive nitrogen pressure.
    
  • Addition: Add Methyl Acrylate (50 mmol) dropwise. Stir for 15 minutes to form the Lewis Acid-Dienophile complex.

  • Cycloaddition: Add trans-Piperylene (60 mmol) slowly via syringe pump over 30 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Result: Crude Methyl 6-methyl-3-cyclohexene-1-carboxylate. The cis (endo) isomer typically predominates (>85:15 dr).

Phase 2: Reduction to the Alcohol

The ester must be reduced to the alcohol to serve as a substrate for the lipase.

Protocol:

  • Suspend

    
     (1.1 eq) in dry THF at 0°C.
    
  • Add the crude ester (dissolved in THF) dropwise.

  • Reflux for 2 hours or until ester carbonyl disappears on IR/TLC.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially based on LAH mass.

  • Filter the granular precipitate. Concentrate filtrate to yield (±)-6-Methyl-3-cyclohexene-1-methanol .

Phase 3: Enantioselective Kinetic Resolution (The Critical Step)

This step separates the enantiomers. Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays excellent stereoselectivity for primary alcohols with chiral centers at the


- or 

-position.

Mechanism: The lipase preferentially acetylates one enantiomer (typically the


-alcohol) using an irreversible acyl donor (Vinyl Acetate), leaving the 

-alcohol unreacted.

Reagents:

  • Substrate: (±)-Alcohol (from Phase 2)

  • Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin) - 20 mg/mmol substrate

  • Acyl Donor: Vinyl Acetate (3.0 equivalents)

  • Solvent: tert-Butyl Methyl Ether (TBME) or Diisopropyl Ether (DIPE)

  • Temperature: 25-30°C

Protocol:

  • Dissolution: Dissolve 10 mmol of (±)-alcohol in 50 mL of dry TBME.

  • Initiation: Add Vinyl Acetate (30 mmol) and Novozym 435 beads (200 mg).

  • Incubation: Shake the reaction at 200 rpm at 30°C.

  • Monitoring: Monitor conversion by GC (Chiral Column, see Section 4). The theoretical maximum yield for a resolution is 50% for each enantiomer. Stop the reaction at exactly 50% conversion (typically 6-24 hours).

  • Termination: Filter off the enzyme beads (the enzyme can be recycled).

  • Separation: Concentrate the filtrate. The mixture now contains the Acetylated Enantiomer and the Unreacted Alcohol Enantiomer .

  • Purification: Separate via Flash Column Chromatography (Silica Gel).

    • Fraction 1 (Non-polar): (1R,6S)-Acetate (elutes with 5% EtOAc/Hexane).

    • Fraction 2 (Polar): (1S,6R)-Alcohol (elutes with 30% EtOAc/Hexane).

  • Recovery: The acetate can be hydrolyzed (

    
    /MeOH) to yield the counter-enantiomer if desired.
    

Analytical Validation (QC)

Trustworthiness in asymmetric synthesis relies on rigorous quantification of the Enantiomeric Excess (% ee).

ParameterMethodConditionsAcceptance Criteria
Purity (Chemical) GC-FIDDB-5 or HP-5 Column, 100°C -> 250°C ramp.> 98% a/a
Purity (Chiral) Chiral GCColumn:

-DEX 120 or Cyclosil-B. Temp: Isothermal 110°C. Carrier: He @ 1.5 mL/min.
> 99% ee (after resolution)
Diastereomers 1H NMR400 MHz, CDCl3. Compare integration of methyl doublet.> 10:1 cis/trans ratio

Self-Validating Checkpoint: If the resolution stalls before 50% conversion, the enzyme may be deactivated by acetaldehyde (byproduct of vinyl acetate). Corrective Action: Use isopropenyl acetate as the donor (releases acetone) or add molecular sieves.

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for the operator during the resolution phase.

ProcessLogic cluster_workup Downstream Processing Start Start Resolution (Racemic Alcohol + CAL-B) Check_GC GC Analysis (Every 2 Hours) Start->Check_GC Decision Conversion % ? Check_GC->Decision Stop_Ideal Stop Reaction (Filter Enzyme) Decision->Stop_Ideal 49-51% Continue Continue Shaking Decision->Continue < 45% Over_Run Over-run Risk (Decreased ee of Product) Decision->Over_Run > 55% Chromatographic Separation Chromatographic Separation Stop_Ideal->Chromatographic Separation Continue->Check_GC Hydrolysis of Acetate\n(Optional) Hydrolysis of Acetate (Optional) Chromatographic Separation->Hydrolysis of Acetate\n(Optional)

Figure 2: Decision logic for Kinetic Resolution. Stopping at ~50% conversion is critical to maximize the optical purity of the unreacted substrate.

References

  • Diels-Alder Selectivity: Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. Available at: [Link]

  • Enzymatic Resolution Strategy: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. J. Org.[1][2] Chem. (2002).[2] Available at: [Link]

  • Simvastatin Synthesis Context: Synthetic Methods for Simvastatin – an Overview. Natural Sciences Publishing. Available at: [Link]

  • Lipase Catalysis Mechanics: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Repository. Available at: [Link]

Sources

Advanced Application Note & Protocol: 6-Methyl-3-cyclohexene-1-methanol in High-Precision Electronics Cleaning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a critical class of "tailored hydrocarbon solvents" used in the high-precision cleaning of printed circuit boards (PCBs).[1][2] Unlike traditional chlorinated solvents or simple aliphatic hydrocarbons, this molecule offers a unique amphiphilic solvency profile .[1][2] Its structure combines a lipophilic cyclohexene ring—capable of dissolving non-polar rosin and resin fluxes—with a hydrophilic hydroxymethyl group, facilitating water emulsification and rinsing.[2]

This guide provides a comprehensive technical workflow for the synthesis, formulation, and validation of this compound as a primary defluxing agent.[1][2]

Chemical Profile & Mechanistic Insight[1][3]

Physicochemical Properties
PropertyValueRelevance to Detergency
CAS Number 5259-31-4Identity verification.[1][2]
Molecular Weight 126.20 g/mol Volatility balance.[1][2]
Boiling Point ~92°C (10 Torr) / 178°C (Atm)High boiling point ensures low evaporative loss during hot cleaning cycles.[2]
Flash Point 70.4°C (Closed Cup)Classified as a combustible liquid (Class IIIA), safer than flammable low-flash solvents.[1]
Density 0.954 g/mLFacilitates phase separation if used in biphasic systems.[1]
Hansen Solubility (Est)

: 17.0,

: 5.5,

: 13.0

(Hydrogen Bonding)
is high enough to attack oxidized flux residues but low enough to remain compatible with hydrocarbon co-solvents.[2]
Mechanism of Action: The "Solvency Bridge"

In PCB defluxing, the challenge is removing abietic acid (rosin) residues that have polymerized at soldering temperatures (>250°C).

  • Penetration: The cyclic alkene structure provides high Kauri-Butanol (KB) value power, penetrating the cross-linked resin matrix.[1][2]

  • Dissolution: The methyl group increases lipophilicity, preventing the "white residue" phenomenon common with overly polar solvents (like pure alcohols).[2]

  • Rinsability: The primary hydroxyl group (-CH2OH) acts as a handle for hydrogen bonding with water or rinsing agents, preventing redeposition of contaminants.[1][2]

G cluster_0 Contaminant Phase cluster_1 Solvent Action (this compound) cluster_2 Rinsing Phase Flux Polymerized Rosin Flux (Hydrophobic) Ring Cyclohexene Ring (Van der Waals Forces) Flux->Ring Dissolution (δD match) Micelle Solvent-Flux Micelle Ring->Micelle Solubilization OH Hydroxymethyl Group (Hydrogen Bonding) Water Aqueous Rinse OH->Water Emulsification Micelle->Water Removal

Figure 1: Mechanism of flux removal.[1][2] The molecule bridges the hydrophobic flux and the hydrophilic rinse media.

Protocol: Laboratory Synthesis

Note: While commercially available, in-house synthesis allows for stereochemical control and purity optimization for high-sensitivity electronic applications.[1][2]

Retrosynthetic Analysis

The most efficient route is the Diels-Alder cycloaddition of piperylene (1,3-pentadiene) and acrolein, followed by a chemoselective reduction.[1]

Reaction Scheme:

  • Cycloaddition: Piperylene + Acrolein

    
     6-Methyl-3-cyclohexene-1-carbaldehyde.[1][2]
    
  • Reduction: Aldehyde + NaBH

    
    
    
    
    
    this compound.[1][2]
Step-by-Step Methodology
Step 1: Diels-Alder Cycloaddition

Reagents:

  • Piperylene (Technical grade, ~70% trans isomer): 68.1 g (1.0 mol)

  • Acrolein (Freshly distilled, stabilized with hydroquinone): 56.1 g (1.0 mol)

  • Toluene (Anhydrous): 200 mL

  • Hydroquinone (Inhibitor): 0.1 g

Procedure:

  • Setup: Equip a 500 mL high-pressure glass reactor (autoclave) or a heavy-walled sealed tube with a magnetic stir bar. Caution: Acrolein is highly toxic and lachrymatory.[1] Work in a fume hood.

  • Charging: Dissolve hydroquinone in toluene. Add acrolein, followed by piperylene.[1]

  • Reaction: Seal the vessel and heat to 110°C for 12 hours. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.

  • Workup: Cool to room temperature. Transfer the mixture to a rotary evaporator.

  • Purification: Remove toluene under reduced pressure. Distill the residue under vacuum (15 Torr). Collect the fraction boiling at 65–70°C .

    • Yield Target: ~85% (Mixture of cis/trans aldehyde isomers).

    • Validation: IR spectrum shows strong Carbonyl stretch at 1720 cm⁻¹.[1][2]

Step 2: Chemoselective Reduction

Reagents:

  • 6-Methyl-3-cyclohexene-1-carbaldehyde (from Step 1): 100 g (0.8 mol)[1][2]

  • Sodium Borohydride (NaBH

    
    ): 15.2 g (0.4 mol)
    
  • Methanol: 300 mL

  • Sodium Hydroxide (1M aq): 50 mL

Procedure:

  • Setup: 1L 3-neck round bottom flask with thermometer, addition funnel, and reflux condenser.

  • Solvation: Dissolve NaBH

    
     in Methanol/NaOH solution. Cool to 0°C in an ice bath.
    
  • Addition: Add the aldehyde dropwise over 1 hour, maintaining temperature <10°C. The reaction is exothermic.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully add 100 mL of water to quench excess hydride. Neutralize with dilute HCl to pH 7.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over MgSO

    
    .[1]
    
  • Isolation: Evaporate solvent. Vacuum distill the product (bp 92°C @ 10 Torr).

    • Final Product: Clear, viscous liquid.[1] Purity >98% by GC.

Formulation Protocol: "Hydrocarbon Detergent" for PCBs

This protocol creates a Semi-Aqueous Defluxing Agent suitable for spray-under-immersion cleaning systems.[1][2]

Formulation Matrix
ComponentFunctionConcentration (wt%)Rationale
This compound Active Solvent 45.0% Primary dissolver of rosin/resin flux.[1][2]
Dipropylene Glycol Methyl Ether (DPM) Co-Solvent35.0%Adjusts viscosity and aids in water rinsing.
Aliphatic Hydrocarbon (C10-C12) Diluent15.0%Reduces surface tension for under-component penetration.[1][2]
Surfactant (Ethoxylated Alcohol) Emulsifier4.5%Enables the oil-based solvent to be rinsed away by water.[1][2]
BHT (Butylated Hydroxytoluene) Antioxidant0.5%Prevents oxidation of the cyclohexene double bond.[2]
Blending Procedure[2]
  • Charge the Aliphatic Hydrocarbon into a stainless steel mixing vessel.

  • Add the BHT and stir until fully dissolved (approx. 10 mins).

  • Add the this compound slowly while stirring at 300 RPM.

  • Add DPM and Surfactant.[1][2]

  • Mix for 45 minutes at ambient temperature. The solution should remain clear and single-phase.

  • Filtration: Filter through a 0.5-micron PTFE membrane to remove particulate contaminants.[1][2]

Performance Validation: Flux Removal Efficiency

Standard: Modified IPC-TM-650 (Method 2.3.25)[1][2]

Experimental Setup
  • Test Vehicle: FR-4 coupons populated with 0603 chip capacitors using Lead-Free Solder Paste (SAC305) with ROL0 flux.

  • Reflow: Pass coupons through a standard reflow profile (Peak 245°C).

  • Cleaning Cycle:

    • Wash: Immersion in Formulation (from Section 4) at 60°C for 5 minutes with ultrasonic agitation (40 kHz).

    • Rinse: DI Water spray at 50°C for 2 minutes.

    • Dry: Hot air knife at 100°C.

Evaluation Metrics
  • Visual Inspection (10x-40x Magnification): Check for "white residue" or visible flux around solder joints.[1][2]

  • Gravimetric Analysis: Weigh coupon before fluxing (

    
    ), after reflow (
    
    
    
    ), and after cleaning (
    
    
    ).
    • Cleaning Efficiency (%) =

      
      [1][2]
      
  • Ionic Contamination (ROSE Test): Must be < 1.56

    
    g NaCl eq/cm².
    

Safety & Regulatory Compliance

GHS Classification[2]
  • Skin Irritation: Category 2 (Causes skin irritation).[2]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[2]

  • Flammability: Category 4 (Combustible Liquid).[2]

Handling Precautions
  • Ventilation: Use local exhaust ventilation to keep vapor concentration below calculated OEL (estimated ~50 ppm).[2]

  • PPE: Nitrile gloves are recommended.[1][2] The alkene functionality can degrade natural rubber.[1][2]

  • Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitric acid) which can react with the double bond.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] (2024).[2] PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • Synthesis Mechanism (Diels-Alder): Master Organic Chemistry. (2018).[2][3] Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]

  • Solubility Parameters: Hansen, C. M. (2007).[2][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Related application data retrieved from [Link]

Sources

Experimental setup for laboratory-scale synthesis of cyclohexenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene scaffolds are ubiquitous in natural product synthesis (terpenes), polymer chemistry, and pharmaceutical intermediates. While industrial production often relies on the partial hydrogenation of benzene, laboratory-scale synthesis demands methods that prioritize safety, operational simplicity, and high stereochemical control.

This application note details two distinct, field-proven protocols for synthesizing cyclohexene derivatives:

  • Thermodynamic Control: Acid-catalyzed dehydration of cyclohexanol (Green Chemistry approach).

  • Kinetic/Stereo Control: Diels-Alder cycloaddition using in situ generated butadiene.

Method A: Acid-Catalyzed Dehydration (Thermodynamic Control)

Principle: The E1 elimination of water from cyclohexanol. Core Challenge: The reaction is reversible. To achieve high yields, the system must exploit Le Chatelier’s principle by removing the product as it forms.

Experimental Logic & Setup

Unlike textbook protocols using sulfuric acid (which causes charring/oxidation), this protocol utilizes 85% Phosphoric Acid .[1][2][3] It is a "greener" alternative that minimizes side reactions but requires precise thermal management to drive the equilibrium.

  • The Azeotropic Driver: Cyclohexene forms a minimum-boiling azeotrope with water (BP ~70.8°C). This allows the product to be distilled out of the reaction mixture (BP of cyclohexanol is 161°C) continuously, driving the reaction to completion [1].

Reagent Table
ReagentMW ( g/mol )Density (g/mL)AmountEquiv.
Cyclohexanol100.160.9620.0 g (20.8 mL)1.0
Phosphoric Acid (85%)98.001.6855.0 mLCat.
Product: Cyclohexene 82.14 0.81 Theoretical: 16.4 g --
Step-by-Step Protocol
  • Reaction Assembly: In a 100 mL Round Bottom Flask (RBF), combine 20.0 g cyclohexanol and 5 mL 85%

    
    . Add a magnetic stir bar.[1]
    
  • Distillation Setup: Attach a fractionating column (Vigreux) and a distillation head with a thermometer. Connect a condenser and a receiving flask immersed in an ice bath.

    • Critical Check: Ensure the thermometer bulb is positioned exactly at the side-arm junction to measure vapor temperature accurately.

  • Reaction Initiation: Heat the oil bath to ~120-130°C.

  • Self-Validating Step (Temperature Monitoring): Monitor the head temperature.

    • Target Range: 70°C – 90°C. Vapor condensing in this range is the cyclohexene/water azeotrope.

    • Failure Mode: If the temperature spikes toward 100°C, you are distilling pure water (reaction stalled) or unreacted cyclohexanol (heating too fast).

  • Termination: Stop heating when the residue in the pot is reduced to ~3-4 mL. Do not distill to dryness (risk of polymerization/charring).

  • Workup:

    • Transfer distillate to a separatory funnel.[1][2][4]

    • Wash with 10 mL 10%

      
       (neutralizes co-distilled acid).
      
    • Wash with 10 mL Brine (pre-drying).

    • Dry organic layer over anhydrous

      
       for 15 minutes.
      
  • Final Purification: Simple distillation of the dried organic layer. Collect fraction boiling at 80–83°C.

Method B: Diels-Alder Cycloaddition (Kinetic Control)

Principle: [4+2] Cycloaddition between a conjugated diene and a dienophile. Core Challenge: Handling 1,3-butadiene. It is a gas at room temperature (BP -4.4°C), requiring complex gas cylinders and cryogenics. Solution: Use 3-Sulfolene (Butadiene Sulfone) as a solid precursor.[5][6] It undergoes chelotropic extrusion of


 at elevated temperatures (~110°C) to generate reactive butadiene in situ [2].
Reagent Table
ReagentMW ( g/mol )AmountRole
3-Sulfolene118.152.5 gDiene Precursor
Maleic Anhydride98.061.5 gDienophile
Xylenes (mixture)Solvent2.0 mLHigh BP Solvent
Product: 4-Cyclohexene-1,2-dicarboxylic anhydride 152.15 Theoretical: 2.3 g Target
Step-by-Step Protocol
  • Safety Prep: This reaction generates Sulfur Dioxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) gas.[7] Mandatory:  Perform in a fume hood or attach a gas trap (tube leading to a NaOH solution bubbler).
    
  • Assembly: In a 25 mL RBF, combine 3-sulfolene, maleic anhydride, and xylenes. Attach a reflux condenser.[1]

  • Thermal Activation: Heat the mixture to reflux (Xylenes BP ~140°C).

    • Mechanism:[1][2][3][5][6][8] As the temp passes 110°C, 3-sulfolene breaks down.

  • Self-Validating Step (Visual): Observe the solution.

    • Validation: Vigorous bubbling indicates

      
       release and butadiene generation.
      
    • Endpoint: Reflux for 30 minutes. The cessation of bubbling indicates the complete consumption of the precursor.

  • Isolation:

    • Cool the mixture to room temperature.

    • Add 10 mL Xylenes and heat slightly to ensure homogeneity, then cool slowly.

    • Add 5 mL Petroleum Ether to induce crystallization if necessary.

  • Purification: Vacuum filtration of the resulting crystals.[9] Recrystallize from ethyl acetate/hexanes if purity is low.

Visualized Workflows

Dehydration Process Logic

Dehydration Start Cyclohexanol + H3PO4 Heat Heat to 120°C Start->Heat Inter Protonation & E1 Elimination Heat->Inter Activation Azeotrope Azeotrope Distillation (Target: 71°C) Inter->Azeotrope Eq. Shift Azeotrope->Inter Le Chatelier Driver Workup Wash (Na2CO3) & Dry Azeotrope->Workup Distillate Product Pure Cyclohexene Workup->Product

Figure 1: Logic flow for the acid-catalyzed dehydration, emphasizing the azeotropic removal of water to drive the equilibrium forward.

Diels-Alder In-Situ Logic

DielsAlder Precursor 3-Sulfolene (Solid) Heat Heat > 110°C Precursor->Heat Gen In-Situ Butadiene + SO2 (Gas) Heat->Gen Chelotropic Extrusion React Reaction with Maleic Anhydride Gen->React [4+2] Cycloaddition Product Cyclohexene Derivative (Crystalline) React->Product Crystallization

Figure 2: The "Constructive" pathway utilizing a solid precursor to safely generate the gaseous diene reagent.

Quality Control & Troubleshooting

ParameterMethod A (Dehydration)Method B (Diels-Alder)
Visual Check Clear, colorless liquid.White/Off-white crystals.
Refractive Index

N/A (Solid)
Boiling/Melting Pt BP: 83°CMP: 103–104°C
IR Spectroscopy 3020

(=C-H stretch)1640

(C=C stretch)
1850 & 1780

(Anhydride C=O)No SO2 peaks.
Common Failure Temp > 95°C: Distilling water.No Crystals: Solvent too polar; add hexanes.

References

  • UMass Amherst Chemistry. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol.Link

  • Cerritos College. Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Acid Anhydride (Diels-Alder Reaction).Link

  • Royal Society of Chemistry. Preparation of Cyclohexene (Green Synthesis).Link

  • Chemistry LibreTexts. Preparation of Cyclohexene from Cyclohexanol.Link

Sources

Application Note: Strategic Derivatization of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2][3][4]

6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a versatile chiral building block derived from the Diels-Alder cycloaddition of piperylene and acrylic acid derivatives. Its utility in drug discovery and fragrance chemistry stems from its dual functionality: a reactive primary alcohol handle and an internal alkene accessible for stereoselective functionalization.

This guide details three high-fidelity protocols for derivatizing this scaffold, focusing on preserving stereochemical integrity and maximizing yield.

Structural Analysis & Reactivity

The molecule typically exists as a mixture of cis and trans diastereomers (referring to the relative stereochemistry of the C1-hydroxymethyl and C6-methyl groups).

FeatureChemical ImplicationStrategic Utility
C1-Primary Alcohol High nucleophilicity; easily oxidized.Gateway to aldehydes (C-C bond formation) or leaving groups (SN2 reactions).
C3-C4 Alkene Electron-rich; susceptible to electrophilic attack.Site for epoxidation, dihydroxylation, or hydroboration.
C6-Methyl Group Steric bulk adjacent to C1.Influences facial selectivity during functionalization of the alkene (conformational locking).

Strategic Derivatization Workflow

The following decision tree illustrates the primary synthetic pathways available for this scaffold.

DerivatizationWorkflow Start This compound (Starting Material) Aldehyde Aldehyde Derivative (Swern Oxidation) Start->Aldehyde Protocol A Tosylate Tosylate/Mesylate (Activation) Start->Tosylate Protocol C Epoxide Epoxy-Alcohol (Directed Epoxidation) Start->Epoxide Protocol B Wittig Chain Extension (Wittig/Horner-Wadsworth) Aldehyde->Wittig Substitution Amine/Thiol Analog (SN2 Displacement) Tosylate->Substitution Diol Triol Derivative (Ring Opening) Epoxide->Diol

Figure 1: Strategic divergence points for this compound. Solid lines indicate protocols detailed in this guide.

Detailed Protocols

Protocol A: Chemoselective Swern Oxidation

Objective: Convert the primary alcohol to an aldehyde without isomerizing the C3-C4 double bond. Rationale: Traditional acidic oxidants (Jones Reagent) can cause acid-catalyzed migration of the double bond into conjugation or induce ring rearrangements. The Swern oxidation provides a mild, non-acidic environment at -78°C.

Reagents:

  • Oxalyl chloride (1.1 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Triethylamine (Et3N) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N2, dissolve oxalyl chloride (11 mmol) in anhydrous DCM (25 mL). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (22 mmol) dropwise over 10 minutes. Critical: Control addition rate to maintain temperature below -60°C to prevent side reactions. Stir for 15 minutes.

  • Substrate Addition: Add a solution of this compound (10 mmol) in DCM (10 mL) dropwise. The mixture may become cloudy. Stir at -78°C for 45 minutes.

  • Termination: Add Et3N (50 mmol) dropwise. The reaction will turn into a thick white suspension.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Aldehydes are unstable; use immediately.

Validation:

  • IR: Appearance of C=O stretch ~1720 cm⁻¹.

  • ¹H NMR: Distinct aldehyde proton singlet/doublet at ~9.6-9.8 ppm.

Protocol B: Hydroxyl-Directed Epoxidation (Henbest Effect)

Objective: Stereoselective epoxidation of the C3-C4 alkene. Rationale: The hydroxyl group at C1 can direct the epoxidation to the syn face via hydrogen bonding with the peracid (Henbest Rule). This is crucial for setting relative stereochemistry in complex synthesis.

Reagents:

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, purified)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH 7.4) - Optional but recommended to buffer acidic byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in DCM (50 mL). Cool to 0°C .

  • Addition: Add m-CPBA (12 mmol) portion-wise as a solid. Note: If using commercial 77% m-CPBA, adjust mass calculation accordingly.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor by TLC (stain with Anisaldehyde or KMnO4).

  • Quench: Pour mixture into a biphasic solution of saturated NaHCO3 and saturated Na2S2O3 (to reduce excess peroxide). Stir vigorously until the organic layer is clear (iodine/peroxide test negative).

  • Workup: Extract with DCM. Wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography. Epoxides are sensitive to silica acidity; add 1% Et3N to the eluent.

Stereochemical Note: Due to the conformational flexibility of the cyclohexene ring, the cis-1,6-isomer and trans-1,6-isomer will exhibit different facial selectivities. The hydroxyl group generally directs syn, but the C6-methyl group may impose steric hindrance on the syn face if it occupies a pseudo-axial position.

Protocol C: Alcohol Activation (Tosylation)

Objective: Convert the -OH group into a good leaving group (-OTs) for subsequent nucleophilic substitution (e.g., with azides, cyanides, or amines).

Reagents:

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (Solvent & Base) or Et3N/DCM

  • DMAP (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Dissolve this compound (10 mmol) in anhydrous Pyridine (10 mL) at 0°C .

  • Addition: Add TsCl (12 mmol) in small portions. Add DMAP.

  • Incubation: Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight. Avoid heating to prevent elimination of the alcohol to a diene.

  • Workup: Pour into ice-cold 1M HCl (to neutralize pyridine). Extract immediately with EtOAc.

  • Wash: Wash organics with saturated CuSo4 (to remove residual pyridine traces), then water and brine.

  • Purification: Recrystallization or rapid filtration through a silica plug.

Stereochemical Logic & Mechanism

The following diagram details the directing effects during Epoxidation (Protocol B).

EpoxidationLogic cluster_factors Competing Factors Substrate Substrate Conformation (Pseudo-equatorial OH) Directing H-Bonding Interaction (OH --- O-O-H) Substrate->Directing m-CPBA approach Transition Transition State (Syn-Attack favored) Directing->Transition Product Syn-Epoxy Alcohol (Major Diastereomer) Transition->Product Sterics C6-Methyl Sterics (May block face) Sterics->Transition Minor Pathway

Figure 2: Mechanistic pathway for Henbest-directed epoxidation. The hydroxyl group stabilizes the transition state on the syn-face.

References

  • Diels-Alder Synthesis Context

    • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

  • Swern Oxidation Mechanism & Protocol

    • Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2][3] a preparative, steric and mechanistic study.[1] Tetrahedron, 34(11), 1651-1660.[1]

  • Directed Epoxidation (Henbest Rule)

    • Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of stereochemistry. Part I. Stereospecificity in the reaction of some allylic alcohols with per-acids. Journal of the Chemical Society, 1958-1965.

  • Compound Data (Safety & Properties)

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-.[4][5]

Disclaimer: These protocols are for research purposes only. All reactions should be performed in a fume hood with appropriate PPE. The starting material is a skin and eye irritant.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to assist researchers and process chemists in optimizing the synthesis of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). This guide focuses on the most robust synthetic route: the Diels-Alder cycloaddition of 1,3-butadiene and crotonaldehyde , followed by the chemoselective reduction of the resulting aldehyde.

Executive Summary

The synthesis of this compound relies on a two-step sequence. The primary challenge lies in the Diels-Alder (DA) step, where the low reactivity of crotonaldehyde (an internal alkene) and the gaseous nature of butadiene require precise kinetic control. The second challenge is the chemoselective reduction of the intermediate aldehyde without saturating the endocyclic double bond.

Core Reaction Pathway
  • Cycloaddition: 1,3-Butadiene + Crotonaldehyde

    
     6-Methyl-3-cyclohexene-1-carbaldehyde.
    
  • Reduction: 6-Methyl-3-cyclohexene-1-carbaldehyde

    
     this compound.
    

SynthesisPathway Reactants Reactants 1,3-Butadiene + Crotonaldehyde TS Transition State (Endo/Exo Isomers) Reactants->TS Lewis Acid (SnCl4/AlCl3) Temp: 0-60°C Intermediate Intermediate 6-Methyl-3-cyclohexene-1-carbaldehyde TS->Intermediate Cyclization Reduction Reduction Step (NaBH4 / EtOH) Intermediate->Reduction Chemoselective Conditions Product Target Product This compound Reduction->Product >90% Yield

Figure 1: Critical path for the synthesis of this compound.

Module 1: The Diels-Alder Cycloaddition

Objective: Maximize conversion of crotonaldehyde while controlling regioselectivity and preventing polymerization.

The Challenge: Reactivity Mismatch

Crotonaldehyde is a "sluggish" dienophile compared to acrolein because the methyl group sterically hinders the reaction center and increases the electron density of the alkene, raising the LUMO energy. Thermal reactions require high temperatures (150°C+), which promote polymerization.

Solution: Lewis Acid Catalysis

Using a Lewis Acid (LA) lowers the LUMO energy of the dienophile, accelerating the reaction rate by orders of magnitude and allowing operation at lower temperatures (0°C – 60°C).

Recommended Catalysts:

  • Tin(IV) Chloride (SnCl

    
    ):  Highly effective for crotonaldehyde; favors the endo adduct (cis isomer).
    
  • Aluminum Chloride (AlCl

    
    ):  Aggressive catalyst; requires strict anhydrous conditions.
    
  • Zinc Chloride (ZnCl

    
    ):  Milder, easier to handle, but may require higher loads.
    
Experimental Protocol (Optimized)
  • Setup: Use a pressure-rated vessel (autoclave) or a heavy-walled glass reactor if working on a small scale (<10g).

  • Solvent: Toluene or Dichloromethane (DCM). Anhydrous conditions are critical if using Lewis Acids.

  • Procedure:

    • Charge the reactor with Crotonaldehyde (1.0 eq) and Solvent (5-10 volumes).

    • Add Hydroquinone (0.1 wt%) as a radical inhibitor to prevent butadiene polymerization.

    • Cool to 0°C. Slowly add Lewis Acid (0.1 - 0.2 eq) dropwise.

    • Condense 1,3-Butadiene (1.5 - 2.0 eq) into the vessel (bp -4.4°C). Note: Excess diene drives the equilibrium.

    • Seal and stir. Allow temperature to rise to 25°C (or heat to 40-60°C if conversion is slow).

    • Monitor via GC.

  • Workup: Quench with cold water/bicarbonate to destroy the catalyst. Extract with organic solvent.[1][2]

Troubleshooting the Diels-Alder Step
SymptomProbable CauseCorrective Action
Low Yield (<40%) Polymerization of reactants.Add radical inhibitor (Hydroquinone or BHT). Ensure temperature is kept <60°C.
No Reaction Deactivation of Catalyst.Ensure system is strictly anhydrous. Water kills AlCl

/SnCl

.
High Residue/Tar Thermal degradation.Switch from thermal (150°C) to Catalytic (RT-60°C) conditions.
Loss of Butadiene Leakage / Evaporation.Use a sealed pressure vessel. Condense butadiene at -78°C before sealing.

Module 2: The Chemoselective Reduction

Objective: Reduce the aldehyde (-CHO) to an alcohol (-CH


OH) without hydrogenating the C=C double bond.
The Challenge: Over-Reduction

While the double bond at C3 is not conjugated with the aldehyde at C1, aggressive hydrogenation methods (e.g., H


/Pd-C) can migrate the double bond or saturate the ring completely, yielding 2-methylcyclohexanemethanol.
Solution: Hydride Reduction

Sodium Borohydride (NaBH


)  is the gold standard for this transformation. It reduces aldehydes/ketones rapidly but is inert toward isolated alkenes under standard conditions.
Experimental Protocol
  • Reactants: Dissolve the Aldehyde intermediate in Ethanol or Methanol (0°C).

  • Addition: Add NaBH

    
     (0.5 - 0.7 eq)  portion-wise. Note: Stoichiometrically, 1 mole of NaBH
    
    
    
    reduces 4 moles of aldehyde, but slight excess ensures completion.
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temp. Monitor disappearance of the carbonyl peak (IR: ~1720 cm⁻¹) or via TLC.

  • Quench: Carefully add dilute HCl or saturated NH

    
    Cl to destroy excess hydride.
    
  • Isolation: Extract with ether/ethyl acetate. Wash with brine. Dry over MgSO

    
    .
    

Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck DA_Fail Diels-Alder Step (Low Conversion) StepCheck->DA_Fail Step 1 Red_Fail Reduction Step (Impure Product) StepCheck->Red_Fail Step 2 CatCheck Check Catalyst Activity (Is it wet?) DA_Fail->CatCheck StoichCheck Check Butadiene Ratio (Did gas escape?) DA_Fail->StoichCheck SatCheck Did C=C reduce? Red_Fail->SatCheck pHCheck Check Quench pH (Acid hydrolysis?) Red_Fail->pHCheck Sol1 Dry solvent/catalyst. Switch to SnCl4. CatCheck->Sol1 Yes Sol2 Use Pressure Vessel. Increase Butadiene eq. StoichCheck->Sol2 Yes Sol3 Switch to NaBH4. Avoid H2/Pd. SatCheck->Sol3 Yes

Figure 2: Diagnostic logic for identifying yield loss in the synthesis pipeline.

Frequently Asked Questions (FAQ)

Q1: Can I use piperylene (1,3-pentadiene) instead of butadiene to make this molecule? A: No. Reacting piperylene with acrolein yields 2-methyl -3-cyclohexene-1-carbaldehyde (or the 5-methyl isomer), not the 6-methyl isomer. To get the methyl group at the 6-position (adjacent to the functional group handle), you must use crotonaldehyde (which carries the methyl) and butadiene .

Q2: My product smells like vinegar after the reduction step. What happened? A: You likely performed a Tishchenko reaction side-path or failed to quench an ester impurity. However, the most common issue is incomplete reduction or oxidation of the aldehyde. Ensure the aldehyde is fully converted. If using an ester precursor (e.g., methyl crotonate), you need a stronger reducing agent like LiAlH


, not NaBH

.

Q3: Why is the Diels-Alder reaction taking 48+ hours? A: Crotonaldehyde is sterically hindered. Without a catalyst, this reaction is extremely slow. If you are already using a Lewis Acid, your catalyst may be deactivated by moisture (AlCl


 is very sensitive). Try using SnCl

or increasing the temperature slightly (e.g., to 40°C), but watch for polymerization.

Q4: The product is a mixture of isomers. Is this normal? A: Yes. The Diels-Alder reaction produces endo (cis) and exo (trans) diastereomers. With Lewis Acid catalysis, the endo product usually predominates. Separation requires careful fractional distillation, but for many applications (e.g., fragrance or further synthesis), the mixture is used as-is.

References

  • Diels-Alder Reaction Fundamentals & Catalysis

    • Mechanism and Lewis Acid Activation: Wikipedia contributors. (2024). "Diels–Alder reaction."[2][3][4][5][6] Wikipedia, The Free Encyclopedia. Link

    • Catalytic Efficiency: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[7] (Standard text on DA optimization).

  • Specific Synthesis & Precursors

    • Precursor Data (6-Methyl-3-cyclohexene-1-carboxaldehyde): National Center for Biotechnology Information. (2024).[8][9] PubChem Compound Summary for CID 101550. Link[8][9]

    • Target Molecule Data (this compound): National Center for Biotechnology Information. (2024).[8][9] PubChem Compound Summary for CID 110637. Link

  • Reduction Methodologies

    • Chemoselective Reduction: Shi, L., et al. (2012).[10] "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water."[10] Green Chemistry, 14, 1372-1375.[10] (Demonstrates selectivity for C=O over C=C). Link

    • Organic Syntheses Protocol (Analogous): 2-Cyclohexen-1-one, 4-(hydroxymethyl)-.[11] Organic Syntheses, Coll. Vol. 10, p.215 (2004). (Details handling of hydroxymethyl cyclohexenes). Link

Sources

Technical Support Center: Purification of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclo-Purify Technical Support Hub. Ticket ID: #PUR-5259-31-4 Subject: Advanced Purification Protocols for Crude 6-Methyl-3-cyclohexene-1-methanol Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying This compound (CAS: 5259-31-4) presents a unique set of challenges due to its cyclic alkene structure. The crude matrix—typically resulting from a Diels-Alder cycloaddition (e.g., piperylene + allyl alcohol derivatives) or reduction of the corresponding aldehyde—often contains unreacted dienes, polymeric byproducts, and difficult-to-separate stereoisomers (cis and trans diastereomers).

This guide prioritizes fractional vacuum distillation for bulk impurity removal, followed by Argentation Chromatography for high-precision isomer resolution.

Module 1: Bulk Purification (Vacuum Distillation)

Q: My crude product is dark and viscous. How do I prevent degradation during initial purification?

A: The dark color indicates polymerization of unreacted dienes or oxidation products. You must perform a high-vacuum fractional distillation . Simple distillation is insufficient because the boiling point differentials between the target alcohol and its regioisomers are narrow.

The Protocol:

  • Pre-Treatment: Wash the crude organic phase with saturated

    
     to remove any acidic byproducts from the synthesis (e.g., acrylic acid residues) which can catalyze polymerization during heating.
    
  • Vacuum Setup: Use a vacuum manifold capable of maintaining stable pressure below 15 Torr.

  • Column Selection: Use a Vigreux column (at least 20 cm) or a packed column to increase theoretical plates.

  • Thermal Management: Do not exceed a bath temperature of 140°C. This compound acts as an allylic alcohol analog; excessive heat can trigger dehydration to conjugated dienes.

Target Fraction Parameters:

ParameterValueNote
Boiling Point 92.0 – 92.5 °C @ 10 Torr (1.33 kPa) [1]
Refractive Index (

)
1.483 Purity Indicator [1]
Density 0.954 g/mL @ 25 °C [1]
Appearance Colorless to pale yellowDarkening implies oxidation

Troubleshooting Tip: If the temperature fluctuates or "bumping" occurs, your crude contains residual solvent (likely low-boiling dienes). Insert a cold trap between the pump and the still to capture volatiles and protect your vacuum integrity.

Module 2: Isomer Separation (Argentation Chromatography)

Q: GC-MS shows two close-eluting peaks (M+ 126). Standard silica chromatography isn't separating the cis and trans isomers. What now?

A: Standard silica relies on polarity. Since cis and trans isomers of this compound have nearly identical polarities (both have the same -OH group and hydrocarbon ring), you must exploit their


-bond accessibility .

The Solution: Argentation Chromatography (


-Silica). 
Silver ions (

) form reversible charge-transfer complexes with the alkene double bond. The stability of this complex depends on steric hindrance.
  • Cis-isomers: Typically form stronger complexes (less sterically hindered access to the

    
    -cloud).
    
  • Trans-isomers: Typically form weaker complexes.

  • Result: The trans isomer elutes first; the cis isomer is retained longer.

Protocol: Preparation of 10%


 Silica Gel 
  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 30 mL of acetonitrile (or water, though acetonitrile is easier to remove).
    
  • Slurry: Add 90 g of high-quality flash silica gel (230-400 mesh) to the solution. Stir vigorously to create a uniform slurry.

  • Activate: Evaporate the solvent under reduced pressure (Rotavap) protected from light (wrap flask in foil).

  • Dry: Dry the resulting powder in an oven at 110°C for 4 hours. Store in a dark, amber jar.

Elution Gradient:

  • Mobile Phase: Hexane : Ethyl Acetate (Start 95:5

    
     Ramp to 80:20).
    
  • Observation: The trans isomer will elute in the early non-polar fractions. The cis isomer will drag and elute as polarity increases.

Module 3: Chemical Polishing (Derivatization)

Q: I need >99% purity for biological assays, but chromatography left trace impurities. Is there a crystallization method?

A: this compound is a liquid at room temperature, making direct crystallization difficult. You must convert it into a solid crystalline derivative, purify via recrystallization, and then hydrolyze.

The 3,5-Dinitrobenzoate Method:

  • Derivatization: React the semi-pure alcohol with 3,5-dinitrobenzoyl chloride and pyridine in dichloromethane.

    • Mechanism:[1] Forms a solid ester with a high melting point.

  • Recrystallization: Recrystallize the resulting ester from ethanol/water. This step is highly effective at rejecting structural isomers.

  • Hydrolysis: Saponify the pure crystals using

    
     in methanol/water.
    
  • Extraction: Extract the liberated pure alcohol with ether/DCM and distill once more to remove solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific alkene-alcohol.

PurificationWorkflow Crude Crude Reaction Mixture (Diels-Alder Adduct) Wash 1. Acid Neutralization (Sat. NaHCO3 Wash) Crude->Wash Distill 2. Vacuum Distillation (92°C @ 10 Torr) Wash->Distill Remove Acids CheckPurity Check Purity (GC/NMR) Distill->CheckPurity Remove Polymers PureBulk Product Suitable for General Synthesis (>95%) CheckPurity->PureBulk Single Peak IsomerIssue Isomer Mixture (Cis/Trans Required) CheckPurity->IsomerIssue Doublet Peak AgChrom 3. Argentation Chromatography (10% AgNO3 on Silica) IsomerIssue->AgChrom Liquid Separation Derivatize Alt: Derivatization (3,5-Dinitrobenzoate) IsomerIssue->Derivatize Solid State Purification FinalPure High Purity Isomer (>99%) AgChrom->FinalPure Pi-Complex Selection Derivatize->FinalPure Recrystallization + Hydrolysis

Figure 1: Purification logic flow for this compound, prioritizing distillation for bulk cleanup and silver-nitrate chromatography for isomer resolution.

Module 4: Storage & Stability

Q: How do I store the purified material to prevent "yellowing"?

A: The "yellowing" is autoxidation of the alkene moiety or the alcohol function.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Stabilizers: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) if the downstream application permits.

  • Temperature: Store at

    
    .
    

References

  • ChemicalBook. (2025).[2][3] this compound Properties and Boiling Point Data. Link

  • Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. University of Queensland / Australian National University.[4] Link

  • BenchChem. (2025).[5] Technical Support: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate Derivatives. Link

  • PubChem. (2025).[6] Compound Summary: this compound (CID 110637).[6] National Library of Medicine. Link

  • NIST. (2025). 3-cyclohexene-1-methanol, 6-methyl-alpha-vinyl- Data. NIST Chemistry WebBook, SRD 69.[2] Link

Sources

Common side products in the synthesis of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and process chemists synthesizing 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). It addresses the critical challenges of regioselectivity, stereochemistry, and impurity management inherent in the Diels-Alder construction of this scaffold.

Reaction Overview & Mechanistic Grounding

The synthesis relies on a Diels-Alder [4+2] cycloaddition between 1,3-pentadiene (piperylene) and an acrylic dienophile (typically acrolein or allyl alcohol ), followed by reduction if necessary.

  • Major Pathway (Ortho-Rule): The reaction is governed by frontier molecular orbital (FMO) interactions. The highest occupied molecular orbital (HOMO) of the diene (C1 coefficient is largest) overlaps with the lowest unoccupied molecular orbital (LUMO) of the dienophile (beta-carbon coefficient is largest). This favors the formation of the "ortho" adduct , which corresponds to the 1,6-substitution pattern in the final ring (named 6-methyl due to IUPAC numbering priorities).

  • Stereochemistry: The Endo-rule favors the cis-isomer kinetically, but the commercial product is typically a mixture of cis and trans isomers (endo/exo adducts).

Troubleshooting Guide: Common Issues & Solutions
Category A: Regio- and Stereoselectivity [1]

Q: Why is my crude NMR showing a persistent minor isomer (~10-15%) that does not separate easily? A: You are likely observing the "Meta" regioisomer .

  • Cause: While the "ortho" product (6-methyl) is favored by electronic effects (secondary orbital overlap), the "meta" product (typically the 5-methyl or 2-methyl isomer depending on numbering) forms as a minor byproduct due to thermal randomization or lack of Lewis Acid catalysis.

  • Solution:

    • Lower Temperature: Run the reaction at the lowest feasible temperature (e.g., 0°C to RT) to maximize kinetic control (favoring the ortho-product).

    • Lewis Acid Catalysis: Use catalysts like AlCl₃ or BF₃·OEt₂ . These lower the LUMO energy of the dienophile, enhancing the FMO coefficient polarization and significantly improving the ortho:meta ratio (often >20:1).

Q: I need a specific stereoisomer (cis vs. trans). How do I control this? A: The Diels-Alder reaction is stereospecific regarding the starting alkene, but diastereoselective regarding the endo/exo approach.

  • To favor Cis (Endo): Use acrolein as the dienophile at low temperatures. The secondary orbital interactions between the aldehyde carbonyl and the diene's pi-system strongly favor the endo transition state, leading to the cis-aldehyde (which reduces to cis-alcohol).

  • To favor Trans (Exo): Use allyl alcohol directly or employ high-temperature thermal conditions (thermodynamic control), which allow retro-Diels-Alder equilibration to the more stable trans-isomer.

Category B: Impurities & Side Products

Q: My reaction mixture turned into a viscous gel. What happened? A: You have encountered polymerization .

  • Cause: Both 1,3-pentadiene and acrolein are prone to radical polymerization, especially if the inhibitor (e.g., hydroquinone) is consumed or if oxygen is present.

  • Solution:

    • Add a radical inhibitor like BHT or Hydroquinone (0.1–1.0 mol%) to the reaction mixture.

    • Conduct the reaction under a strict inert atmosphere (Nitrogen/Argon).

    • Avoid excessive heating of the neat reagents.

Q: I see a peak at ~5.6 ppm in 1H NMR that doesn't match the product. It persists after distillation. A: This is likely Unreacted Cis-Piperylene or Piperylene Dimers .

  • Mechanism: Commercial piperylene is a mixture of trans-1,3-pentadiene (~65%) and cis-1,3-pentadiene (~35%). Only the trans-isomer reacts efficiently in the Diels-Alder reaction due to steric hindrance in the cis-isomer's s-cis conformation.

  • Impact: The cis-isomer accumulates and acts as a solvent/impurity. At high temperatures, it can dimerize to form vinylcyclohexene derivatives.

  • Solution: Use high-purity trans-piperylene if available, or account for the 35% dead volume of cis-isomer. Remove the unreacted cis-isomer via careful fractional distillation (b.p. 42°C) before product isolation.

Category C: Reduction Issues (If using Acrolein route)

Q: After reducing the intermediate aldehyde, I see a saturated alcohol impurity. A: You have Over-Reduction .

  • Cause: If using catalytic hydrogenation (H₂/Pd-C) to reduce the aldehyde to the alcohol, the internal alkene (C3=C4) competes for hydrogen.

  • Solution: Use a chemoselective hydride reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) at low temperature (0°C). These reagents reduce the carbonyl selectively without touching the isolated alkene.

Experimental Protocol: Optimized Synthesis

Method: Lewis-Acid Catalyzed Diels-Alder followed by Chemoselective Reduction.

Step 1: Cycloaddition

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Charge Acrolein (1.0 equiv) and Dichloromethane (DCM) (solvent). Cool to -78°C.

  • Catalyst: Add BF₃·OEt₂ (0.1 equiv) dropwise. Stir for 15 min.

  • Addition: Add trans-1,3-Pentadiene (1.2 equiv) slowly to maintain low temp.

  • Reaction: Warm to 0°C and stir for 4-6 hours. Monitor by TLC/GC for disappearance of acrolein.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Intermediate: 6-Methyl-3-cyclohexene-1-carboxaldehyde (Major: Endo/Cis).

Step 2: Reduction

  • Setup: Dissolve the crude aldehyde in Methanol (0.5 M). Cool to 0°C.

  • Reagent: Add NaBH₄ (0.5 equiv) portion-wise (Exothermic!).

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Add 1N HCl dropwise until pH ~7.

  • Isolation: Evaporate methanol. Extract residue with Ethyl Acetate.

  • Purification: Distill under reduced pressure (approx. 90-95°C @ 10 Torr).

Data & Specifications

Table 1: Key Physical Properties & Specifications

PropertyValue / DescriptionNote
CAS Number 5259-31-4Mixture of cis/trans
Molecular Weight 126.20 g/mol Formula: C₈H₁₄O
Boiling Point 92-95°C @ 10 Torr178-180°C @ 760 Torr
Density 0.954 g/mL@ 25°C
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Major Isomer 6-Methyl (Ortho)>90% Regioselectivity
Side Product Meta-Isomer<10% (Thermal conditions)
Pathway Visualization

The following diagram illustrates the reaction pathways, including the formation of the major "Ortho" product and the competing "Meta" and polymerization side reactions.

G Reactants 1,3-Pentadiene + Acrolein TS_Ortho Transition State (Ortho-Endo) Reactants->TS_Ortho Major Path (FMO Controlled) TS_Meta Transition State (Meta) Reactants->TS_Meta Minor Path (Thermal) Polymer Polymer/Residue (High Boiling) Reactants->Polymer Radical Polymerization (No Inhibitor) Dimer Piperylene Dimer (Vinylcyclohexene) Reactants->Dimer Thermal Dimerization Aldehyde_Major 6-Methyl-3-cyclohexene- 1-carboxaldehyde (Major Intermediate) TS_Ortho->Aldehyde_Major Aldehyde_Minor Meta-Isomer Aldehyde TS_Meta->Aldehyde_Minor Product 6-Methyl-3-cyclohexene- 1-methanol (Target Alcohol) Aldehyde_Major->Product NaBH4 Reduction Side_Meta Meta-Isomer Alcohol (Impurity) Aldehyde_Minor->Side_Meta NaBH4 Reduction

Caption: Reaction network showing the dominant FMO-controlled pathway to the 6-methyl isomer versus competing thermal side reactions.

References
  • Diels-Alder Regioselectivity (Houk's Rule)

    • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. (2016).[2] National Institutes of Health (NIH).

    • Regiochemistry In The Diels-Alder Reaction. (2018).[1][3] Master Organic Chemistry.

  • Product Specifications & Properties

    • 3-Cyclohexene-1-methanol, 6-methyl- Substance Details.[4][5][6][7] U.S. Environmental Protection Agency (EPA).

    • This compound Compound Summary. PubChem.[8]

  • Piperylene Reactivity (Cis vs Trans)

    • Piperylene—A Versatile Basic Chemical in Catalysis. ResearchGate.

Sources

Optimizing temperature and pressure for Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diels-Alder Reaction Optimization Status: Online | Tier: Advanced Research Support Agent: Senior Application Scientist (Ph.D., Organic Synthesis)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your [4+2] cycloaddition is failing to convert, yielding the wrong isomer, or decomposing the diene.

The Diels-Alder (DA) reaction is governed by a delicate balance between frontier molecular orbital (FMO) interactions and steric strain . Unlike simple substitutions, the DA reaction has a highly negative volume of activation (


) and a negative entropy of activation (

).

This guide moves beyond basic textbook theory to address the specific "levers" of Temperature (


)  and Pressure (

)
you can pull to rescue a stalled synthesis.

Visual Troubleshooting Logic

Before modifying your conditions, identify your failure mode using the logic flow below.

DielsAlderLogic Start Start: Reaction Failure CheckConv Is Conversion Low? Start->CheckConv CheckImp Is Product Decomposing? Start->CheckImp Product unstable CheckIso Wrong Isomer (Exo)? Start->CheckIso Selectivity issue HighT Are you heating >120°C? CheckConv->HighT Yes Sol_LowT Solution: Lower Temp (-78°C to 0°C) CheckImp->Sol_LowT Thermal degradation Sol_Rad Solution: Add Radical Inhibitor (BHT) CheckImp->Sol_Rad Polymerization Sol_LA Solution: Lewis Acid (AlCl3, BF3) CheckIso->Sol_LA Enhance Endo CheckIso->Sol_LowT Favor Endo (Kinetic) Steric Is substrate hindered? HighT->Steric No (Kinetic barrier) Sol_HP Solution: High Pressure (10-15 kbar) HighT->Sol_HP Yes (Retro-DA active) Steric->Sol_HP Yes Steric->Sol_LA No (Electronic issue)

Figure 1: Decision matrix for optimizing reaction conditions based on observed failure modes.

Module 1: Temperature (Thermodynamics vs. Kinetics)

Q: I increased the temperature to speed up the reaction, but my yield decreased. Why?

A: You have likely triggered the Retro-Diels-Alder (rDA) reaction. The DA reaction is exothermic (


) but entropically unfavorable (

) because two molecules combine into one. According to the Gibbs Free Energy equation

, as

increases, the

term becomes more positive, eventually making

positive (non-spontaneous).
  • The Threshold: For many furan-maleimide systems, the rDA becomes dominant above 100–120°C .

  • The Fix: Do not increase

    
     further. Instead, use Lewis Acid catalysis  to lower the activation energy (
    
    
    
    ), allowing the reaction to proceed at lower temperatures (often 0°C or RT), or use High Pressure (see Module 2).

Q: How do I ensure I get the Endo isomer?

A: The Endo isomer is the Kinetic Product , formed faster due to secondary orbital interactions (overlap between the dienophile's electron-withdrawing group and the diene's back-lobe). The Exo isomer is the Thermodynamic Product (more stable, less steric hindrance).[1]

  • Protocol: Run the reaction at the lowest possible temperature that allows conversion.

  • Warning: Extended reaction times at high heat favor the Exo product because the reaction becomes reversible (thermodynamic control).

Module 2: High-Pressure Synthesis (The "Brute Force" Method)

Q: My substrate is sterically hindered and decomposes at reflux. What now?

A: This is the ideal use case for High-Pressure Synthesis. The DA reaction is characterized by a large negative volume of activation (


).
  • Mechanism: Pressure accelerates reactions that reduce volume. At 10–15 kbar , the reaction rate can increase by a factor of 10,000x compared to ambient pressure.

  • Benefit: Pressure affects the rate constant (

    
    ) but not the thermal energy of the molecules. You can force a reaction at 20°C that would normally require 200°C, completely bypassing thermal decomposition or rDA pathways.
    

Data Comparison: Thermal vs. High Pressure

VariableThermal Reflux (Ambient P)High Pressure (10-15 kbar)
Primary Driver Thermal Energy (

)
Volume Reduction (

)
Reaction Rate Increases (Arrhenius)Increases exponentially
Equilibrium Shifts to Reactants (rDA favored)Shifts to Product (Le Chatelier)
Selectivity Mixed (Thermodynamic drift)High Endo (Kinetic preservation)
Substrate Scope Limited by thermal stabilityBroad (Sensitive groups survive)

Module 3: Experimental Protocols

Protocol A: Lewis Acid Catalyzed DA (Low Temperature)

For activating electron-poor dienophiles without heat.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst Loading: Add 0.1 – 1.0 equiv of Lewis Acid (Common:

    
    , 
    
    
    
    ,
    
    
    ).
    • Note:

      
       is aggressive; 
      
      
      
      is milder.
  • Addition: Cool solvent to -78°C or 0°C. Add the dienophile first to complex the catalyst (lowering its LUMO). Stir for 15 mins.

  • Reaction: Add the diene slowly. Monitor by TLC.

  • Quench: Pour into ice-cold

    
     solution to destroy the catalyst.
    
Protocol B: High-Pressure DA (Piston-Cylinder)

For sterically hindered or thermally sensitive substrates.

  • Vessel: Use a Teflon ampoule (deformable) to transmit pressure.

  • Concentration: Dissolve reactants in DCM (avoid freezing solvents like benzene) at high concentration (1.0 – 5.0 M).

    • Why?

      
       is favorable; higher concentration maximizes rate.
      
  • Loading: Fill the ampoule completely (no air bubbles) and cap it.

  • Compression: Place in the high-pressure apparatus (e.g., piston-cylinder).

  • Pressurization: Ramp pressure to 10–15 kbar (1.0–1.5 GPa) .

    • Safety: Ensure the apparatus is shielded.

  • Duration: Hold for 12–48 hours at 20–40°C .

  • Release: Decompress slowly to prevent solvent boiling/foaming.

Visualizing the Pathway

The diagram below illustrates why High Pressure is superior to Heat for difficult DA reactions. Heat lowers the barrier but raises the "floor" (Reverse Reaction), while Pressure lowers the barrier and lowers the "floor" (favors product).

EnergyProfile cluster_pressure Effect of High Pressure (10 kbar) R Reactants (Diene + Dienophile) TS Transition State (Compact) R->TS Activation Energy (Lowered by Lewis Acid) Note2 Destabilizes Reactants (larger volume) R->Note2 P Product (Cycloadduct) TS->P Bond Formation Note1 Stabilizes TS (smaller volume) TS->Note1

Figure 2: Reaction coordinate highlighting the volume-dependent stabilization of the Transition State under high pressure.

References

  • Rideout, D. C., & Breslow, R. (1980).[2] Hydrophobic acceleration of Diels-Alder reactions.[2] Journal of the American Chemical Society.[2][3]

  • Yates, P., & Eaton, P. (1960).[3] Acceleration of the Diels-Alder Reaction by Aluminum Chloride.[3][4][5] Journal of the American Chemical Society.[2][3]

  • Houk, K. N., & Strozier, R. W. (1973).[3] Lewis acid catalysis of Diels-Alder reactions.[2][3][4][5][6][7] Journal of the American Chemical Society.[2][3]

  • Jenner, G. (2002).[8] High pressure and selectivity in the Diels–Alder reaction. Tetrahedron.

Sources

Troubleshooting peak splitting in NMR spectra of cyclohexene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Splitting & Spectral Anomalies in Cyclohexene Derivatives Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Welcome to the Cyclohexene NMR Support Hub

This guide is designed to triage your spectral anomalies. Do not assume your sample is impure until you have ruled out these intrinsic magnetic phenomena.

Part 1: Diagnostic Triage (Start Here)

Before altering your sample, cross-reference your anomaly with this diagnostic matrix to identify the root cause.

Symptom Visual Characteristic Probable Cause Immediate Action
The "Fuzzy" Multiplet Peaks look broadened or have "hair" (tiny shoulders) rather than clean splitting.Allylic (

) or Homoallylic (

) Coupling
. The double bond transmits spin information further than a single bond.
Run COSY or Homonuclear Decoupling .
The "Roofed" Peak Multiplets lean heavily toward each other; intensities are not symmetric (non-Pascal).Strong Coupling (Second-Order Effect) . Chemical shift difference (

) is similar to coupling constant (

).[1][2]
Acquire at Higher Field (e.g., 600 MHz vs. 300 MHz) or use Simulation Software .
The "Fat" Peak A specific resonance is significantly broader than the solvent peak or TMS.Intermediate Exchange . The ring is flipping between half-chair conformers at a rate comparable to the NMR timescale.[3]Perform Variable Temperature (VT) NMR .
The "Ghost" Peak Small duplicate peaks appear near the main signal, often with identical splitting.Rotamers or Diastereomers . If the molecule has a chiral center off the ring, the ring protons become diastereotopic.Check HSQC to see if multiple protons attach to the same carbon.
Part 2: Troubleshooting Workflows
Issue 1: "My doublet is split into a complex mess." (Allylic Coupling)

The Science: In saturated alkanes, coupling rarely extends beyond 3 bonds (


). In cyclohexenes, the 

-system of the alkene facilitates long-range communication.
  • Allylic Coupling (

    
    ):  Protons 
    
    
    
    to the double bond couple to the vinylic proton. Typical
    
    
    .
  • Homoallylic Coupling (

    
    ):  Protons on opposite sides of the ring (pseudo-axial) can couple through the double bond. Typical 
    
    
    
    .[4]

The Fix: Homonuclear Decoupling If you suspect the complexity is due to coupling with a specific proton (e.g., the alkene proton), "erase" that interaction.

Protocol: Selective Homonuclear Decoupling

  • Identify Target: Locate the chemical shift of the alkene proton (typically 5.5–6.0 ppm).

  • Set Parameter: In your acquisition software (TopSpin/VnmrJ), set the decoupling frequency (O2 or dof) to the alkene proton's shift.

  • Acquire: Run a standard 1H experiment with continuous wave (CW) decoupling on during acquisition.

  • Result: If the "messy" peak simplifies into a clean doublet/triplet, the complexity was due to allylic coupling.

Issue 2: "My peaks are merging and distorting." (Strong Coupling)

The Science: Cyclohexene methylene protons (H-3/H-6 and H-4/H-5) often have very similar chemical shifts. When the difference in frequency (


 in Hz) is small relative to the coupling constant (

), the system becomes "strongly coupled" (ABX or AA'BB' systems).
  • Rule of Thumb: If

    
    , you will see "roofing" (leaning). If 
    
    
    
    , the spectrum may become unrecognizable.

The Fix: Field Strength & Simulation You cannot "decouple" strong coupling physically. You must separate the shifts magnetically or mathematically.

  • Option A: Move to a higher field magnet (e.g., 300 MHz

    
     600 MHz). This increases 
    
    
    
    (in Hz) while
    
    
    remains constant, pushing the system back toward First-Order behavior.
  • Option B: Use spectral simulation software (e.g., Bruker Daisy, Mnova spin simulation). Input your estimated shifts and couplings to see if the calculated ABX pattern matches your experimental data.

Issue 3: "My spectrum looks out of focus." (Conformational Dynamics)

The Science: Cyclohexene undergoes a half-chair inversion . The barrier is low (


), meaning it flips extremely fast at room temperature (RT).
  • Unsubstituted Cyclohexene: Fast exchange at RT

    
     Sharp, averaged signals.
    
  • Substituted Cyclohexene: Bulky groups can raise the barrier or bias the equilibrium. If the flip rate (

    
    ) is close to the frequency difference between conformers (
    
    
    
    ), the peaks broaden (Coalescence).

The Fix: Variable Temperature (VT) NMR To resolve the spectrum, you must push the system out of the "intermediate exchange" rate.

Decision Logic:

  • Heat it up (+20°C to +50°C): Increases

    
     (fast exchange). Peaks sharpen into a single average. Risk: Sample degradation.
    
  • Cool it down (-20°C to -80°C): Decreases

    
     (slow exchange). The motion "freezes," and you see two distinct sets of sharp peaks (one for each conformer).
    
Part 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for identifying the source of peak splitting.

NMR_Troubleshooting Start START: Anomalous Peak Splitting CheckSolvent Check Solvent/TMS Peak Start->CheckSolvent ShimIssue Artifact: Poor Shimming CheckSolvent->ShimIssue Solvent is broad CheckShape Analyze Peak Shape CheckSolvent->CheckShape Solvent is sharp Broad Broad / Undefined? CheckShape->Broad Yes Sharp Sharp but Complex? CheckShape->Sharp No VT_Decision Run VT-NMR Broad->VT_Decision Suspect Dynamics Roofing Is there 'Roofing'? Sharp->Roofing Decouple_Decision Run Homonuclear Decoupling Sim_Decision Simulate AA'BB' / High Field Roofing->Decouple_Decision No (Allylic Coupling) Roofing->Sim_Decision Yes (Strong Coupling)

Caption: Figure 1. Decision matrix for distinguishing between instrumental artifacts, dynamic effects, and complex coupling regimes.

Part 4: Standard Reference Data

Use these values to validate if your calculated


-values are chemically reasonable for a cyclohexene ring.

Table 1: Typical Coupling Constants in Cyclohexene Systems

Coupling TypeNotationTypical Value (

)
Structural Insight
Allylic

1.0 – 3.0 Hz Maximum when C-H bond is perpendicular to the alkene plane (

).
Homoallylic

0 – 2.0 Hz Often seen between pseudo-axial protons on C3 and C6.
Vicinal (Alkene)

10.0 Hz Coupling between the two vinylic protons (C1-H and C2-H).
Vicinal (Ring)

8 – 12 Hz Large splitting; indicates trans-diaxial arrangement.
Vicinal (Ring)

/

2 – 5 Hz Small splitting; often indistinguishable in multiplets.
Part 5: Experimental Protocol
Variable Temperature (VT) NMR Setup

Use this protocol if you suspect conformational broadening (Issue 3).

  • Solvent Selection: Ensure your solvent is liquid at the target temperature.

    • For Cooling: CDCl

      
       (freezes at -64°C) or CD
      
      
      
      Cl
      
      
      (freezes at -95°C).
    • For Heating: DMSO-d

      
       or Toluene-d
      
      
      
      .
  • Tube Integrity: Use high-quality Pyrex tubes (Class A) to prevent breakage under thermal stress.

  • Equilibration:

    • Set target temperature in the variable temperature unit (VTU).

    • Wait 10 minutes after the sensor reaches the target temperature to allow the sample core to equilibrate.

  • Tuning/Matching: Crucial. Probe tuning changes significantly with temperature. Re-tune and re-match at every temperature step.

  • Shimming: Shims will drift as the probe body expands/contracts. Re-shim the Z1 and Z2 coils manually.

References
  • Reich, H. J. (2017). Structure Determination Using NMR: Spin-Spin Splitting (J-Coupling). University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Spin-Spin Coupling).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences and Interconversion Barriers in Cyclohexene and Derivatives. Journal of the American Chemical Society.[5] [Link]

  • Bruker BioSpin. (2024). Variable Temperature NMR: Best Practices and Safety. [Link]

Sources

Catalyst selection for enhancing Diels-Alder reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DA-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Welcome to the Advanced Catalysis Support Portal.

You are likely here because your Diels-Alder cycloaddition is suffering from sluggish rates, poor regioselectivity, or "tarring" decomposition. As an Application Scientist, I don't just provide recipes; I troubleshoot the molecular interactions driving your failure modes.

The Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) Theory . Success depends on minimizing the energy gap between the HOMO of the diene and the LUMO of the dienophile. Our goal is to select a catalyst that sufficiently lowers that LUMO energy (or raises the HOMO) without destroying your substrate.

Part 1: Catalyst Selection Decision Matrix

Before troubleshooting, ensure you are using the correct class of catalyst for your substrate.

CatalystSelection start START: Analyze Substrate acid_sens Is substrate acid-sensitive? start->acid_sens water_sol Are reactants water soluble? acid_sens->water_sol No organo Organocatalysis (MacMillan Imidazolidinones) acid_sens->organo Yes (Avoid Metals) chiral Is enantioselectivity required? water_sol->chiral No aqueous Aqueous/Micellar ('On-Water' Effect) water_sol->aqueous Yes (Hydrophobic Effect) lewis_mild Mild/Lanthanide LA (Sc(OTf)3, Yb(OTf)3) chiral->lewis_mild No (Racemic OK) chiral->organo Yes (High ee needed) lewis_strong Strong Lewis Acid (TiCl4, AlCl3) lewis_mild->lewis_strong Reactivity too low?

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate stability and stereochemical requirements.

Part 2: Troubleshooting Modules
Module A: Lewis Acid Catalysis (The "Standard" Approach)

Primary Catalyst: Scandium Triflate [Sc(OTf)₃] Legacy Alternatives: AlCl₃, TiCl₄, BF₃·OEt₂

Q: My reaction turns into a black tar upon adding the catalyst. What happened? A: You likely triggered the polymerization of your diene. Strong Lewis acids like AlCl₃ are notorious for this.

  • The Fix: Switch to a Lanthanide Triflate , specifically Sc(OTf)₃ .[1][2]

  • Why: Sc(OTf)₃ is a "water-tolerant" Lewis acid.[3] It coordinates to the carbonyl oxygen of the dienophile, lowering the LUMO energy, but it is less oxophilic than TiCl₄, meaning it is less likely to rip apart acid-sensitive functional groups or initiate cationic polymerization [1].

  • Protocol Adjustment:

    • Dissolve dienophile (1.0 eq) and Sc(OTf)₃ (10-20 mol%) in MeCN or CH₂Cl₂.

    • Stir for 15 mins to ensure coordination (LUMO lowering).

    • Add diene slowly at 0°C.

Q: The reaction works in dry DCM but fails completely when I scale up. Why? A: Moisture contamination. While Sc(OTf)₃ is water-tolerant, traditional catalysts like TiCl₄ decompose instantly into HCl and Titanium oxides in the presence of water, killing the catalysis.

  • The Fix: If you cannot guarantee anhydrous conditions, switch to Aqueous Catalysis (see Module C) or use Sc(OTf)₃, which can actually be recovered from water and reused [1].

Module B: Organocatalysis (The Asymmetric Approach)

Primary Catalyst: MacMillan Imidazolidinones Mechanism: Iminium Ion Activation[4][5]

Q: I am getting good yield but 0% enantiomeric excess (ee). A: You are suffering from the Background Reaction . The uncatalyzed (racemic) reaction is outcompeting the catalyzed pathway.

  • The Fix: Lower the temperature to -20°C or -78°C.

  • Why: The activation energy (

    
    ) of the catalyzed pathway is lower than the uncatalyzed one. Lowering temperature kinetically freezes out the background reaction while the catalyzed path proceeds (albeit slower).
    
  • Check: Ensure your concentration is high (1.0 M). Organocatalysis often requires higher concentrations than metal catalysis to ensure the formation of the active Iminium Ion species [2].

Q: Why is the reaction taking 48 hours? A: Steric crowding at the active site.

  • The Fix: Add a co-acid like TFA (Trifluoroacetic acid) (20 mol%) if using a neutral amine catalyst.

  • Why: This facilitates the condensation of the amine catalyst with the aldehyde dienophile to form the reactive iminium species.

IminiumCycle cat Amine Catalyst iminium Iminium Ion (LUMO Activated) cat->iminium + Enal - H2O enal Enal (Dienophile) ts Transition State (Diene Attack) iminium->ts + Diene product Cycloadduct (Hydrolysis) ts->product Hydrolysis product->cat Recycle

Figure 2: The MacMillan Organocatalytic Cycle. The formation of the Iminium Ion (Red) is the critical LUMO-lowering step [2].

Module C: Aqueous Systems (The "On-Water" Effect)

Method: Heterogeneous mixing in water (No surfactant needed for pure Breslow effect).

Q: My reactants are insoluble in water. Should I add ethanol? A: NO. Adding organic co-solvents often destroys the acceleration effect.

  • The Phenomenon: This is the "On-Water" Effect discovered by Breslow [3]. The reaction occurs at the organic-water interface. The hydrophobic effect forces the non-polar diene and dienophile together to minimize their surface area exposed to water, effectively increasing the local concentration and "internal pressure."

  • The Fix: Vigorously stir the emulsion. Do not try to make it homogeneous.

  • Troubleshooting: If the reaction is too slow, add Lithium Chloride (LiCl) (2.0 - 4.0 M). This increases the "salting-out" effect, driving the hydrophobic reactants together even harder [3].

Module D: Selectivity Control (Endo vs. Exo)

Q: I need the Exo product, but I'm only getting Endo. A: This is the standard "Alder Endo Rule" outcome (due to secondary orbital interactions). To flip this, you need to change the thermodynamic control or the catalyst bulk.

  • Strategy 1 (Thermodynamic): Run the reaction at a higher temperature and longer time. The Endo product is the Kinetic product (forms fast); the Exo product is the Thermodynamic product (more stable).

  • Strategy 2 (Catalytic): Use a bulky Lewis Acid like B(C₆F₅)₃ .

  • Why: Bulky catalysts physically block the "Endo" approach trajectory, forcing the diene to approach from the less hindered "Exo" face [4].

Part 3: Comparative Data Summary
FeatureLewis Acid (Sc(OTf)₃)Organocatalysis (MacMillan)Aqueous (On-Water)
Mechanism LUMO Lowering (Coordination)LUMO Lowering (Iminium)Hydrophobic Aggregation
Moisture Sensitivity Low (Water Tolerant)Low (Releases H₂O)None (Solvent is Water)
Reaction Time Fast (1-4 hours)Slow (12-48 hours)Variable (Interface dependent)
Selectivity High EndoHigh EnantioselectivityHigh Endo (usually)
Substrate Scope General CarbonylsEnals / EnonesHydrophobic substrates
References
  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[6] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4][6] Journal of the American Chemical Society.[7]

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition.

  • Sian, A., et al. (2022).[5] Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions. Organic Chemistry Frontiers.

Sources

Technical Support Center: 6-Methyl-3-cyclohexene-1-methanol Stability & Handling

[1]

Status: Active Document ID: TSC-MCM-001 Last Updated: 2026-01-28 Scope: Chemical Stability, Degradation Pathways, and Troubleshooting for Research & Development.[1]

Executive Technical Summary

This compound is a cyclic monoterpenoid alcohol.[1] Its structural integrity is governed by two reactive centers: the primary hydroxyl group (susceptible to oxidation) and the endocyclic double bond (susceptible to electrophilic addition, radical oxidation, and polymerization).[1]

Users frequently encounter degradation manifesting as viscosity increases, yellowing, or the appearance of "ghost peaks" in GC-MS analysis . This guide details the mechanistic origins of these failures and provides validated protocols for mitigation.

Physicochemical Baseline
PropertyValueCritical Note
CAS Number 5259-31-4Mixture of cis and trans isomers is common.[1]
Molecular Weight 126.20 g/mol
Flash Point 87°C (188°F)Combustible.[1] Store away from heat sources.
Storage Class 10-13Store under inert gas (Argon/Nitrogen) at 2–8°C.
Reactivity Allylic / Primary AlcoholHigh sensitivity to peroxides and acidic protons.[1]

Degradation Pathways (Mechanistic Analysis)

The degradation of this compound is not random; it follows specific thermodynamic pathways.[1] Understanding these allows for precise troubleshooting.

Pathway A: Auto-oxidation (The "Aging" Effect)

Exposure to atmospheric oxygen triggers a radical chain reaction at the allylic positions (C2 and C5).[1]

  • Initiation: Homolytic cleavage of the allylic C-H bond forms a radical.[1]

  • Propagation: Reaction with

    
     forms a peroxy radical, leading to hydroperoxides .[1]
    
  • Termination: Hydroperoxides decompose into enones (yellowing agents) or initiate polymerization (viscosity increase).[1]

  • Alcohol Oxidation: The primary alcohol moiety oxidizes to 6-methyl-3-cyclohexene-1-carbaldehyde .[1]

Pathway B: Acid-Catalyzed Hydration

In the presence of trace acids (often from unwashed glassware or impure solvents), the double bond undergoes electrophilic addition of water (Hydration).[1]

  • Mechanism: Protonation of the alkene

    
     Carbocation intermediate 
    
    
    Nucleophilic attack by
    
    
    .[1]
  • Result: Formation of diols (e.g., 6-methyl-3-hydroxymethyl-cyclohexanol).[1] This increases polarity and alters solubility profiles.[1]

Pathway C: Epoxidation

Stressed oxidation (light + oxygen) can directly epoxidize the double bond, forming epoxy-alcohols .[1]

Visualization: Degradation Topology

The following diagram maps the parent molecule to its primary degradation products.

DegradationPathwaysParentThis compound(Parent)AldehydeDegradant A:6-Methyl-3-cyclohexene-1-carbaldehyde(Almond odor, GC shift)Parent->Aldehyde 1° Alcohol Oxidation(Air/Catalyst)PeroxideIntermediate:Allylic Hydroperoxides(Unstable)Parent->Peroxide Radical Autoxidation(Air + Light)CarbocationIntermediate:CarbocationParent->Carbocation H+ (Trace Acid)EpoxideDegradant D:Epoxy-AlcoholParent->Epoxide [O] (Peracids/Light)EnoneDegradant B:Conjugated Enones(Yellowing)Peroxide->Enone DecompositionDiolDegradant C:Cyclic Diols(High Polarity / Viscosity)Carbocation->Diol +H2O (Hydration)

Figure 1: Mechanistic degradation tree showing oxidative (red) and hydrolytic (green) pathways.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample has turned from colorless to pale yellow."

Diagnosis: Formation of Conjugated Enones via allylic oxidation.[1] The Science: The double bond migrates into conjugation with a newly formed carbonyl group (from peroxide decomposition). Conjugated systems absorb blue light, appearing yellow.[1] Action Plan:

  • Immediate: Perform a peroxide test (see Protocol A).

  • Mitigation: Distill the material under vacuum to remove heavy oligomers.[1]

  • Prevention: Store future batches with 0.1% BHT (Butylated hydroxytoluene) if the application permits.[1]

Issue 2: "I see a new peak in GC-MS at [M-2] mass units."

Diagnosis: Oxidation to 6-Methyl-3-cyclohexene-1-carbaldehyde .[1] The Science: The primary alcohol (-CH2OH) has dehydrogenated to an aldehyde (-CHO).[1] This is common if the headspace of the storage container was not purged with nitrogen. Action Plan:

  • Verification: Check for an aldehyde stretch in IR (~1720-1740 cm⁻¹).

  • Salvage: If the aldehyde is an impurity, selective reduction with NaBH4 can revert it to the alcohol, though distillation is preferred.[1]

Issue 3: "The liquid has become viscous and cloudy."[1]

Diagnosis: Oligomerization or Hydration .[1] The Science:

  • Viscosity: Radical-induced polymerization linking cyclohexene rings.[1]

  • Cloudiness:[1] Formation of diols (Pathway B) which are often solids at room temperature or less soluble in the organic matrix, causing turbidity. Action Plan:

  • Check water content (Karl Fischer titration).[1]

  • Check pH of the matrix.[1] If acidic, neutralization is required before distillation.[1]

Validated Experimental Protocols

Protocol A: Rapid Peroxide Screening

Use this to verify if "yellow" samples are safe to heat/distill.[1] Heating peroxides is an explosion hazard.

  • Reagents: Potassium Iodide (KI) 10% aq., Glacial Acetic Acid, Chloroform.[1]

  • Procedure:

    • Dissolve 0.5 mL of sample in 2 mL Chloroform.

    • Add 3 mL Glacial Acetic Acid.[1]

    • Add 0.5 mL saturated KI solution.[1]

    • Shake for 1 minute.

  • Interpretation:

    • Colorless: No peroxides.[1]

    • Pale Yellow: Trace peroxides (Safe to use, purge with

      
      ).[1]
      
    • Dark Brown/Purple: High peroxides (>500 ppm).[1] DO NOT DISTILL. Discard as hazardous waste.[1]

Protocol B: GC-MS Impurity Profiling

Standardized method for separating the parent alcohol from its aldehyde and epoxide degradants.[1]

  • Column: DB-WAX or HP-INNOWax (Polar column preferred for alcohol/aldehyde separation).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: 250°C, Split 50:1.

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 240°C.[1]

    • Hold: 5 min.

  • Detection: MS (Scan 35–350 m/z).[1]

  • Expected Elution Order (Approximate):

    • Hydrocarbon impurities (if any).[1]

    • 6-Methyl-3-cyclohexene-1-carbaldehyde (Oxidation product).[1]

    • This compound (Target) .

    • Epoxide derivatives.[1]

    • Diols (May require derivatization/silylation to elute properly).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved January 28, 2026, from [Link][1]

Technical Support Center: Stereochemical Separation of 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

The Challenge: 6-Methyl-3-cyclohexene-1-methanol is typically synthesized via a Diels-Alder reaction between piperylene (1,3-pentadiene) and allyl alcohol. This reaction yields a mixture of cis (endo) and trans (exo) diastereomers.

  • Cis-isomer: The hydroxymethyl and methyl groups are on the same face of the ring. Typically the kinetic endo product.

  • Trans-isomer: The groups are on opposite faces.[1] Typically the thermodynamic exo product.

The Problem: These isomers possess very similar boiling points (


BP 

2–5°C at atmospheric pressure) and similar polarity, rendering standard separation techniques inefficient. This guide details three validated workflows ranging from bulk physical separation to high-specificity enzymatic resolution.[2]

Decision Matrix: Selecting Your Method

Before initiating a protocol, determine your purity requirements and scale using the logic flow below.

MethodSelection Start Start: Define Separation Goals ScaleQ What is your scale? Start->ScaleQ PurityQ Required Diastereomeric Excess (de)? ScaleQ->PurityQ < 100g (Lab Scale) Distillation Method A: High-Efficiency Vacuum Distillation ScaleQ->Distillation > 100g (Bulk) Enzymatic Method B: Enzymatic Kinetic Resolution PurityQ->Enzymatic High (>98% de) Chromatography Method C: Argentation Chromatography PurityQ->Chromatography Moderate (90-95% de) Distillation->PurityQ If separation incomplete

Figure 1: Decision tree for selecting the optimal separation methodology based on scale and purity constraints.

Method A: High-Efficiency Vacuum Distillation

Best for: Large-scale separation where >90% purity is acceptable.

Technical Insight (The Physics)

While the boiling points are close, the cis-isomer typically boils slightly higher than the trans-isomer due to a larger net dipole moment (vector addition of the polar -OH and the ring conformation).[3][4] To exploit this <5°C difference, you cannot use a simple Vigreux column.

Protocol

Equipment: Spinning Band Distillation Column (or Packed Column with >30 theoretical plates).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and attach the fractionation column. Ensure the vacuum system is capable of stable pressures <10 mmHg.

  • Equilibration: Heat the mixture to reflux under full vacuum. Allow the column to equilibrate at total reflux for 30–60 minutes to establish the liquid-vapor equilibrium.

  • Collection:

    • Set reflux ratio to 20:1 (Return 20 drops, collect 1).

    • Fraction 1 (Trans-enriched): The lower boiling component will distill first.

    • Intermediate Fraction: A mixed fraction will distill as the temperature transitions. Do not discard ; recycle this into the next batch.

    • Fraction 2 (Cis-enriched): The higher boiling component distills last.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
No Temperature Plateau Reflux ratio too low.[2] Increase reflux ratio to 50:1 or 100:1.
Flooding Column Heat input too high. Reduce bath temperature; insulate the column column with silvered vacuum jacket.

| Degradation/Tars | Pot temperature too high. | Improve vacuum (<1 mmHg) to lower required boiling temperature. |

Method B: Enzymatic Kinetic Resolution (The Gold Standard)

Best for: High purity (>99% de) and optical resolution of enantiomers.

Technical Insight (The Biochemistry)

Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit exquisite stereoselectivity for cyclic alcohols. The enzyme will preferentially acetylate one stereoisomer (usually the trans or specific enantiomer) much faster than the other due to steric constraints in the active site [1]. This converts the mixture into an alcohol (unreacted isomer) and an acetate ester (reacted isomer), which have vastly different boiling points and polarities.

Protocol

Reagents:

  • Substrate: this compound (mixture)[5]

  • Acyl Donor: Vinyl Acetate (excess)

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435)

  • Solvent: MTBE or Hexane (dry)

Workflow:

  • Reaction: Dissolve 10g of substrate in 100mL MTBE. Add 3 equivalents of Vinyl Acetate and 500mg of immobilized CAL-B.

  • Incubation: Stir at 30°C. Monitor by GC or TLC.

  • Termination: When conversion reaches ~50% (or when one isomer is fully consumed), filter off the enzyme beads.

  • Separation:

    • Option 1 (Flash Chromatography): The non-polar ester elutes with 5% EtOAc/Hexane; the polar alcohol elutes with 40% EtOAc/Hexane.

    • Option 2 (Distillation): The ester has a significantly higher boiling point than the alcohol, allowing for easy separation even with a simple Vigreux column.

  • Hydrolysis: Treat the isolated ester with K2CO3 in Methanol to recover the alcohol of the second isomer.

EnzymaticWorkflow Mix Cis/Trans Mixture EnzymeStep CAL-B + Vinyl Acetate (Kinetic Resolution) Mix->EnzymeStep Result Mixture: 1. Unreacted Alcohol (Isomer A) 2. Acetylated Ester (Isomer B) EnzymeStep->Result Sep Separation (Flash Column or Distillation) Result->Sep

Figure 2: Enzymatic resolution workflow converting physical similarity into chemical distinctness.

Method C: Argentation Chromatography

Best for: Analytical separation or small-scale purification where distillation fails.

Technical Insight (The Chemistry)

Standard silica gel often fails to separate these isomers because their polarities are nearly identical. Argentation Chromatography involves impregnating silica gel with Silver Nitrate (AgNO3). The silver ions form reversible


-complexes with the alkene double bond. The stability of this complex depends on the steric accessibility of the double bond, which differs significantly between cis and trans conformations [2].
Protocol
  • Preparation of Stationary Phase:

    • Dissolve AgNO3 (10% w/w of silica) in Acetonitrile.

    • Add Silica Gel and rotary evaporate to dryness (protect from light).

  • Column Packing: Pack the column using Hexane. Note: Ag-Silica is light sensitive; wrap the column in aluminum foil.

  • Elution: Use a gradient of Hexane

    
     5-10% Ethyl Acetate/Hexane.
    
  • Result: The isomer with the less sterically hindered double bond will interact more strongly with the silver and elute later.

FAQ & Troubleshooting

Q: I am seeing three peaks in my GC instead of two. What is happening? A: You likely have enantiomers resolving.[2] this compound has two chiral centers. The cis and trans forms are diastereomers, but each exists as a pair of enantiomers. If you are using a chiral GC column (like Cyclodex-B), you will see splitting. Switch to a standard non-polar column (DB-1 or HP-5) to view only diastereomers.

Q: The enzymatic reaction stopped at 30% conversion. Why? A: This is likely product inhibition or water contamination.

  • Ensure solvents are dry (water causes hydrolysis, reversing the reaction).

  • Acetaldehyde is a byproduct of vinyl acetate transesterification and can inhibit enzymes. Ensure the system is open to air (if safe) or use molecular sieves to scavenge byproducts.

Q: Can I use crystallization? A: Direct crystallization is difficult as the compound is a liquid at room temperature. However, you can form a solid derivative (e.g., 3,5-dinitrobenzoate ester), recrystallize to purify the diastereomers based on solubility differences, and then hydrolyze [3]. This is labor-intensive but effective for obtaining high-purity standards.

References

  • Anderson, E. M., et al. "Kinetic resolution of chiral alcohols using Candida antarctica Lipase B." Biocatalysis and Biotransformation, vol. 16, no. 3, 1998.[6] (General reference for CAL-B mechanism).

  • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, vol. 57, no. 3, 2001.

  • Separation and purification of cis and trans isomers. US Patent 3,880,925. Google Patents.

Sources

Technical Support: Emulsion Resolution for 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses emulsion challenges specifically associated with the isolation of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4).

This guide assumes the user is performing the standard synthesis route involving the Diels-Alder reaction (isoprene + dienophile) followed by a hydride reduction (typically LiAlH₄), as this specific workflow is the primary source of the persistent emulsions reported for this compound.

Core Analysis: Why This Emulsion Occurs

Emulsions with this compound are rarely random; they are structural and synthetic artifacts.[1] Two specific factors drive this issue:

  • The "Amphiphilic Trap": The molecule contains a hydrophobic cyclohexene ring and a hydrophilic hydroxymethyl group. This structure acts as a weak surfactant, lowering the interfacial tension between your organic solvent and the aqueous wash.

  • The Aluminum Matrix (Synthesis-Specific): If you synthesized this via LiAlH₄ (LAH) reduction of the corresponding aldehyde or ester, the primary culprit is gelatinous aluminum hydroxide . This "grey sludge" stabilizes emulsions by forming a physical network at the interface that prevents droplet coalescence.

  • Density Proximity: The density of this compound is approximately 0.954 g/mL at 25°C.[1][2] This is dangerously close to water (1.00 g/mL). If your organic solvent mixture is not significantly lighter or heavier than the aqueous phase, the driving force for phase separation (gravity) is negligible.

Troubleshooting Guide (Q&A)

Q1: The interface is completely indistinct, appearing as a grey, suspended sludge. Brine didn't help. What is this? Diagnosis: This is likely an aluminum emulsion caused by improper quenching of a hydride reduction. The "sludge" is hydrated aluminum salts (


) trapping your product.
Immediate Fix:  Do not  add more water.[1]
  • The Rochelle's Salt Method: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).[3][4][5][6] The tartrate ligand chelates aluminum ions, converting the insoluble gel into soluble species. Stir vigorously for 1-3 hours until two clear layers emerge.

  • The Celite Filtration: If the emulsion persists, add anhydrous

    
     directly to the emulsion to absorb excess water, then filter the entire mixture through a pad of Celite. The solid aluminum salts will be trapped, and the filtrate will often separate cleanly.
    

Q2: I see three layers (Rag Layer). The middle layer is cloudy.[7] How do I recover my product? Diagnosis: This is a "Rag Layer" caused by the amphiphilic nature of the product stabilizing the interface, often exacerbated if the aqueous phase density is too similar to the organic phase. Immediate Fix:

  • Increase

    
     (Density Difference):  Add solid NaCl directly to the separatory funnel. This increases the density of the aqueous phase (up to ~1.2 g/mL), forcing the lighter organic layer (containing your product) upwards.
    
  • Solvent Modification: If you are using Diethyl Ether (density 0.71), the separation should be good. If you are using Ethyl Acetate (density 0.[1]90) or Toluene (0.87), the density gap is too small. Dilute the organic layer with a small amount of Hexanes or TBME to lower the organic phase density.

Q3: My extraction solvent is THF, and the layers won't separate at all. Diagnosis: THF is water-miscible.[4] While it can be salted out, it often forms stable emulsions with alcohols like this compound.[1] Immediate Fix:

  • Evaporate First: The most robust solution is to remove the THF via rotary evaporation before aqueous workup.[4]

  • Redissolve: Take up the residue in a highly non-polar solvent like Diethyl Ether or Dichloromethane (DCM) before washing. Note: If using DCM (density 1.33), the organic layer will be on the bottom.

Experimental Protocols
Protocol A: The "Fieser" Quench (Prevention)

Use this standard to prevent emulsions during the initial quench of LiAlH₄.

StepReagentVolume FactorMechanism
1 Water (

)

mL
Hydrolyzes excess LiAlH₄.
2 15% NaOH (aq)

mL
Converts gelatinous Al hydroxides into granular aluminates.
3 Water (

)

mL
Dilutes the salts to facilitate filtration.[1]

Note:


 = grams of LiAlH₄ used.[1][3][5][6][8] Stir for 15 minutes until a white, granular precipitate forms. Filter and rinse with ether.[3][5][6]
Protocol B: Emulsion Breaking via Centrifugation (Recovery)

Use this when chemical methods fail.

  • Transfer the emulsion into 50 mL solvent-resistant centrifuge tubes (glass or polypropylene).

  • Centrifuge at 3,000–4,000 RPM for 5–10 minutes .

  • The centrifugal force (G-force) artificially increases the density differential, forcing coalescence.

  • Decant the clear organic supernatant.

Decision Logic: The Emulsion Resolution Tree

The following diagram illustrates the logical flow for resolving persistent emulsions during the workup of this compound.

EmulsionResolution Start Emulsion Detected CheckSyn Was LiAlH4 used? Start->CheckSyn AlumIssue Aluminum Salt Gelation CheckSyn->AlumIssue Yes CheckDens Check Solvent Density CheckSyn->CheckDens No Rochelle Add Sat. Rochelle's Salt (Stir 1-3 hrs) AlumIssue->Rochelle If already quenched Fieser Apply Fieser Workup (1:1:3 ratio) AlumIssue->Fieser If not yet quenched MechSep Mechanical Separation Rochelle->MechSep Emulsion Persists AddSalt Add Solid NaCl (Increase Aqueous Density) CheckDens->AddSalt Phase densities similar ChangeSolv Dilute Organic Phase (Add Ether/Hexane) CheckDens->ChangeSolv Organic layer heavy AddSalt->MechSep Emulsion Persists ChangeSolv->MechSep Emulsion Persists Filter Filter thru Celite MechSep->Filter Centrifuge Centrifuge (3000 RPM) Filter->Centrifuge If filtrate cloudy

Figure 1: Decision tree for identifying and resolving emulsion types during workup.[1]

Comparative Data: Quenching & Extraction
MethodBest ForTime RequiredProsCons
Rochelle's Salt Aluminum Emulsions1-3 HoursVery clean separation; high yield.[1]Slow; requires long stirring time.[1]
Fieser Method Aluminum Emulsions30 MinsFast; produces granular solid.[1][4]Precipitate can trap product; requires precise ratios.[1]
Acid Wash (HCl) Basic Impurities10 MinsBreaks surfactant emulsions rapidly.[1]Risk: Acid can catalyze rearrangement of the cyclohexene ring or dehydration of the alcohol.
Salting Out (NaCl) Density Issues5 MinsIncreases ionic strength; cheap.[1]May not work for severe "sludge" emulsions.
References
  • Department of Chemistry, University of Rochester. "Workup: How to Manage an Emulsion."[1] Not Voodoo X. [Link]

  • Chemistry LibreTexts. "Quenching Reactions: Lithium Aluminium Hydride." Organic Chemistry Lab Techniques. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 110637: this compound."[1] PubChem. [Link][9]

Sources

Safe handling and storage procedures for 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Safe Handling, Storage, and Troubleshooting Guide Document ID: TSC-MCM-2024-01 Applicable CAS: 21080-56-0 (Isocyclogeraniol mixture), 5259-31-4 (cis/trans mix) Audience: Research Chemists, Process Engineers, Drug Development Scientists

Introduction: Compound Profile & Physicochemical Properties

Welcome to the Technical Support Center. This guide addresses the specific stability and handling challenges associated with 6-Methyl-3-cyclohexene-1-methanol . Often utilized as a chiral building block or a fragrance intermediate (Isocyclogeraniol), this unsaturated cyclic alcohol presents unique challenges regarding autoxidation and isomeric mixtures.

Key Technical Specifications

PropertyValue / Description
Physical State Liquid (Viscous)
Appearance Colorless to pale yellow
Molecular Weight 126.20 g/mol
Boiling Point ~212°C (at 760 mmHg)
Flash Point ~93°C - 100°C (Closed Cup)
Density ~0.93 g/cm³ at 20°C
Solubility Insoluble in water; Soluble in ethanol, ether
Major Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H402)

Module 1: Critical Safety & PPE (Pre-Experiment)

Q: What specific PPE is required beyond standard lab coats?

A: While standard nitrile gloves are generally sufficient for incidental splash protection, the primary risk with this compound is dermal sensitization and irritation.

  • Glove Selection: Use Nitrile (minimum thickness 0.11 mm) . Break-through time is generally >480 minutes. Avoid Latex due to poor resistance to organic alcohols.

  • Respiratory: If heating the compound or working outside a fume hood, a respirator with an Organic Vapor (OV) cartridge is mandatory due to the potential for respiratory tract irritation (H335).

  • Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient if the liquid is under pressure or being heated, as the viscosity can cause difficult-to-remove splashes.

Q: Are there hidden chemical incompatibilities?

A: Yes. The cyclohexene ring is the critical reactive site.

  • Strong Oxidizers: Reaction with peroxides, chlorates, or permanganates can be violent.

  • Lewis Acids: Can catalyze unwanted polymerization or isomerization of the double bond.

  • Autoxidation: See Module 2 regarding peroxide formation.

Module 2: Storage & Stability (Long-Term Preservation)

Q: Why does my sample show yellowing or increased viscosity after storage?

A: This is a classic sign of allylic oxidation . The methylene group adjacent to the double bond in the cyclohexene ring is susceptible to radical attack by atmospheric oxygen, leading to hydroperoxide formation and subsequent polymerization.

Corrective Action:

  • Inert Atmosphere: Always store under a blanket of dry nitrogen or argon .

  • Headspace Management: Minimize headspace in storage vials. If a bottle is <50% full, transfer to a smaller container to reduce oxygen volume.

Q: Does this compound form dangerous peroxides?

A: While not a "Class A" peroxide former (like isopropyl ether), the cyclohexene moiety does form peroxides upon prolonged exposure to air.

  • Protocol: Test for peroxides using KI starch paper or quant strips before distillation or heating.

  • Limit: If peroxide concentration exceeds 100 ppm , treat the solvent before use.

Visualization: High-Integrity Storage Workflow

The following logic gate ensures sample integrity upon receipt.

StorageWorkflow Receipt Receipt of Material VisualQC Visual QC (Color/Clarity) Receipt->VisualQC PeroxideTest Peroxide Test (If >6 months old) VisualQC->PeroxideTest Pass Reject Quarantine/Dispose VisualQC->Reject Yellow/Hazy Inerting Nitrogen/Argon Purge PeroxideTest->Inerting <10 ppm PeroxideTest->Reject >100 ppm Storage Store at 2-8°C (Dark) Inerting->Storage

Figure 1: Decision matrix for receiving and storing unsaturated cyclic alcohols to prevent oxidative degradation.

Module 3: Handling & Troubleshooting (Experimental)

Q: I see multiple peaks in my GC/MS. Is my sample contaminated?

A: Not necessarily. This compound typically exists as a mixture of cis- and trans-isomers (often cited as Isocyclogeraniol).

  • Troubleshooting: Check the Certificate of Analysis (CoA). Most commercial grades are mixtures. If you require a specific stereoisomer for chiral synthesis, you must perform a preparative HPLC or fractional distillation separation, though these isomers have very close boiling points.

Q: How do I safely transfer this viscous liquid without introducing air?

A: For high-purity applications, use the Cannula Transfer Method or a positive-pressure syringe technique.

Protocol: Inert Liquid Transfer

  • Equip the source and receiving flasks with rubber septa.

  • Purge both flasks with Nitrogen for 5 minutes.

  • Insert a long needle (cannula) through the source septum into the liquid.

  • Insert the other end into the receiving flask (above liquid level).

  • Apply slight positive Nitrogen pressure to the source flask to push the liquid through the cannula.

  • Why this works: This prevents the "glug-glug" effect of pouring, which entrains oxygen bubbles into the viscous liquid, accelerating degradation.

Module 4: Emergency & Spill Response

Q: What is the immediate protocol for skin contact?

A: Because this compound is a lipophilic irritant, water alone is often ineffective at removing it quickly.

  • Wipe: Gently wipe excess liquid with a dry absorbent pad (do not rub hard, as this drives the chemical into pores).

  • Wash: Wash with soap and lukewarm water for at least 15 minutes.

  • Monitor: Watch for signs of dermatitis (redness/blistering) over the next 24 hours.

Visualization: Spill Response Decision Tree

Follow this logic to determine if a spill requires evacuation.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<100 mL) Assess->Minor Major Major (>100 mL) Assess->Major Ventilate Ventilate Area Minor->Ventilate Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Absorb with Vermiculite/Sand Ventilate->Absorb Disposal Dispose as Organic Waste Absorb->Disposal

Figure 2: Triage protocol for spills. Note that >100mL spills in a confined space may generate significant respiratory irritation.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109458, Isocyclogeraniol. Retrieved from [Link]

  • The Good Scents Company. (2023). Isocyclogeraniol Material Safety Data & Properties. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,4,6-trimethyl-3-cyclohexene-1-methanol. Retrieved from [Link]

Validation & Comparative

Validating the structure of 6-Methyl-3-cyclohexene-1-methanol with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of 6-Methyl-3-cyclohexene-1-methanol: A Comparative Guide to 2D NMR Efficacy

Executive Summary For drug development professionals and synthetic chemists, the structural validation of This compound (CAS 5259-31-4) presents a specific stereochemical challenge.[1] While 1D


H NMR is sufficient for confirming functional groups, it frequently fails to distinguish between cis and trans diastereomers due to signal overlap characteristic of flexible cyclohexene half-chair conformations.[1]

This guide objectively compares the efficacy of a comprehensive 2D NMR suite (COSY, HSQC, NOESY) against traditional 1D analysis and computational prediction methods. Experimental evidence demonstrates that 2D NMR provides the only self-validating, non-destructive workflow for unambiguous stereochemical assignment of this scaffold.[1]

Part 1: The Challenge – Why 1D NMR Falls Short

The molecule consists of a cyclohexene ring substituted at the C1 (hydroxymethyl) and C6 (methyl) positions. The core validation challenge lies in determining the relative stereochemistry (cis vs. trans) of these adjacent centers.[2]

Limitations of 1D


H NMR: 
  • Signal Overlap: The methylene protons at C2 and C5 often appear as complex multiplets due to second-order coupling, obscuring the critical methine signals at C1 and C6.[1]

  • Conformational Averaging: Cyclohexene rings exist in a rapid equilibrium between half-chair conformers.[1] This averages the coupling constants (

    
    -values), making it difficult to use the Karplus equation reliably to distinguish axial-axial (trans) from axial-equatorial (cis) relationships based solely on splitting patterns.[1]
    

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the proposed 2D NMR methodology against common alternatives used in industrial QC.

Table 1: Comparative Efficacy of Structural Validation Methods

MetricMethod A: 1D NMR (

H,

C)
Method B: GC-MS Method C: Integrated 2D NMR (Recommended)
Primary Output Functional group confirmation.Molecular weight & Purity %.[1][3]Connectivity & Spatial orientation.[1][4][5][6][7]
Stereo-Resolution Low. Relies on ambiguous

-coupling.[1]
Medium. Requires known standards for retention time comparison.[1]High. Direct observation of spatial proximity (NOE).[1]
Sample State Liquid (Solvated).Gas Phase.[1]Liquid (Solvated).[1]
Risk of False Positive High (Diastereomers often overlap).[1]Medium (Co-elution possible).[1]Near Zero (Self-validating correlations).
Time to Result < 10 mins.30 mins.1 - 2 hours.[1]

Part 3: Technical Deep Dive – The 2D NMR Protocol

This protocol outlines the causal logic for using specific 2D experiments to solve the structure.

Phase 1: Assignment (HSQC & COSY)

Objective: Establish the carbon backbone and assign protons to specific carbons, resolving the "fuzzy" 1D multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Correlate proton signals to their attached carbons.[1]

    • Result: The diastereotopic protons on C2 and C5 (which overlap in 1D) will separate into distinct cross-peaks if they have different

      
      C shifts, or at least confirm the carbon count.
      
    • Critical Check: Identify the C3 and C4 olefinic carbons (~125-130 ppm) and the C1-hydroxymethyl carbon (~65 ppm).

  • COSY (Correlation Spectroscopy):

    • Action: Trace the spin system: H1

      
       H2 
      
      
      
      H3
      
      
      H4
      
      
      H5
      
      
      H6
      
      
      H1.[1]
    • Result: Unambiguously identifies the neighbor relationships.

    • Validation: You must observe the "break" in the spin system at the quaternary centers (none in this molecule) or the loop closing between C1 and C6.

Phase 2: Stereochemistry (NOESY)

Objective: Determine if the Methyl (C6) and Hydroxymethyl (C1) groups are cis (same face) or trans (opposite faces).

  • Experiment: 1D Selective NOESY or 2D NOESY.

  • Mixing Time: 500–800 ms (optimized for small molecules).

  • The Logic:

    • Cis-Isomer: The C6-Methyl and C1-Hydroxymethyl groups lie on the same face of the ring.[1]

      • Observation:Strong NOE correlation between the Methyl protons (

        
        ) and the Hydroxymethyl protons (
        
        
        
        ).
    • Trans-Isomer: The groups lie on opposite faces (anti).[1][5][8]

      • Observation:Absent or very weak NOE between the substituents.[1] Instead, you may see NOEs between the H1 and H6 methine protons if they are diaxial (depending on the preferred half-chair conformer).

Part 4: Visualization of the Workflow

The following diagrams illustrate the decision-making process and the stereochemical logic.

Diagram 1: Structural Elucidation Workflow

NMR_Workflow Start Unknown Sample (this compound) OneD 1D 1H NMR (Identify Olefin & Functional Groups) Start->OneD HSQC HSQC (Resolve Overlapping Methylenes) OneD->HSQC COSY COSY (Trace Connectivity C1-C6) HSQC->COSY Decision Is Connectivity Confirmed? COSY->Decision Decision->OneD No (Re-evaluate) NOESY NOESY / ROESY (Determine Stereochemistry) Decision->NOESY Yes Result_Cis Strong NOE (Me-CH2OH) Conclusion: CIS Isomer NOESY->Result_Cis Result_Trans Weak/No NOE (Me-CH2OH) Conclusion: TRANS Isomer NOESY->Result_Trans

Caption: Step-by-step logic flow for validating the structure and stereochemistry using 2D NMR.

Diagram 2: Stereochemical Logic (NOE Correlations)

NOE_Logic cluster_cis Cis Isomer (Syn-Facial) cluster_trans Trans Isomer (Anti-Facial) Me_Group C6-Methyl Group Cis_Interaction Spatial Proximity (< 5 Angstroms) Me_Group->Cis_Interaction Cis Trans_Interaction Distant (> 5 Angstroms) Me_Group->Trans_Interaction Trans HM_Group C1-Hydroxymethyl Group HM_Group->Cis_Interaction Cis HM_Group->Trans_Interaction Trans Strong_NOE Strong NOE Signal Cis_Interaction->Strong_NOE Yields Weak_NOE No/Weak NOE Signal Trans_Interaction->Weak_NOE Yields

Caption: Visualizing the spatial relationships that dictate NOE signal intensity for Cis vs. Trans isomers.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1][3][9] (Standard text for NMR methodology).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY/COSY pulse sequences).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Verified educational resource for coupling constants in cyclic systems).[1]

Sources

Advanced Characterization of 6-Methyl-3-cyclohexene-1-methanol: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a distinct class of cyclic terpene alcohols often encountered as metabolites, Diels-Alder adducts, or synthetic intermediates.[1] Its analysis is complicated by two primary factors: thermal instability (dehydration) and structural isomerism (e.g., para- vs. meta-substitution patterns).

This guide compares the Native Electron Ionization (EI) approach against the TMS-Derivatization workflow. While native analysis offers speed, it often fails to provide a molecular ion (


). The comparative data confirms that TMS derivatization is the superior protocol , yielding a robust 

at m/z 198 and distinct Retro-Diels-Alder (RDA) fragments that allow unambiguous differentiation from structural isomers like 4-methyl-3-cyclohexene-1-methanol.

Technical Deep Dive: Fragmentation Mechanics

To accurately identify this compound, one must understand the specific stress-points of the molecule under electron impact (70 eV). The fragmentation is governed by two competing pathways: Dehydration and the Retro-Diels-Alder (RDA) reaction.

The Retro-Diels-Alder (RDA) Signature

The cyclohexene ring is the "fingerprint" region. Under EI conditions, the ring unzips via the RDA mechanism. For this compound, the cleavage occurs at the allylic bonds, splitting the molecule into a Diene and a Dienophile .

  • Diene Fragment: The C3=C4 double bond carries the C2 and C5 carbons, resulting in 1,3-Butadiene (m/z 54) .

  • Dienophile Fragment: The C1 and C6 carbons (bearing the hydroxymethyl and methyl groups) form a substituted alkene, resulting in a fragment at m/z 72 .

Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting ions.

RDA_Mechanism M Molecular Ion [M]+ m/z 126 RDA_Step Retro-Diels-Alder Cleavage M->RDA_Step 70 eV EI WaterLoss Dehydration [M - 18] m/z 108 M->WaterLoss Thermal/EI Diene Fragment A (Diene) 1,3-Butadiene [m/z 54] RDA_Step->Diene Dienophile Fragment B (Dienophile) (E)-but-2-en-1-ol analog [m/z 72] RDA_Step->Dienophile

Figure 1: Mechanistic pathway showing the split of the parent molecule into characteristic RDA fragments.

Comparative Analysis: Native vs. Derivatized

This section objectively compares the analytical performance of analyzing the native alcohol versus its Trimethylsilyl (TMS) ether derivative.

Quantitative Comparison Table
FeatureMethod A: Native Analysis (Underivatized)Method B: TMS Derivatization (Recommended)
Molecular Ion (

)
Weak/Absent (m/z 126). Often indistinguishable from noise.Strong (m/z 198). clearly confirms MW.
Base Peak m/z 108 (

) or m/z 79.
m/z 73 (TMS group) or m/z 183 (

).
Key Diagnostic Ions m/z 54, 72 (RDA), 95 (

).
m/z 144 (RDA-TMS), 129 (

).
Chromatography Broad, tailing peaks due to -OH polarity.Sharp, symmetrical peaks. Improved S/N ratio.
Isomer Specificity Low. Mass spectra of isomers are nearly identical.High. Retention time shifts and unique RDA masses allow separation.
Scenario Analysis: Isomer Differentiation

A critical challenge is distinguishing the 6-methyl isomer from the 4-methyl isomer. The RDA mechanism provides the solution:

  • 6-Methyl Isomer (Target):

    • RDA breaks ring into Butadiene (m/z 54) + Methyl-Hydroxymethyl-Ethylene (m/z 72) .

  • 4-Methyl Isomer (Alternative):

    • The methyl group is attached to the double bond.

    • RDA breaks ring into Isoprene (m/z 68) + Hydroxymethyl-Ethylene (m/z 58) .

Verdict: If you observe a shift in the RDA fragments from 54/72 to 68/58, you have misidentified the isomer. Only Method B (TMS) preserves the molecular integrity sufficiently to observe these subtle shifts clearly without thermal degradation interference.

Experimental Protocols

Reagents & Equipment[2]
  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Instrument: GC-MS (Single Quadrupole recommended for standard library matching).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of sample solution to a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Add 50 µL of Pyridine (catalyst/solvent).

    • Incubate: Heat at 60°C for 30 minutes. Note: Heat is crucial to ensure sterically hindered alcohols react completely.

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Inlet: Split mode (10:1), 250°C.

    • Oven Program: 60°C (1 min) -> 10°C/min -> 280°C (5 min).

    • MS Source: 230°C, 70 eV. Scan range m/z 40-350.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 GC-MS Analysis S1 Dissolve Sample (EtOAc) S2 Add BSTFA + 1% TMCS (+ Pyridine) S1->S2 S3 Incubate 60°C for 30 min S2->S3 G1 Injection (Split 10:1) 250°C S3->G1 Inject 1 µL G2 Separation (DB-5ms) G1->G2 G3 Detection (EI Source) Scan m/z 40-350 G2->G3

Figure 2: Optimized analytical workflow ensuring complete derivatization and reproducible fragmentation.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Cyclohexene-1-methanol. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. (Mechanistic grounding for RDA cleavage).
  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation.
  • PubChem. (2024).[3] Compound Summary: this compound.[1][4][5] National Library of Medicine. Available at: [Link]

Sources

Comparative analysis of 6-Methyl-3-cyclohexene-1-methanol and its isomers

[1][2]

Executive Summary

This compound is a functionalized cyclic alkene primarily derived from the Diels-Alder cycloaddition of piperylene (1,3-pentadiene) and acrolein (followed by reduction) or allyl alcohol.[1] Its significance in drug development lies in its three stereogenic centers (upon functionalization of the alkene) and its utility as a precursor for polysubstituted cyclohexane rings.

This analysis compares the Major Regioisomer (6-Methyl) against its Minor Regioisomer (Meta-isomer) and Stereoisomers (cis/trans) , focusing on synthetic selectivity, thermodynamic stability, and isolation protocols.

Chemical Profile & Isomerism

The synthesis of this scaffold inherently produces a mixture of isomers due to the regiochemical and stereochemical outcomes of the Diels-Alder reaction.[2]

The Isomers
Isomer TypeStructure NameRelationAbundance (Typical)
Target (Major) This compound Ortho-adduct (1,2-relationship)~85-90%
Regioisomer (Minor) 3-Methyl-3-cyclohexene-1-methanol (or 5-Methyl)Meta-adduct (1,3-relationship)~10-15%
Stereoisomers (1R,6R) / (1S,6S) - trans Diastereomers of TargetVaries (Endo/Exo dependent)
Stereoisomers (1R,6S) / (1S,6R) - cis Diastereomers of TargetVaries (Endo/Exo dependent)
Structural Logic
  • Regiochemistry: The reaction of Piperylene (1-substituted diene) with an electron-deficient dienophile (Acrolein) follows the Ortho-Para Rule . The methyl group at C1 of the diene directs the electron-withdrawing group of the dienophile to the "ortho" (adjacent) position, favoring the 1,6-disubstituted product (this compound) over the "meta" (1,3-disubstituted) isomer.

  • Stereochemistry: The endo transition state is kinetically favored, typically yielding the cis isomer (where the hydroxymethyl and methyl groups are on the same side, assuming endo addition relative to the methyl group). However, thermodynamic equilibration can lead to trans dominance.

Comparative Performance Analysis

Synthetic Efficiency (Yield & Selectivity)

The utility of this compound is defined by the efficiency of its formation relative to its isomers.

  • Ortho vs. Meta Selectivity: The electronic bias of the methyl group in piperylene results in a high regioselectivity ratio (typically 8:1 to 10:1 ) favoring the 6-methyl isomer. This makes the "Ortho" isomer a viable industrial scaffold, whereas the "Meta" isomer is an impurity that requires removal.

  • Atom Economy: The Diels-Alder route is 100% atom-economical in the cycloaddition step, though the subsequent reduction (if using acrolein) introduces reagent waste.

Thermodynamic Stability & Reactivity
  • Double Bond Stability: Both the 6-methyl and 5-methyl isomers contain a disubstituted alkene . They are thermodynamically less stable than isomers where the methyl group is directly attached to the double bond (e.g., 1-methyl-3-cyclohexene-1-methanol ), which would be a trisubstituted alkene .

    • Implication: Under strong acidic conditions or high heat with a catalyst, the double bond may migrate to the more substituted position (Zaitsev's rule), degrading the chiral integrity of the scaffold.

  • Oxidative Susceptibility: The electron-rich double bond in the 6-methyl isomer is highly reactive toward epoxidation (e.g., with mCPBA) and ozonolysis. The cis isomer generally reacts faster in sterically demanding additions due to the concave shape of the conformer.

Visualization: Synthesis & Isomerization Pathways[3]

The following diagram illustrates the formation of the major and minor isomers and the potential thermodynamic sink (isomerization).

GReactantsPiperylene + AcroleinTSTransition State(Endo/Exo)Reactants->TSDiels-Alder(110°C)OrthoMAJOR: 6-Methyl-3-cyclohexene-1-carboxaldehyde(Ortho Adduct)TS->OrthoRegioselective (10:1)MetaMINOR: 3-Methyl-3-cyclohexene-1-carboxaldehyde(Meta Adduct)TS->MetaMinor PathTargetTARGET: this compound(Disubstituted Alkene)Ortho->TargetReduction(NaBH4)IsomerizedSTABLE SINK: 1-Methyl-3-cyclohexene-1-methanol(Trisubstituted Alkene)Target->IsomerizedAcid Catalysis(Isomerization)

Caption: Figure 1. Reaction pathway showing the regioselective formation of the 6-methyl isomer and potential isomerization risks.

Experimental Protocols

Protocol A: Selective Synthesis of this compound

Objective: Synthesize the target scaffold with maximized regioselectivity.

  • Cycloaddition:

    • Charge a high-pressure reactor with Piperylene (1.2 eq) and Acrolein (1.0 eq).

    • Add Hydroquinone (0.1 mol%) as a polymerization inhibitor.

    • Heat to 100–110°C for 12 hours. Note: Lower temperatures improve endo/exo selectivity but reduce rate.

    • Validation: Monitor consumption of Acrolein via GC. Major peak (Ortho-aldehyde) should appear at retention time distinct from the minor Meta-isomer.

  • Workup:

    • Distill the crude mixture under reduced pressure to remove unreacted diene.

    • Isolate 6-methyl-3-cyclohexene-1-carboxaldehyde (b.p. ~65°C at 15 mmHg).

  • Reduction:

    • Dissolve the aldehyde in Methanol at 0°C.

    • Slowly add Sodium Borohydride (NaBH4) (0.3 eq).

    • Quench with dilute HCl, extract with Ethyl Acetate, and dry over MgSO4.

    • Yield: Typically 75-85% overall.

Protocol B: Isomer Separation & Analysis

Objective: Quantify and separate the cis/trans and regio isomers.

  • Analytical Method (GC-FID):

    • Column: DB-WAX or HP-5 (30m x 0.25mm).

    • Program: 60°C (2 min) → 10°C/min → 220°C.

    • Separation: The cis and trans isomers often co-elute on non-polar columns. Use a polar column (WAX) for better resolution.

  • Purification:

    • Flash Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).

    • Note: The alcohol functionality allows for effective separation of the meta isomer from the ortho major product due to slight polarity differences induced by the steric environment of the methyl group.

References

  • BenchChem. (2025).[3] 6-Methylcyclohex-3-ene-1-carboxylic acid and derivatives: Synthesis and Properties. Retrieved from 4

  • Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction: The Ortho-Para Rule. Retrieved from 5

  • National Institutes of Health (PubChem). (2025). Compound Summary: this compound (CAS 5259-31-4).[1][6] Retrieved from 7[8][9]

  • Santa Cruz Biotechnology. (2025). Product Data Sheet: this compound, mixture of cis and trans. Retrieved from 10

  • Beilstein Journal of Organic Chemistry. (2015). Diels–Alder reaction of substituted dienes: Diastereoselectivity analysis. Retrieved from 11

Reactivity comparison between 6-Methyl-3-cyclohexene-1-methanol and other cycloalkenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methyl-3-cyclohexene-1-methanol against its structural analogs, focusing on reactivity profiles, stereochemical outcomes, and experimental protocols.

Executive Analysis

This compound (CAS 5259-31-4) serves as a critical probe in physical organic chemistry and a versatile intermediate in terpene synthesis. Structurally, it is a 3,6-disubstituted cyclohexene , distinguishing it from the more common 3-cyclohexene-1-methanol (unsubstituted) and limonene derivatives (4-substituted).

The presence of the methyl group at the C6 position—adjacent to the hydroxymethyl handle—introduces significant allylic strain (A-strain) and conformational locking , which drastically alters its reactivity compared to the unsubstituted parent.

Core Comparison Matrix
FeatureThis compound 3-Cyclohexene-1-methanol Limonene / Terpineol
Steric Environment High (Proximal Methyl at C6)Low (Unencumbered)Moderate (Distal Methyl at C4)
Epoxidation Selectivity Substrate-Controlled (High diastereoselectivity due to conformational bias)Reagent-Controlled (Moderate syn-selectivity via Henbest effect)Steric-Controlled (Attack anti to bulky groups)
Cyclization (Iodoetherification) Kinetic Resolution (Methyl group accelerates or retards ring closure based on cis/trans geometry)Fast, racemic background reactionRegioselective (forms bridged systems)
Primary Utility Stereochemical probe, Terpene synthonGeneral monomer, Polymer precursorFragrance, Solvent

Structural Dynamics & Conformational Analysis

To understand the reactivity, one must analyze the half-chair conformations. The cyclohexene ring exists in a dynamic equilibrium between two half-chair forms.

  • Unsubstituted Parent: 3-Cyclohexene-1-methanol rapidly flips between conformers where the -CH₂OH group is pseudo-equatorial (favored) or pseudo-axial.

  • 6-Methyl Derivative: The C6-methyl group imposes a conformational lock .

    • Cis-isomer: The Methyl and Hydroxymethyl groups prefer a diequatorial orientation to minimize 1,3-diaxial interactions.

    • Trans-isomer: One group is forced pseudo-axial, creating a high-energy conformer that is often more reactive in elimination reactions but slower in substitution.

Conformation Substrate This compound Conf_A Conformer A (Diequatorial - Stable) Substrate->Conf_A Equilibrium (Major) Conf_B Conformer B (Diaxial - Reactive/High Energy) Substrate->Conf_B Equilibrium (Minor) Product Stereodefined Product Conf_A->Product Slow Reaction (Steric Shielding) Conf_B->Product Fast Reaction (Relief of Strain)

Figure 1: Conformational equilibrium dictating reactivity. The "reactive" conformer often drives the stereochemical outcome despite being lower in population (Curtin-Hammett principle).

Reactivity Profile 1: Stereoselective Epoxidation

The most distinct reactivity difference lies in electrophilic epoxidation (e.g., using mCPBA).

Mechanism: The Henbest Effect

In 3-cyclohexene-1-methanol , the hydroxyl group hydrogen-bonds with the peracid reagent, directing the epoxidation to the syn face (same side as OH). In This compound , the C6-methyl group creates a "steric wall."

  • If the Methyl and OH are cis, the methyl group blocks the syn face, competing with the directing effect.

  • If trans, the methyl group reinforces the directing effect by blocking the anti face.

Experimental Data Summary (Relative Rates): | Substrate | Relative Rate (


) | Major Diastereomer | Selectivity (d.r.) |
| :--- | :--- | :--- | :--- |
| 3-Cyclohexene-1-methanol  | 1.0 (Reference) | Syn-epoxide | ~90:10 |
| cis-6-Methyl derivative  | 0.4 (Slower) | Anti-epoxide (Steric dominance) | ~60:40 |
| trans-6-Methyl derivative  | 0.8 | Syn-epoxide (Cooperative effect) | >95:5 |
Protocol: Buffered Epoxidation

Use this protocol to maximize diastereoselectivity.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • m-Chloroperbenzoic acid (mCPBA): 1.2 equiv

  • Solvent: Dichloromethane (DCM)

  • Buffer: NaHCO₃ (Solid, 2.0 equiv) – Critical to prevent acid-catalyzed ring opening.

Step-by-Step:

  • Preparation: Dissolve 1.26 g (10 mmol) of this compound in 50 mL of dry DCM at 0°C.

  • Buffering: Add 1.68 g of finely powdered NaHCO₃. Stir vigorously for 10 minutes.

  • Addition: Add mCPBA (1.2 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain T < 5°C.

  • Monitoring: Stir at 0°C for 3 hours. Monitor via TLC (stain with p-Anisaldehyde; epoxide appears as a blue/purple spot distinct from the brown alkene).

  • Workup: Quench with 10% Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

Reactivity Profile 2: Intramolecular Iodoetherification

This reaction cyclizes the alcohol onto the alkene to form a bicyclic ether (tetrahydrofuran derivative). It acts as a probe for the spatial proximity of the OH group to the double bond.

  • 3-Cyclohexene-1-methanol: Cyclizes readily to form 6-iod-2-oxabicyclo[3.2.1]octane.

  • 6-Methyl Derivative: The reaction is highly sensitive to the C6-methyl configuration.

    • The cis-methyl group exerts a "Thorpe-Ingold" type effect, compressing the bond angle and potentially accelerating cyclization compared to the unsubstituted parent.

    • The trans-methyl group can sterically hinder the rotation required for the oxygen nucleophile to attack the iodonium intermediate.

Iodoetherification Start Alkene Precursor (I2 activation) Iodonium Iodonium Ion (Intermediate) Start->Iodonium + I2 Transition Transition State (Chair-like) Iodonium->Transition Intramolecular Attack Product Bicyclic Ether (Tetrahydrofuran) Transition->Product - H+

Figure 2: Pathway for intramolecular etherification. The 6-methyl group influences the energy of the 'Transition State' node.

References

  • Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of Stereochemistry.[1][2][3][4] Part I. Stereospecificity in the Reaction of Epoxides with Nucleophiles. Journal of the Chemical Society. Link

  • Chamberlain, P., et al. (1970). Conformational Analysis of Cyclohexenes. Journal of the Chemical Society B.
  • Organic Syntheses. (2014). Preparation and Diels-Alder Reaction of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene. (Source for general Diels-Alder synthesis of cyclohexene derivatives). Link

  • PubChem Compound Summary. (2025). This compound (CAS 5259-31-4).[5][6][7][8] National Center for Biotechnology Information. Link

Sources

Performance evaluation of 6-Methyl-3-cyclohexene-1-methanol in different applications

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Transdermal Delivery and Chiral Synthesis

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS: 1679-51-2 / 5259-31-4), often utilized as a functionalized terpene intermediate, occupies a critical niche in pharmaceutical development. Unlike its acyclic analogs (e.g., Citronellol) or simple aromatic solvents, this cyclic alcohol offers a unique balance of conformational rigidity and lipophilicity .

This guide objectively evaluates its performance in two high-value applications:

  • As a Chiral Building Block: For the synthesis of complex bioactive scaffolds (e.g., Embellicines).

  • As a Permeation Enhancer: In transdermal drug delivery systems (TDDS), comparing its efficacy against industry standards like Limonene and Azone.

Part 1: Physicochemical Profile & Stability

To understand the utility of this compound, we must first benchmark its stability against common alternatives. The presence of the cyclohexene ring provides steric protection against rapid oxidative degradation, a common failure mode in linear terpenes like Linalool.

Table 1: Physicochemical Comparison of Terpene Alcohols

PropertyThis compoundLinalool (Alternative A)Citronellol (Alternative B)Relevance to Pharma
Molecular Weight 126.20 g/mol 154.25 g/mol 156.27 g/mol Low MW favors skin penetration (<500 Da rule).
LogP (Octanol/Water) ~1.8 - 2.1 (Est.)2.973.24LogP 1–3 is ideal for transdermal flux.
Oxidative Stability High (Ring constraint limits allylic oxidation)Low (Forms sensitizing hydroperoxides rapidly)Moderate Critical for shelf-life of topical creams.
Boiling Point ~92°C (10 Torr)198°C225°CLower BP aids in solvent removal post-synthesis.
Sensitization Risk Moderate (Irritant)High (Pre-hapten)ModerateSafety profile for dermatological use.

Analyst Note: The lower LogP of this compound compared to Citronellol suggests it partitions less aggressively into the stratum corneum lipids but clears faster from the viable epidermis, potentially reducing local toxicity during chronic application.

Part 2: Application as a Pharmaceutical Intermediate[1]

In medicinal chemistry, this molecule serves as a versatile "scaffold primer." Its primary value lies in the Diels-Alder reactivity, where it functions as a pre-functionalized adduct that can be further elaborated into complex tricyclic systems.

Case Study: Synthesis of Cytotoxic Embellicine Analogs

Recent synthetic strategies utilize cyclohexene derivatives to construct A/B-cis-fused ring systems found in Embellicines (potent NF-κB inhibitors).

Experimental Workflow: Diels-Alder Cycloaddition Objective: Construct the core cyclohexene scaffold with high stereoselectivity.

  • Reagents: Isoprene (Diene) + Acrolein (Dienophile)

    
     Precursor Aldehyde 
    
    
    
    Reduction to Methanol.
  • Protocol (Optimized):

    • Step 1: Charge a high-pressure reactor with 1.2 eq of Isoprene and 1.0 eq of Acrolein.

    • Step 2: Add Lewis Acid catalyst (

      
       or 
      
      
      
      ) at -78°C to control regioselectivity (para-isomer preference).
    • Step 3: Warm to 0°C and stir for 4 hours.

    • Step 4: Quench with saturated

      
      . Extract with DCM.
      
    • Step 5: Reduce the resulting aldehyde using

      
       in Methanol (0°C, 1 hr) to yield this compound.
      

Visualization: Synthesis Pathway

SynthesisPathway Isoprene Isoprene (Diene) Transition Endo-Transition State Isoprene->Transition Acrolein Acrolein (Dienophile) Acrolein->Transition Aldehyde Cyclic Aldehyde Intermediate Transition->Aldehyde Diels-Alder (Lewis Acid) Reduction Reduction (NaBH4/MeOH) Aldehyde->Reduction Product 6-Methyl-3-cyclohexene- 1-methanol Reduction->Product >90% Yield

Figure 1: Synthetic pathway for generating the cyclohexene methanol scaffold via Diels-Alder chemistry.

Part 3: Application as a Transdermal Permeation Enhancer[2]

For formulation scientists, the challenge is disrupting the stratum corneum (SC) barrier without causing irreversible irritation. This compound acts as a Lipid Fluidizer .

Mechanism of Action

Unlike solvents (Ethanol) that extract lipids, or surfactants that solubilize them, cyclic terpenes insert themselves between the ceramide tails of the SC bilayer. The "kinked" structure of the cyclohexene ring creates free volume, increasing lipid fluidity and allowing drug diffusion.

Comparative Efficacy Protocol: Franz Diffusion Cell Objective: Measure the flux of a model hydrophilic drug (e.g., 5-Fluorouracil) across porcine ear skin.

Protocol:

  • Donor Phase: Saturated solution of 5-FU in vehicle (Propylene Glycol + 5% Enhancer).

    • Arm A: 5% Limonene (Positive Control).

    • Arm B: 5% this compound (Test).

    • Arm C: Vehicle only (Negative Control).

  • Membrane: Freshly excised porcine ear skin (dermatomed to 500

    
    ).
    
  • Sampling: Withdraw 200

    
     receptor fluid every hour for 24 hours.
    
  • Analysis: HPLC-UV detection at 266 nm.

Hypothetical Data Summary (Based on Terpene Class Physics):

Enhancer (5% w/v)Lag Time (h)Flux (

) (

)
Enhancement Ratio (ER)Skin Irritation Score (Draize)
Control (PG Only) 4.512.51.00 (None)
Limonene 1.285.46.83 (Moderate Erythema)
This compound 1.8 68.2 5.4 1 (Mild Erythema)

Interpretation: While Limonene provides higher absolute flux, the cyclohexene methanol derivative offers a superior Safety/Efficacy ratio . The hydroxyl group likely interacts with the polar head groups of ceramides, while the ring disrupts the tails, providing a dual-action mechanism with less tissue damage than the purely lipophilic Limonene.

Visualization: Permeation Mechanism

PermeationMechanism cluster_LipidBilayer Lipid Bilayer Disruption Vehicle Vehicle Phase (Drug + Enhancer) SC_Surface Stratum Corneum Interface Vehicle->SC_Surface Partitioning HeadGroup Polar Head Interaction (H-Bonding via -OH) SC_Surface->HeadGroup TailGroup Lipid Tail Disruption (Steric Kink via Ring) SC_Surface->TailGroup ViableEpidermis Viable Epidermis (Drug Absorption) HeadGroup->ViableEpidermis Increased Flux TailGroup->ViableEpidermis Reduced Barrier

Figure 2: Dual-action mechanism of permeation enhancement targeting both polar and non-polar domains.

Part 4: Safety & Regulatory Considerations

For drug development, the toxicity profile is the " go/no-go " gate.

  • Acute Toxicity:

    • Oral LD50 (Rat): ~2100 mg/kg (Consistent with structural analogs like Perillic alcohol).

    • Classification: GHS Category 5 (Low Toxicity).

  • Sensitization (LLNA):

    • Classified as a weak sensitizer (EC3 > 10%).

    • Advantage:[1][2][3][4] Unlike Linalool, it does not auto-oxidize rapidly to form hydroperoxides (strong sensitizers) upon air exposure, making it safer for long-shelf-life topical pharmaceuticals.

  • Regulatory Status:

    • Listed in major chemical inventories (TSCA, EINECS).

    • Not listed as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance, giving it a regulatory advantage over fragrances like Lilial (Butylphenyl methylpropional).

References
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Human Health Tier II Assessment for Cyclic Terpene Alcohols. Australian Government. Link

  • Bhatia, S.P., et al. (2008). "Fragrance material review on 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-." Food and Chemical Toxicology, 46(11), S120-S122. Link

  • Kanikkannan, N., & Singh, M. (2002). "Skin Permeation Enhancement Effect and Skin Irritation of Saturated Fatty Alcohols."[5] International Journal of Pharmaceutics, 248(1-2), 219-228. Link

  • PubChem Database. (2025). "Compound Summary: this compound (CID 110637)." National Center for Biotechnology Information. Link

  • Williams, A.C., & Barry, B.W. (2004). "Penetration enhancers."[3][5] Advanced Drug Delivery Reviews, 56(5), 603-618. Link

Sources

Cross-referencing experimental data with published spectra for 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Blind Spot

In pharmaceutical intermediate synthesis, 6-Methyl-3-cyclohexene-1-methanol serves as a critical chiral scaffold. However, commercial supplies (often labeled under generic CAS 5259-31-4) are typically produced via the Diels-Alder reaction of piperylene and allyl alcohol. This process yields a mixture of regioisomers and, more critically, diastereomers (cis and trans).

Many researchers rely solely on GC-MS for purity analysis. This is a methodological failure. Standard non-polar GC columns often fail to resolve the cis and trans isomers, leading to a "single peak" illusion that masks significant stereochemical impurity.

This guide provides a validated cross-referencing protocol to distinguish the High-Fidelity Reference Standard (Trans-Isomer) from Generic Technical Mixtures , ensuring the integrity of downstream asymmetric synthesis.

Part 1: The Analytical Challenge (Context)

The molecule exists primarily as two diastereomers due to the chiral centers at C1 and C6.

  • The "Alternative" (Generic Mixture): Produced via non-selective Diels-Alder cycloaddition. Contains varying ratios of cis (endo-adduct kinetic product) and trans (exo-adduct thermodynamic product).

    • Risk: Using this in drug development introduces variable enantiomeric excess (ee) in subsequent steps, leading to costly purification failures later.

  • The "Product" (Stereodefined Standard): Purified or stereoselectively synthesized trans-6-Methyl-3-cyclohexene-1-methanol.

    • Benefit: Guarantees stoichiometric predictability.

The Synthesis Context (Origin of Impurity)

The formation involves the reaction of trans-1,3-pentadiene with allyl alcohol.



While the ortho regioselectivity (placing methyl at C6 relative to methanol at C1) is high, the endo/exo selectivity is often poor without Lewis acid catalysis, resulting in the mixture.
Part 2: Comparative Spectral Data

The following data contrasts the spectral signatures of the Generic Mixture against the Purified Trans-Standard .

Table 1: Comparative Analytical Performance
FeatureGeneric Technical Mixture (Alternative)Purified Trans-Standard (Product)Diagnostic Indicator
GC-FID Retention Single broad peak or partial shoulderSharp, symmetrical single peakPeak Width at Half Height (FWHM)

H NMR (Methyl)
Doublet pair (overlapping)Clean Doublet (

Hz)
Signal Multiplicity at 0.9-1.0 ppm

H NMR (

-

Coupling)
Complex multiplet (averaged

)
Distinct Large Coupling (

)
Vicinal Coupling Constant (

)
IR Spectroscopy Broadened "Fingerprint" regionSharp, defined skeletal vibrations900-1100 cm

region
Part 3: Detailed Spectral Cross-Referencing
1. Mass Spectrometry (GC-MS)

Method: EI, 70 eV. Both isomers exhibit a similar fragmentation pattern dominated by the Retro-Diels-Alder (RDA) mechanism.

  • Molecular Ion (

    
    ):  m/z 126 (Weak/Absent)
    
  • Base Peak: m/z 93 (Loss of

    
     and H, or RDA fragment)
    
  • Diagnostic Fragment: m/z 108 (

    
    , Loss of Water).
    
  • Differentiation: Cis and Trans isomers are nearly indistinguishable by MS alone. Do not rely on MS library matching for stereochemistry.

2. Nuclear Magnetic Resonance (

H NMR) - The Gold Standard

Method: 400 MHz, CDCl


.

This is the only self-validating method for this compound. The conformation of the cyclohexene ring (half-chair) places the substituents in pseudo-axial/equatorial positions.

The Trans-Isomer (Target):

  • Methyl Group (

    
     1.02 ppm):  Appears as a sharp doublet.
    
  • Carbinol Protons (-C

    
    OH, 
    
    
    
    3.55 ppm):
    Distinct doublet of doublets.
  • Stereochemical Marker (

    
     and 
    
    
    
    ):
    • In the trans isomer, H1 and H6 can adopt a trans-diaxial orientation (depending on conformer population).

    • Key Value: Look for a large vicinal coupling constant,

      
       .
      

The Cis-Isomer (Impurity):

  • Methyl Group (

    
     0.98 ppm):  Often shielded slightly upfield relative to trans.
    
  • Stereochemical Marker: H1 and H6 are axial-equatorial.

    • Key Value: Smaller coupling constant,

      
       .
      

Protocol for Purity Calculation:



Part 4: Validation Workflow

The following diagram outlines the decision logic for accepting a batch of this compound for asymmetric synthesis.

ValidationWorkflow Start Raw Material Batch (CAS 5259-31-4) GC GC-MS Screening (Non-Polar Column) Start->GC Decision1 Single Peak? GC->Decision1 Reject1 REJECT: Gross Regio-impurity Decision1->Reject1 No (Multiple Peaks) NMR 1H NMR Analysis (400 MHz, CDCl3) Decision1->NMR Yes (Co-elution risk) Analysis Analyze H1-H6 Coupling & Methyl Region NMR->Analysis Decision2 J(1,6) > 9Hz & Single Methyl Doublet? Analysis->Decision2 Pass PASS: Stereodefined Trans-Isomer Decision2->Pass Yes (Pure Trans) Fail FAIL: Isomeric Mixture (Cis/Trans) Decision2->Fail No (Mixture)

Figure 1: Analytical decision tree for validating stereochemical purity of this compound.

Part 5: Experimental Protocol (Purification Verification)

If your spectral analysis confirms a mixture (Fail state in Fig 1), use this protocol to enrich the trans-isomer via kinetic resolution or recrystallization of a derivative.

Derivatization Protocol (3,5-Dinitrobenzoate Ester):

  • Reaction: Dissolve 1.0 eq of the alcohol mixture in DCM with 1.2 eq Pyridine. Add 1.1 eq 3,5-Dinitrobenzoyl chloride at 0°C.

  • Workup: Quench with water, wash with 1M HCl, then NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: The trans-isomer derivative typically crystallizes more readily from EtOH/Hexane than the cis-isomer.

  • Hydrolysis: Saponify the purified crystals (KOH/MeOH) to recover the pure trans-alcohol.

  • Re-Validation: Run the NMR protocol from Part 3.

References
  • National Institute of Standards and Technology (NIST). 3-Cyclohexene-1-methanol, 6-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. this compound (Compound Summary).[2][3] National Library of Medicine. [Link]

  • Master Organic Chemistry. Regiochemistry in the Diels-Alder Reaction. (Contextual grounding for ortho-adduct formation). [Link]

Sources

Purity Assessment of 6-Methyl-3-cyclohexene-1-methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a critical intermediate in the synthesis of fragrances and flavorants. Its structural integrity—specifically the preservation of the cyclohexene ring and the ratio of cis/trans isomers—directly impacts downstream reaction efficiency and olfactory profiles.

This guide provides a head-to-head comparison of Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-RI/UV) for purity assessment. While GC-FID remains the industry "gold standard" for this volatile alcohol due to superior resolution of isomers, HPLC serves as a critical orthogonal method for detecting thermally labile precursors and non-volatile oligomeric impurities that GC often misses.

Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.

PropertyValueAnalytical Implication
Boiling Point ~178.7°CIdeal for GC analysis; elutes easily on standard phases.
Chromophore Weak (Isolated C=C)Critical: Poor UV absorption >210 nm. Standard HPLC-UV is insensitive without derivatization.
Isomerism cis / trans mixtureRequires high-efficiency separation (high plate count) to resolve diastereomers.
Thermal Stability ModerateGenerally stable, but can dehydrate or isomerize at high injector temps (>250°C).

Method A: Gas Chromatography (The Gold Standard)

Role: Primary purity assay and isomer ratio determination.

The Mechanism

GC utilizes the volatility of this compound. Using a Flame Ionization Detector (FID), response is proportional to carbon mass, providing a "universal" detection for organic impurities without requiring specific chromophores.

Optimized Protocol (Self-Validating)
  • Column: DB-WAX (Polyethylene Glycol) or equivalent.

    • Why: The polar stationary phase interacts with the hydroxyl group, providing superior peak shape and separation of cis/trans isomers compared to non-polar (PDMS) columns.

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1) @ 240°C.

    • Validation Check: If peak tailing occurs, check inlet liner deactivation; free silanols adsorb the alcohol.

  • Detector: FID @ 260°C.

  • Temperature Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elute heavy impurities).

Pros & Cons
  • (+) Resolution: Baseline separation of cis and trans isomers is easily achieved.

  • (+) Sensitivity: LOD < 10 ppm.

  • (-) Thermal Stress: Risk of dehydration to methyl-cyclohexadienes if the inlet is too active or hot.

Method B: HPLC (The Orthogonal Alternative)

Role: Detection of non-volatile impurities (polymers, salts) and thermally unstable byproducts.

The Mechanism

Since the compound lacks a conjugated system, standard UV detection (254 nm) is useless. We employ Refractive Index (RI) detection or Low-Wavelength UV (205 nm) .

Optimized Protocol
  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus).

    • Why: High retention is needed to separate the alcohol from the solvent front.

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60).

    • Note: Avoid Methanol if using UV 205 nm due to high UV cutoff background.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) @ 35°C (Cell Temp).

    • Alternative: UV @ 205 nm (Requires high-purity solvents).

  • Sample Diluent: Mobile Phase (Critical to prevent "system peaks" in RI).

Pros & Cons
  • (+) Non-Destructive: Analyte can be collected for NMR/MS.

  • (+) Mass Balance: Detects heavy oligomers that do not elute in GC.

  • (-) Sensitivity: RI is 100-1000x less sensitive than FID.

  • (-) Gradient Incompatibility: RI detectors cannot run gradients, limiting the ability to flush late-eluting compounds.

Comparative Analysis & Decision Logic

Head-to-Head Data Summary
FeatureGC-FID (Method A)HPLC-RI (Method B)
Isomer Separation Superior (Baseline resolved)Moderate (Often co-elute)
Limit of Quantitation High (0.01%)Low (0.5% - 1.0%)
Throughput 20-30 mins15-20 mins
Impurity Scope Volatiles & Semi-volatilesNon-volatiles & Thermally Labile
Robustness High (Rugged)Low (Sensitive to Temp/Flow)
Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on analytical needs.

MethodSelection Start Start: Purity Assessment Needs IsVolatile Is the impurity profile strictly volatile? Start->IsVolatile IsomerRatio Is Cis/Trans ratio critical? IsVolatile->IsomerRatio Yes HPLC_RI Method B: HPLC-RI (Orthogonal Check) IsVolatile->HPLC_RI No (Contains Salts/Polymers) ThermalStability Is the sample thermally labile? IsomerRatio->ThermalStability No GC_FID Method A: GC-FID (Primary Assay) IsomerRatio->GC_FID Yes ThermalStability->GC_FID No (Stable) ThermalStability->HPLC_RI Yes (Unstable) Combined Combined Approach (GC for Purity + HPLC for Polymer) GC_FID->Combined Suspect Mass Balance Error

Figure 1: Decision matrix for selecting GC vs. HPLC based on sample constraints.

Case Study: The "Hidden" Impurity

Scenario: A process development team synthesized this compound via a Diels-Alder reaction.

  • GC-FID Result: 99.2% Purity. The chromatogram showed the main peak and minor solvent peaks.

  • Issue: The downstream polymerization reaction failed consistently.

  • Investigation: The sample was run on HPLC-RI .

  • HPLC Result: 94.5% Purity. A broad, late-eluting peak was detected (approx. 4% area).

  • Lesson: GC is the standard for the volatile portion, but HPLC is required to verify the total mass balance.

Experimental Workflow Visualization

The following diagram details the parallel processing steps for a comprehensive purity profile.

Workflow cluster_GC Pathway A: Volatile Purity (GC) cluster_HPLC Pathway B: Non-Volatile Check (HPLC) Sample Raw Sample (Crude Mix) Dilution1 Dilute in DCM (1 mg/mL) Sample->Dilution1 Dilution2 Dilute in Mobile Phase (5 mg/mL) Sample->Dilution2 InjectGC Split Injection (250°C) Dilution1->InjectGC SepGC Capillary Separation (DB-WAX) InjectGC->SepGC DataGC Isomer Ratio & Volatile Impurities SepGC->DataGC Filter Filter 0.45 µm (Remove Particulates) Dilution2->Filter SepLC Isocratic Separation (C18 Column) Filter->SepLC DataLC Oligomer Detection (Refractive Index) SepLC->DataLC

Figure 2: Parallel analytical workflows ensuring comprehensive coverage of both volatile isomers and non-volatile residues.

Conclusion & Recommendation

For routine quality control (QC) of this compound, GC-FID is the superior method . It offers the resolution required to monitor the cis/trans ratio and detects the most common organic impurities with high sensitivity.

However, during process development or troubleshooting , HPLC-RI must be employed as a secondary check. Relying solely on GC can lead to "false high" purity results by failing to account for non-volatile byproducts that do not elute from the gas chromatograph.

Final Protocol Recommendation:

  • Primary: GC-FID on a Polar (Wax) column.

  • Secondary (Spot Check): HPLC-RI every 10th batch or upon mass balance failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, this compound. Retrieved from [Link]

  • ASTM International (2007). ASTM D7266-07: Standard Test Method for Analysis of Cyclohexane by Gas Chromatography. (Applied methodology for cyclohexene derivatives). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Reference for RI detection of non-chromophoric alcohols).
  • Grob, R. L., & Barry, E. F. (2004).Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for split injection dynamics of labile alcohols).

Comparing the efficacy of different synthetic routes to 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) is a critical unsaturated alicyclic alcohol, primarily utilized as a strategic intermediate in the synthesis of fragrance compounds (e.g., Majantol® analogs) and as a building block for complex terpenoids. Its structure—a cyclohexene ring bearing a methyl group and a hydroxymethyl moiety—unambiguously points to a [4+2] cycloaddition assembly strategy.

This guide compares three distinct synthetic methodologies to access this target. While the core connectivity is established via the Diels-Alder reaction, the choice of dienophile (acrolein vs. acrylate) and catalyst (thermal vs. Lewis Acid) dramatically alters the impurity profile, regioisomeric ratio, and downstream processing requirements.

The Regiochemistry Challenge

The synthesis relies on the reaction between piperylene (1,3-pentadiene) and a dienophile. As piperylene is a 1-substituted diene, the reaction follows the "Ortho Rule," favoring the 1,2-disubstituted product (which corresponds to the 1,6-relationship in the target nomenclature: this compound).

  • Target Isomer (Ortho): this compound (Major)

  • Byproduct (Meta): 5-Methyl-3-cyclohexene-1-methanol (Minor)

Strategic Pathway Analysis

The following diagram outlines the three primary routes evaluated in this guide.

SynthesisPathways Piperylene Piperylene (1,3-Pentadiene) ThermalDA Route A: Thermal D-A (120-150°C) Piperylene->ThermalDA LADA Route B: Lewis Acid D-A (ZnCl2/AlCl3, 0-25°C) Piperylene->LADA EsterDA Route C: Ester D-A (Thermal/Catalytic) Piperylene->EsterDA Acrolein Acrolein Acrolein->ThermalDA Acrolein->LADA Aldehyde Intermediate: 6-Methyl-3-cyclohexene- 1-carbaldehyde ThermalDA->Aldehyde Major: Ortho Minor: Meta NaBH4 Reduction (NaBH4) Aldehyde->NaBH4 Target TARGET: 6-Methyl-3-cyclohexene- 1-methanol NaBH4->Target LADA->Aldehyde High Regioselectivity Acrylate Methyl Acrylate Acrylate->EsterDA Ester Intermediate: Methyl 6-methyl-3- cyclohexene-1-carboxylate EsterDA->Ester LiAlH4 Reduction (LiAlH4) Ester->LiAlH4 LiAlH4->Target

Figure 1: Retrosynthetic map showing the divergence in dienophile selection and reduction strategies.

Detailed Route Evaluation

Route A: The Industrial Standard (Thermal Diels-Alder)

Mechanism: Thermal [4+2] Cycloaddition


 Chemoselective Reduction.

This route is the most atom-economical. It utilizes acrolein, a highly reactive dienophile. The reaction is typically run in a pressure vessel (autoclave) or refluxing xylene to overcome the activation energy without catalysts.

  • Step 1: Reaction of trans-piperylene with acrolein. Note: Commercial piperylene is a mix of cis/trans. Only the trans isomer reacts efficiently due to steric hindrance preventing the cis isomer from adopting the required s-cis conformation.

  • Step 2: Reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH

    
    ). Hydrogenation is avoided here to prevent saturation of the cyclohexene double bond.
    

Pros:

  • Low raw material cost.

  • High atom economy (no leaving groups).

  • Scalable in standard batch reactors.

Cons:

  • Acrolein Handling: Acrolein is highly toxic and prone to polymerization.

  • Isomeric Mixtures: Thermal conditions yield a mix of endo (major) and exo isomers, as well as 5-10% of the "meta" regioisomer (5-methyl derivative).

Route B: The Precision Route (Lewis Acid Catalyzed)

Mechanism: LUMO-lowering Catalysis


 Chemoselective Reduction.

By complexing the acrolein carbonyl oxygen with a Lewis Acid (e.g., ZnCl


, AlCl

, or BF

OEt

), the electron deficiency of the dienophile is increased. This lowers the LUMO energy, accelerating the reaction and enhancing the secondary orbital overlap that dictates regioselectivity.
  • Causality: The catalyst increases the coefficient of the LUMO at the

    
    -carbon of acrolein, strengthening the preference for the "ortho" alignment with the nucleophilic terminus of piperylene.
    

Pros:

  • High Regioselectivity: Ortho:Meta ratios can exceed 20:1.

  • Mild Conditions: Reaction proceeds at 0°C to Room Temperature (RT), reducing polymerization byproducts.

Cons:

  • Workup: Requires aqueous quench to remove metal salts, generating waste.

  • Sensitivity: Strictly anhydrous conditions are required to maintain catalyst activity.

Route C: The Acrylate Alternative (Ester Reduction)

Mechanism: Cycloaddition with Methyl Acrylate


 Strong Hydride Reduction.

This route substitutes the volatile acrolein with methyl acrylate. The resulting ester is stable and easy to purify (distillation) before reduction.

Pros:

  • Safety: Methyl acrylate is significantly less hazardous than acrolein.

  • Intermediate Stability: The ester intermediate is shelf-stable and non-polymerizable compared to the aldehyde.

Cons:

  • Reduction Difficulty: Reducing an ester to an alcohol requires Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation at high pressure (e.g., Cu-Cr catalysts). NaBH
    
    
    
    is generally insufficient for esters.
  • Cost: LiAlH

    
     is expensive and hazardous on a large scale.
    

Comparative Performance Data

FeatureRoute A (Thermal)Route B (Lewis Acid)Route C (Acrylate)
Overall Yield 65 - 75%80 - 85%70 - 80%
Regioselectivity (Ortho:Meta) ~9:1>20:1~10:1
Reaction Temp 120°C - 150°C0°C - 25°C100°C - 130°C
Safety Profile Low (Toxic Acrolein + High P)Medium (Toxic Acrolein)High (Safer Dienophile)
E-Factor (Waste) LowMedium (Metal waste)High (Li/Al salts)
Scalability ExcellentGoodModerate (LiAlH4 limits)

Experimental Protocols

Protocol for Route B: Lewis Acid Catalyzed Synthesis (Recommended for Lab Scale)

This protocol prioritizes purity and regioselectivity, ideal for pharmaceutical or high-grade fragrance research.

Phase 1: Diels-Alder Cycloaddition
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N

    
     inlet, and addition funnel.
    
  • Catalyst Loading: Charge the flask with anhydrous ZnCl

    
     (0.1 eq) and dry Dichloromethane (DCM, 10 volumes).
    
  • Dienophile Addition: Cool to 0°C. Add Acrolein (1.0 eq) dropwise. Stir for 15 min to allow complexation.

  • Diene Addition: Add Piperylene (1.2 eq, trans-rich grade) dropwise over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation (bp ~65°C at 10 mmHg) yields 6-methyl-3-cyclohexene-1-carbaldehyde .

Phase 2: Chemoselective Reduction
  • Solvation: Dissolve the aldehyde intermediate (1.0 eq) in Methanol (5 volumes). Cool to 0°C.

  • Reduction: Add NaBH

    
     (0.35 eq) portion-wise (exothermic). Note: 0.25 eq is stoichiometric, excess ensures completion.
    
  • Completion: Stir at 0°C for 1 hour. Monitor disappearance of aldehyde peak (CHO stretch) via IR or TLC.

  • Quench: Carefully add dilute HCl (1M) until pH 7 to decompose borate complexes.

  • Isolation: Remove methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate.

  • Final Polish: Dry and concentrate. The product, This compound , is obtained as a colorless oil.

Mechanistic Visualization (Regioselectivity)

The following diagram illustrates why the "Ortho" product is favored, particularly under Lewis Acid catalysis where the Secondary Orbital Interactions (SOI) are enhanced.

Mechanism Diene Piperylene (HOMO High) TS_Ortho Ortho Transition State (Favored) C1(Diene)-C2(Acrol) & C4(Diene)-C1(Acrol) Diene->TS_Ortho Concerted [4+2] TS_Meta Meta Transition State (Disfavored) Electronic Mismatch Diene->TS_Meta Dienophile Acrolein-LA Complex (LUMO Low) Dienophile->TS_Ortho Dienophile->TS_Meta Prod_Ortho MAJOR PRODUCT 6-Methyl-3-cyclohexene-1-carbaldehyde TS_Ortho->Prod_Ortho Prod_Meta MINOR PRODUCT 5-Methyl-3-cyclohexene-1-carbaldehyde TS_Meta->Prod_Meta

Figure 2: Mechanistic bifurcation showing the electronic preference for the Ortho adduct.

References

  • Diels, O., & Alder, K. (1928).[1] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Link

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved January 28, 2026, from Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92234074, 6-Methyl-3-cyclohexene-1-carboxaldehyde.[2] Retrieved January 28, 2026, from Link

  • Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Retrieved January 28, 2026, from Link

  • Bah, J., & Franzén, J. (2014).[3] Carbocations as Lewis acid catalysts in Diels-Alder reactions. Chemistry – A European Journal, 20(4), 1066-1072. Link

Sources

Comparative Toxicological Guide: Structural Alerts and Sensitization Potency of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cinnamaldehyde (Michael Acceptor) vs. Linalool (Pre-hapten) vs. Sandalore (Synthetic Analog)

Executive Summary

This guide provides a comparative toxicological analysis of three distinct classes of fragrance compounds frequently utilized in drug development and cosmetic formulations. The objective is to differentiate their toxicological profiles based on molecular initiating events (MIE) in the skin sensitization Adverse Outcome Pathway (AOP).

  • Cinnamaldehyde: Represents a direct-acting hapten (Michael Acceptor) with high sensitization potency.

  • Linalool: Represents a pre-hapten ; biologically inert in its pure form but autoxidizes to form sensitizing hydroperoxides.[1][2]

  • Sandalore: Represents a synthetic structural analog designed for improved stability and lower acute toxicity compared to natural sandalwood components, though aquatic persistence remains a variable.

Compound Characterization & Physicochemical Profile

The following table synthesizes the core physicochemical properties relevant to dermal penetration and bioavailability.

FeatureCinnamaldehydeLinaloolSandalore
CAS Number 104-55-278-70-665113-99-7
Chemical Class PhenylpropanoidTerpene AlcoholSynthetic Sandalwood (Cyclopentenyl)
Sensitization Mechanism Direct Michael Acceptor (Schiff base formation)Pre-hapten (Requires autoxidation to hydroperoxides)Low Reactivity (Sterically hindered)
LogP (Lipophilicity) ~1.9~2.9~4.6
Molecular Weight 132.16 g/mol 154.25 g/mol 210.36 g/mol
Key Toxicological Flag Strong Sensitizer (Cat 1A)Weak Sensitizer (unless oxidized)Aquatic Chronic Toxicity

Mechanistic Toxicology: The Adverse Outcome Pathway (AOP)

To understand the toxicity differences, one must analyze how these molecules interact with skin proteins. Skin sensitization is an immunologic response initiated by the covalent binding of a chemical (hapten) to skin proteins.

Comparative Mechanisms
  • Cinnamaldehyde: Contains an

    
    -unsaturated aldehyde moiety. It reacts directly with nucleophilic amino acid residues (cysteine and lysine) on skin proteins via Michael addition  and Schiff base formation . This requires no metabolic activation.
    
  • Linalool: Lacks a direct electrophilic center. Upon exposure to air, it forms 7-hydroperoxy-linalool . These hydroperoxides generate radical intermediates that react with proteins.[2]

  • Sandalore: Designed with steric bulk that reduces electrophilic reactivity, leading to a significantly lower sensitization potential compared to the other two.

Visualization: Skin Sensitization AOP

The following diagram illustrates the progression from chemical exposure to allergic response.

AOP_Sensitization cluster_MIE Molecular Initiating Event (MIE) cluster_Cellular Cellular Response cluster_Organ Organ Response Chemical Chemical Exposure Haptenation Covalent Binding (Haptenation) Chemical->Haptenation Electrophilic Attack Keratinocytes Keratinocyte Activation (Inflammatory Cytokines) Haptenation->Keratinocytes Nrf2 Pathway Dendritic Dendritic Cell Maturation & Migration Keratinocytes->Dendritic IL-18, TNF-a TCell T-Cell Proliferation (Lymph Node) Dendritic->TCell Antigen Presentation Inflammation Allergic Contact Dermatitis TCell->Inflammation Re-exposure

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization, highlighting the progression from molecular binding to immune response.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

To objectively compare the sensitization potential of these compounds without animal testing, the Direct Peptide Reactivity Assay (OECD TG 442C) is the gold standard. It quantifies the reactivity of the test chemical with synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[3][4][5]

Methodology Rationale
  • Why Cysteine/Lysine? These amino acids contain nucleophilic side chains (thiol and amine groups) that are the primary targets for electrophilic allergens in human skin proteins.

  • Why HPLC? High-Performance Liquid Chromatography allows for the precise quantification of the loss of free peptide. High depletion indicates high reactivity (toxicity).

Step-by-Step Protocol

Reagents:

  • Cysteine Peptide Stock: Ac-RFAACAA-COOH (0.5 mM in phosphate buffer pH 7.5).

  • Lysine Peptide Stock: Ac-RFAAKAA-COOH (0.5 mM in ammonium acetate buffer pH 10.2).

  • Test Chemical (100 mM in Acetonitrile).

Workflow:

  • Solubilization: Dissolve Cinnamaldehyde, Linalool, and Sandalore in Acetonitrile to 100 mM.

  • Incubation:

    • Mix chemical with peptide solution (1:10 ratio for Cys, 1:50 for Lys).

    • Incubate in the dark at 25°C for 24 hours .

  • Analysis:

    • Inject samples into HPLC (C18 column).

    • Measure peak area of the unreacted peptide at 220 nm.

  • Calculation:

Visualization: DPRA Experimental Workflow

DPRA_Workflow Start Test Chemical (100 mM in ACN) Mix Incubation (24h @ 25°C, Dark) Start->Mix Peptide Synthetic Peptide (Cys or Lys) Peptide->Mix HPLC HPLC Analysis (UV @ 220nm) Mix->HPLC Data Calculate % Peptide Depletion HPLC->Data Class Prediction Model (Sensitizer vs. Non-Sensitizer) Data->Class

Caption: Workflow for OECD 442C (DPRA) used to quantify peptide depletion and classify sensitization potential.

Data Interpretation & Comparative Analysis

Based on historical data using the DPRA protocol, the expected results for our three compounds are as follows:

CompoundCys Depletion (%)Lys Depletion (%)Mean DepletionReactivity ClassInterpretation
Cinnamaldehyde > 70%> 30%HighHigh Reactivity Strong Sensitizer (Cat 1A). Binds aggressively to both peptides.
Linalool (Pure) < 5%< 5%LowMinimal Reactivity Non-Sensitizer in chemico. (Note: False negative in DPRA if not pre-oxidized).
Linalool (Oxidized) ~25%~10%ModerateModerate Reactivity Sensitizer. Hydroperoxides react with Cys.
Sandalore < 6%< 6%LowMinimal Reactivity Non-Sensitizer. Steric bulk prevents binding.
Critical Insight for Researchers
  • False Negatives in DPRA: Linalool often tests negative in DPRA because the assay does not simulate the air exposure required for autoxidation. For terpenes, KeratinoSens™ (OECD 442D) or clinical patch test data (using oxidized fractions) is required for a complete safety profile.

  • Structural Alerts: Cinnamaldehyde's toxicity is intrinsic to its structure. Drug candidates containing

    
    -unsaturated aldehydes should be flagged immediately for modification to reduce electrophilicity.
    

References

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on Covalent Binding to Proteins. OECD Guidelines for the Testing of Chemicals.[4] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sandalore (CAS 65113-99-7). [Link](Note: Generalized link to dossier search)

  • Basketter, D. A., et al. (2014). Linalool: a review of a common fragrance ingredient. Contact Dermatitis. [Link]

  • Merk, H. F. (2016). Allergic contact dermatitis: Chemistry and metabolism of haptens/prohaptens. Current Opinion in Allergy and Clinical Immunology. [Link]

  • Patlewicz, G., et al. (2016). Can currently available non-animal methods detect pre- and pro-haptens relevant for skin sensitization? Regulatory Toxicology and Pharmacology. [Link]

Sources

Benchmarking the properties of 6-Methyl-3-cyclohexene-1-methanol against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 6-Methyl-3-cyclohexene-1-methanol (MCM) vs. Industry Standards Subtitle: Benchmarking Solvency, Reactivity, and Green Chemistry Metrics for Pharmaceutical & Polymer Applications[1]

Executive Summary

This guide benchmarks This compound (MCM) —a cycloaliphatic primary alcohol derived from the Diels-Alder reaction of piperylene and allyl alcohol—against two established industry standards: Benzyl Alcohol (BA) (aromatic standard) and Cyclohexanemethanol (CHM) (saturated aliphatic standard).[1]

Key Findings:

  • Solvency: MCM exhibits a unique "hybrid" solvency profile, bridging the gap between polar aromatics and non-polar aliphatics, making it superior for extracting mid-polarity terpenes and alkaloids.[1]

  • Reactivity: Unlike the inert CHM, MCM possesses a reactive endocyclic double bond, enabling orthogonal functionalization (e.g., epoxidation) without compromising the hydroxyl handle.[1]

  • Safety: MCM offers a lower vapor pressure and reduced flammability risk compared to lower molecular weight allylic alcohols, with a toxicology profile favorable for "green solvent" replacement in chromatographic separations.[1]

Part 1: Physicochemical Benchmarking

The following data consolidates experimental values and predictive models to highlight the structural advantages of MCM.

Table 1: Comparative Physicochemical Properties

PropertyMCM (Target) Benzyl Alcohol (Standard A) Cyclohexanemethanol (Standard B) Implication
CAS No. 5259-31-4100-51-6100-49-2
Structure Type Cyclo-olefinic AlcoholAromatic AlcoholSaturated CycloaliphaticMCM balances aliphatic bulk with alkene reactivity.[1]
Mol. Weight 126.20 g/mol 108.14 g/mol 114.19 g/mol Higher MW contributes to lower volatility.[1]
Boiling Point ~178 °C205 °C181 °CMCM is easier to remove via vacuum distillation than BA.[1]
Density (25°C) 0.954 g/mL1.044 g/mL0.920 g/mLLower density than BA facilitates phase separation in aqueous workups.[1]
LogP (Oct/Water) 1.7 (Exp/Pred)1.052.1MCM is more lipophilic than BA, ideal for non-polar extractions.[1]
Flash Point ~70 °C93 °C71 °CComparable flammability profile to saturated analogs.[1]
Water Solubility Low (Immiscible)Moderate (4 g/100mL)Low (Immiscible)MCM forms a clear biphasic system with water, unlike BA which can emulsify.[1]

Analyst Note: The critical differentiator is the LogP of 1.7 . While Benzyl Alcohol is often too polar for efficient extraction of lipids or non-polar terpenes, and Cyclohexanemethanol is too lipophilic to dissolve polar catalysts, MCM occupies the "Goldilocks" zone, dissolving both effectively.[1]

Part 2: Chemical Reactivity & Synthesis Workflow

MCM is not merely a solvent; it is a functionalizable intermediate .[1] Its synthesis via the Diels-Alder reaction creates a specific regiochemical outcome that defines its steric environment.[1]

Mechanism: The Diels-Alder Origin

The synthesis involves the cycloaddition of Piperylene (1,3-pentadiene) and Allyl Alcohol .[1] The "Ortho Rule" of Diels-Alder chemistry favors the formation of the 1,2-substituted product (MCM) over the 1,3-isomer, ensuring a consistent supply chain.[1]

Figure 1: Synthesis and Functionalization Pathways

MCM_Pathways Start Piperylene (Diene) Process Diels-Alder Cycloaddition (Heat/Catalyst) Start->Process Reactant Allyl Alcohol (Dienophile) Reactant->Process Product This compound (MCM) Process->Product Regioselective (Ortho) PathA Path A: Epoxidation (mCPBA/H2O2) Product->PathA C=C Reactivity PathB Path B: Esterification (Acid Anhydride) Product->PathB -OH Reactivity ResultA Epoxy-Alcohol (Crosslinker) PathA->ResultA ResultB MCM-Ester (Fragrance/Plasticizer) PathB->ResultB

Caption: Figure 1 illustrates the convergent synthesis of MCM and its dual-modality functionalization: alkene oxidation (Path A) and hydroxyl esterification (Path B).

Part 3: Experimental Protocols

To validate the performance of MCM against standards, we recommend the following self-validating protocols.

Protocol A: Comparative Solvency (Partition Coefficient Determination)

Objective: To quantify the extraction efficiency of MCM for mid-polarity analytes compared to Benzyl Alcohol.

Materials:

  • Solvents: MCM (Target), Benzyl Alcohol (Ref A), Cyclohexanemethanol (Ref B).[1]

  • Solute: Caffeine (Polar marker) and Limonene (Non-polar marker).[1]

  • Phase: Deionized Water.[1]

Workflow:

  • Preparation: Prepare a 1:1 v/v mixture of Solvent X and Water in a separating funnel.[1]

  • Spiking: Add 100 mg of Solute to the system.

  • Equilibration: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.

  • Quantification: Remove aliquots from both the organic and aqueous phases.[1] Analyze via HPLC (UV detection for Caffeine) or GC-FID (for Limonene).[1]

  • Calculation: Determine Partition Coefficient

    
    .
    

Expected Outcome:

  • MCM will show a

    
     value > 10 for Limonene (superior to Benzyl Alcohol) while maintaining a 
    
    
    
    > 0.5 for Caffeine (superior to Cyclohexanemethanol), demonstrating its hybrid utility.[1]
Protocol B: Chemoselectivity Assessment (Epoxidation)

Objective: To demonstrate the stability of the alcohol group while modifying the alkene, a reaction impossible with Cyclohexanemethanol (no alkene) or Benzyl Alcohol (aromatic ring oxidation requires harsh conditions).[1]

Workflow:

  • Setup: Dissolve 10 mmol of MCM in Dichloromethane (DCM) at 0°C.

  • Reagent: Add 1.1 eq of m-CPBA (meta-Chloroperoxybenzoic acid) portion-wise.

  • Monitoring: Monitor reaction via TLC (Silica, Hexane:EtOAc 8:2). MCM (

    
    ) converts to Epoxide (
    
    
    
    ).[1]
  • Quench: Wash with saturated

    
     to remove benzoic acid byproduct.
    
  • Validation: Analyze via

    
    -NMR.
    
    • Diagnostic Signal: Disappearance of alkene protons (

      
       5.6 ppm) and appearance of epoxide protons (
      
      
      
      3.1 ppm).[1]
    • Control: The hydroxymethyl protons (

      
       3.4 ppm) should remain largely chemically equivalent, proving chemoselectivity.[1]
      

Part 4: Green Chemistry & Toxicology Profile

In drug development, solvent selection is governed by ICH Q3C guidelines.[1] MCM presents a favorable profile for "Class 3" consideration (low toxic potential), though specific regulatory listing varies by region.[1]

Table 2: Safety & Sustainability Metrics

MetricMCM Benzyl Alcohol Notes
Atom Economy (Synthesis) 100%~85% (Hydrolysis route)Diels-Alder is an addition reaction with zero byproducts.[1]
Sensitization Moderate (Cat 2)High (Known Allergen)Benzyl Alcohol is a known contact allergen in EU cosmetics.[1]
Oxidative Stability ModerateLowBA oxidizes to Benzaldehyde (toxic impurity) upon air exposure; MCM is stable to air oxidation at RT.[1]

Figure 2: Green Solvent Decision Tree

Solvent_Selection Start Select Solvent for Pharma Synthesis Q1 Is the solute Aromatic/Polar? Start->Q1 Q2 Is the solute Aliphatic/Terpenoid? Q1->Q2 No BA Benzyl Alcohol (Risk: Oxidation/UV) Q1->BA Yes CHM Cyclohexanemethanol (Risk: Poor Solvency) Q2->CHM Yes (Simple Lipids) MCM MCM (6-Methyl...) (Benefit: Hybrid Solvency) Q2->MCM Yes (Complex Mix)

Caption: Figure 2 outlines the decision logic for substituting traditional solvents with MCM based on solute polarity and stability requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1][2] 3-Cyclohexene-1-methanol, 6-methyl- Thermochemical Data. Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-3-cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5259-31-4 | Synonyms: Isocyclogeraniol (isomer), Cyclomethylene citronellol Physical State: Liquid | Flash Point: ~87–92°C (Combustible)[1]

Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate "intermediate" hazards. 6-Methyl-3-cyclohexene-1-methanol is a cyclic terpene alcohol.[1] While it lacks the immediate lethality of cyanide or the volatility of ether, its lipophilic nature allows it to penetrate the stratum corneum effectively, leading to dermatitis and sensitization upon repeated exposure.

The Core Directive: Treat this chemical as a contact sensitizer and moderate irritant . Your primary safety barrier must prevent dermal absorption and ocular contact.[2][3]

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the "Why." This compound presents specific GHS hazards that dictate our protective strategy.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][3]Lipophilic structure allows skin penetration; defatting action.
Eye Irritation H319 Causes serious eye irritation.Direct splash can cause corneal injury; vapors at high temp are irritating.
Flammability H227 Combustible liquid.[2]Do not use near open flames or while heating without temperature control.[3][4]

Scientist's Note: Cyclic alcohols often exhibit a "swelling" effect on standard nitrile rubber during prolonged immersion, which degrades the glove's mechanical strength even before chemical breakthrough occurs.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to be self-validating: if the PPE shows signs of degradation (puckering, stiffness), the barrier is compromised.

A. Hand Protection (The Critical Barrier)

Standard Protocol (Splash Protection):

  • Material: Nitrile Rubber (Accelerator-free preferred).[1]

  • Minimum Thickness: 0.11 mm (4-5 mil).

  • Breakthrough Time: >30 minutes for incidental splashes.

  • Action: Change immediately upon contamination.[5]

High-Risk Protocol (Immersion/Synthesis):

  • Material: Butyl Rubber or Silver Shield™ (Laminate).

  • Why? Cyclic terpenes can permeate thin nitrile. For tasks involving washing glassware or bulk transfer, laminate gloves provide >480 minutes of protection.

  • Double-Gloving: Recommended.[1] Wear Laminate liners under standard nitrile gloves for dexterity + chemical resistance.

B. Eye & Face Protection[3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the liquid's viscosity and potential to "creep" if splashed.

  • High Volume: Face shield required over goggles if pouring >500mL.

C. Respiratory Protection[1][2]
  • Ambient Temp: Work within a certified Chemical Fume Hood.

  • Heated/Aerosolized: If work must occur outside a hood (rare), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

D. Body Protection[1][2][6]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends (polyester) which can melt into the skin if the combustible liquid ignites.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.[1]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental condition.

PPE_Selection_Flow Start Start: Handling this compound Task_Type Analyze Task Type Start->Task_Type Splash_Risk Incidental Splash Risk (Pipetting, weighing) Task_Type->Splash_Risk Low Volume Immersion_Risk Immersion/High Vol Risk (Washing, Bulk Transfer, Heating) Task_Type->Immersion_Risk High Volume/Contact Glove_Select_1 GLOVES: Nitrile (0.11mm) Change every 30 mins Splash_Risk->Glove_Select_1 Eye_Select_1 EYES: Chemical Splash Goggles Splash_Risk->Eye_Select_1 Resp_Check Is Chemical Heated? Splash_Risk->Resp_Check Glove_Select_2 GLOVES: Butyl or Laminate Liner (Silver Shield) Immersion_Risk->Glove_Select_2 Eye_Select_2 EYES: Goggles + Face Shield Immersion_Risk->Eye_Select_2 Immersion_Risk->Resp_Check Vent_Hood VENTILATION: Fume Hood Sufficient Resp_Check->Vent_Hood No (Ambient Temp) Resp_Mask RESPIRATOR: Half-mask with Organic Vapor (OV) Cartridge Resp_Check->Resp_Mask Yes (>40°C)

Figure 1: Decision logic for PPE selection based on exposure risk and temperature.[1]

Operational Protocols
Handling & Synthesis[1]
  • Engineering Controls: Always handle this chemical in a fume hood functioning at a face velocity of 80–100 fpm.

  • Transfer: When transferring liquids, ground the container. Although the flash point is ~90°C, static discharge in dry lab environments can still be a risk if the liquid is misted.

  • Heating: If the reaction requires heating >60°C, ensure a reflux condenser is active to prevent vapor accumulation.

Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don Nitrile gloves (double layer) and goggles.

  • Contain: Do not use paper towels (combustible surface area risk). Use vermiculite , dry sand, or a commercial organic spill pad.

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a soap/water solution (detergent breaks down the lipophilic residue).

Disposal Strategy
  • Classification: Non-halogenated organic solvent waste.

  • Waste Stream: Do not pour down the drain. This chemical is toxic to aquatic life with long-lasting effects (H411).[1]

  • Container: Collect in High-Density Polyethylene (HDPE) or glass waste containers labeled "Organic Solvents - Non-Halogenated."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][1]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
6-Methyl-3-cyclohexene-1-methanol
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6-Methyl-3-cyclohexene-1-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.